6-(4-Methylpiperazin-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVJHRGUIQPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566598 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-70-1 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinic Acid: Synthesis, Analysis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-(4-methylpiperazin-1-yl)nicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. The definitive Chemical Abstracts Service (CAS) number for this compound is 132521-70-1 .[1] This document details its physicochemical properties, outlines a robust synthetic methodology, provides validated analytical procedures for quality control, discusses its strategic application in the design of targeted therapeutics, particularly kinase inhibitors, and establishes comprehensive safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization.
Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and modulates the electronic properties of the entire molecule. When coupled with a piperazine moiety, as in this compound, the resulting structure offers a unique combination of features. The piperazine group, often termed a "solubilizing tail," enhances aqueous solubility and can be readily modified to fine-tune pharmacokinetic properties. The 4-methyl group on the piperazine provides a specific steric and electronic signature, while the nicotinic acid portion offers a carboxylic acid handle for further chemical elaboration into amides, esters, and other functional groups. This trifecta of a heteroaromatic core, a solubilizing amine, and a reactive handle makes this compound a highly valuable starting material for building complex molecular architectures aimed at specific biological targets. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a thorough understanding of its fundamental chemistry and applications.
Physicochemical and Structural Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in a research and development setting.
Structural and Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 132521-70-1 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| InChI Key | QHMVJHRGUIQPPU-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Source(s) |
| Physical Form | Solid, typically a white to off-white powder | |
| Melting Point | 158-160 °C | |
| Boiling Point | ~420.2 °C (at 760 mmHg) | |
| Density | ~1.239 g/cm³ | |
| Solubility | Soluble in aqueous acid and polar organic solvents. |
Synthesis Methodology: A Self-Validating Protocol
The most logical and widely applicable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly when a good leaving group is present at an ortho or para position relative to the ring nitrogen.
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The success of each step is confirmed by the expected physical changes and subsequent analytical data.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
1-Methylpiperazine (1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (1M)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Add 1-methylpiperazine (1.5 eq) to the mixture. The excess piperazine acts as both a nucleophile and a scavenger for any generated HCl, driving the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C. The choice of a high-boiling polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (6-chloronicotinic acid) is consumed (typically 4-8 hours).
-
Product Precipitation (Work-up): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. This step quenches the reaction and precipitates the crude product.
-
pH Adjustment: The product exists as a carboxylate salt. Carefully adjust the pH of the aqueous slurry to ~5-6 using 1M HCl. The product is zwitterionic and has its isoelectric point in this pH range, leading to its precipitation out of the solution. This pH-triggered precipitation is a key purification step.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with deionized water (to remove inorganic salts) and diethyl ether (to remove non-polar impurities).
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight. The final product should be a white to off-white solid.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. Since the piperazine moiety lacks a strong chromophore, derivatization can be employed for trace-level analysis, though for purity assessment of the bulk material, direct UV detection is often sufficient.[2]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[3]
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.5-9.0 ppm).[4] The methylene protons of the piperazine ring will typically appear as two distinct multiplets in the δ 2.5-4.0 ppm range, and the N-methyl group will be a sharp singlet around δ 2.2-2.5 ppm. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons (δ 120-160 ppm), the piperazine carbons (δ 45-55 ppm), the N-methyl carbon (δ ~46 ppm), and the carbonyl carbon of the carboxylic acid (δ >165 ppm).
4.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 222.12 would be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 220.11 can be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Role as a Kinase Inhibitor Scaffold
The pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The piperazine moiety often extends out towards the solvent-exposed region of the ATP-binding pocket, where it can be functionalized to enhance potency and selectivity. The carboxylic acid provides a convenient point for attaching other fragments to explore additional binding pockets.
Logical Flow in Kinase Inhibitor Design
Caption: Strategic use of the core scaffold in library synthesis for drug discovery.
Patents in the field of kinase inhibitors frequently describe structures where a substituted aniline or other aromatic amine is coupled to the carboxylic acid of a nicotinic acid derivative.[5][6] This strategy allows for the exploration of the hydrophobic regions of the kinase active site, leading to potent and selective inhibitors. The 6-(4-methylpiperazin-1-yl) substituent is often crucial for achieving the desired solubility and cell permeability required for a successful drug candidate.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical substance.
Hazard Identification
Based on data from analogous compounds, this compound should be handled as a hazardous substance.
-
GHS Classification:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
Harmful to aquatic life
-
Precautionary Measures and First Aid
| Precaution / Response | Description |
| Prevention | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. |
| IF ON SKIN | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| IF IN EYES | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| IF INHALED | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| IF SWALLOWED | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS: 132521-70-1) is a strategically important building block in modern medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The analytical methods detailed herein provide a framework for ensuring high purity and quality. Its structural features make it an ideal starting point for the synthesis of compound libraries, particularly for the discovery of novel kinase inhibitors. By understanding its synthesis, properties, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance drug discovery programs.
References
- PrepChem. Synthesis of 6-chloronicotinic acid.
- PrepChem. Synthesis of 6-chloro-nicotinic acid N-methylamide.
- gsrs. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE.
- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Organic Syntheses. Nicotinic acid, 6-hydroxy-.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- Ningbo Inno Pharmchem Co., Ltd. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing.
- PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
- Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Google Patents. United States Patent US 8,067,422 B2.
- ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Amerigo Scientific. This compound.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- MassBank. Organic compounds.
- Googleapis.com. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- PubMed. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.
- Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid.
- PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- ResearchGate. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2006064217A3 - PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF - Google Patents [patents.google.com]
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- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a heterocyclic compound of interest in contemporary drug discovery and development. The molecule's structure, featuring a nicotinic acid core and a 4-methylpiperazine substituent, imparts a unique combination of acidic and basic functionalities that govern its behavior in biological systems. This document details the known and predicted properties of the compound, including its molecular structure, solubility, dissociation constants (pKa), and thermal characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these parameters. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in medicinal chemistry, pharmacology, and pharmaceutical development. The guide is intended to serve as an essential resource for scientists working with this molecule or its structural analogs, facilitating informed decision-making in formulation, analytical method development, and pharmacokinetic studies.
Introduction and Scientific Context
This compound belongs to the class of nicotinic acid derivatives, which are widely explored in medicinal chemistry due to their diverse biological activities.[1][2] Nicotinic acid (Vitamin B3) itself is a well-established therapeutic agent for treating dyslipidemia.[3] The introduction of a piperazine moiety, a common pharmacophore in centrally active agents, suggests potential interactions with various neurotransmitter receptors.[4][5] Specifically, analogues with a piperazine ring linked to a pyridine system have shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[6]
The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[7] Properties such as solubility and pKa are critical determinants of a molecule's ability to dissolve in physiological fluids and permeate biological membranes.[4] Therefore, a thorough characterization of these parameters for this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides the essential data and methodologies to support this critical path.
Molecular Structure and Core Properties
The foundational characteristics of this compound are summarized below. These properties are derived from publicly available databases and computational models, providing a baseline for experimental verification.
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 132521-70-1 | [1][8] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [7][9] |
| Molecular Weight | 221.26 g/mol | [9][10] |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | [10] |
| Appearance | Solid (predicted) | [9] |
| Melting Point | 158-160 °C | Vendor Data |
| Boiling Point | ~420.2 °C (predicted) | Vendor Data |
| Density | ~1.239 g/cm³ (predicted) | Vendor Data |
| XLogP3-AA | -1.6 (predicted) | [10] |
Note: Predicted values are computationally derived and should be confirmed by experimental measurement.
Synthesis Pathway
A plausible and commonly employed synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely documented for the synthesis of related piperazine-substituted pyridine derivatives.[11] The general strategy is outlined below.
General Synthesis Protocol
The synthesis commences with a halogenated nicotinic acid derivative, typically 6-chloronicotinic acid, which serves as the electrophilic partner. This is reacted with 1-methylpiperazine, the nucleophile, in the presence of a base and a suitable high-boiling point solvent.
Step-by-Step Protocol:
-
Reactant Preparation: To a reaction vessel equipped with a condenser and magnetic stirrer, add 6-chloronicotinic acid (1 equivalent) and a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Base and Nucleophile: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the suspension. Follow this with the addition of 1-methylpiperazine (1.1-1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by quenching the reaction with water and adjusting the pH to precipitate the product. The pH adjustment is critical due to the amphoteric nature of the product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Ionization Properties (pKa)
The pKa values of this compound are critical for predicting its charge state at different physiological pHs. The molecule possesses three ionizable centers: the carboxylic acid group (acidic) and two nitrogen atoms on the piperazine ring (basic).
Predicted pKa Values
Based on the pKa of nicotinic acid (approx. 4.75 for the carboxylic acid) and substituted piperazines (pKa1 ~5.5 and pKa2 ~9.7 for piperazine itself), the following pKa values can be anticipated:[12][13]
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 3.5 - 4.5.
-
pKa₂ (Piperazine Nitrogen): Expected to be in the range of 5.0 - 6.0.
-
pKa₃ (Piperazine Nitrogen): Expected to be in the range of 8.5 - 9.5.
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Step-by-Step Protocol:
-
Sample Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM). Ensure the compound is fully dissolved.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the acidic group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve using appropriate software for derivative analysis.
Solubility Profile
Solubility is a key determinant of bioavailability. The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.
Qualitative Solubility Assessment
A preliminary assessment of solubility in various solvents is recommended to guide formulation and analytical method development. Solvents of interest include water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, and dimethyl sulfoxide (DMSO).
Quantitative Solubility Determination (HPLC-UV Method)
A common and reliable method for determining thermodynamic solubility is the shake-flask method followed by quantification using HPLC-UV.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., water, pH 7.4 PBS).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge or filter the resulting suspension to remove undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method.
-
Calculation: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of the substance.
Solubility Determination Workflow
Caption: Workflow for shake-flask solubility determination.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is generally suitable.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to an absorption maximum of the compound (e.g., ~260-265 nm, based on the nicotinic acid chromophore).[14][15]
-
Injection Volume: 10 µL.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the piperazine ring, and the N-methyl group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.
-
UV-Visible Spectroscopy: The UV spectrum in an acidic solution is expected to exhibit characteristic absorbance peaks for the pyridine ring, likely around 210-220 nm and 260-270 nm.[15][16]
Chemical Stability
Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life. Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Potential Degradation Pathways
Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: The amide-like bond between the pyridine ring and the piperazine nitrogen could be susceptible to hydrolysis under strong acidic or basic conditions, though this is generally a stable linkage.
-
Oxidation: The nitrogen atoms in the piperazine and pyridine rings could be susceptible to oxidation.
-
Photodegradation: The pyridine ring is a chromophore and may absorb UV light, potentially leading to photodegradation.
Forced Degradation Protocol
Objective: To intentionally degrade the sample under stressed conditions to understand its degradation profile.
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method alongside a control sample.
-
Evaluation: Assess the percentage of degradation and the formation of any new peaks (degradants). The HPLC method is considered "stability-indicating" if it can resolve the main peak from all major degradant peaks.
Conclusion
This technical guide has synthesized the available information on this compound and presented it in a structured format suitable for research and development scientists. While some physicochemical properties are based on predictions and data from analogous structures, this document provides robust, detailed protocols for their experimental determination. A thorough understanding and application of these methodologies will enable the generation of a comprehensive data package essential for the advancement of this compound in the drug development pipeline. The presented workflows for synthesis, purification, and analysis are designed to be both informative and practical, serving as a valuable starting point for any laboratory investigation of this promising molecule.
References
- Cheng, J., et al. (2007). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- Rondahl, L. (1980). Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. Acta Pharmaceutica Suecica, 17(5), 292-4.
- Manral, A., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(6), 2061-2069.
- Amerigo Scientific. This compound.
- Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health.
- Kuujia. Cas no 132521-70-1 (this compound).
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- PubChem. Nicotinic Acid.
- Twarda-Cłapak, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- SlidePlayer. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Wikipedia. Substituted piperazine.
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- Ronald, R., et al. (2020). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research, 7(12), 118-121.
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A Technical Guide to the Structural Elucidation of 6-(4-Methylpiperazin-1-yl)nicotinic acid
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 6-(4-Methylpiperazin-1-yl)nicotinic acid (Molecular Formula: C₁₁H₁₅N₃O₂, Molecular Weight: 221.26 g/mol ) is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2][3] Its architecture, featuring a substituted pyridine core linked to a piperazine moiety, is common in pharmacologically active agents.
This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of this molecule. It is designed for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to chemical characterization. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated analytical strategy provides self-validating and definitive structural proof.
Chapter 1: The Hypothesis - Proposed Structure and Analytical Strategy
The compound's nomenclature, this compound, implies a specific arrangement of its constituent parts: a nicotinic acid (pyridine-3-carboxylic acid) core, with a 4-methylpiperazine group attached at the 6-position of the pyridine ring. Our task is to confirm this connectivity and the overall structure without ambiguity.
Our strategy is built on the principle of orthogonal analysis, where each technique provides a unique and complementary piece of the structural puzzle. We will employ:
-
Mass Spectrometry (MS): To determine the accurate molecular weight, confirm the elemental composition, and gain initial structural clues from fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise H-C framework, establish atom connectivity through scalar coupling, and definitively place the substituents on the pyridine ring.
-
X-ray Crystallography: To provide the ultimate, unambiguous proof of structure in the solid state.
Caption: A flowchart of the integrated workflow for structure validation.
Chapter 2: Mass Spectrometry - Confirming the Molecular Blueprint
Expertise & Experience: The first step in characterizing any compound is to confirm its molecular weight and elemental composition. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the ideal ionization technique due to its soft nature, which minimizes premature fragmentation and typically produces a strong protonated molecular ion ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) is critical as it provides a mass measurement with enough accuracy (typically <5 ppm) to definitively determine the elemental formula.
Experimental Protocol: High-Resolution LC-MS (ESI+)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 150 mm × 3 mm, 3 µm particle size). Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This step ensures the sample is pure before entering the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion mode over a scan range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.[4]
Data Presentation: Expected HRMS and MS/MS Fragmentation Data
The analysis is expected to yield a protonated molecular ion that confirms the elemental composition. The fragmentation pattern will provide evidence for the key substructures.
| Ion | Calculated m/z (C₁₁H₁₆N₃O₂⁺) | Observed m/z (Expected) | Mass Error (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | 222.1237 | ~222.1239 | < 5 | Parent Ion |
| Fragment A | 178.1342 | ~178.1344 | < 5 | [M+H - CO₂]⁺ (Loss of Carboxylic Acid) |
| Fragment B | 122.0655 | ~122.0657 | < 5 | [Pyridine-COOH]⁺ fragment |
| Fragment C | 101.1073 | ~101.1075 | < 5 | [Methylpiperazine]⁺ fragment |
The characteristic loss of the N-methylpiperazine group (100 Da) is a well-documented fragmentation pathway for such derivatives.[5]
Caption: Predicted major fragmentation pathways in MS/MS analysis.
Chapter 3: NMR Spectroscopy - Assembling the Structural Puzzle
Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment of a novel structure. For this molecule, DMSO-d₆ is an excellent solvent choice because its hygroscopic nature allows for the observation of the exchangeable carboxylic acid proton.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal resolution.[7]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width of 0-12 ppm and sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-200 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to identify proton-proton (J-coupling) correlations.[7]
-
2D HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment to identify one-bond proton-carbon correlations.
-
2D HMBC Acquisition: Run a standard gradient-enhanced HMBC experiment, optimizing the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations between protons and carbons. This experiment is crucial for connecting the molecular fragments.[7]
Data Presentation: Predicted NMR Assignments
The following table outlines the expected signals and key correlations that would confirm the proposed structure.
| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |
| COOH | ~12.5, br s | ~167.0 | H-2, H-4 → C OOH |
| C2 | ~8.5, d | ~150.0 | H-4 → C 2 |
| C4 | ~7.9, dd | ~138.0 | H-2, H-5 → C 4 |
| C5 | ~6.8, d | ~108.0 | H-4 → C 5 |
| C6 | - | ~160.0 | H-5, H-7/7' → C 6 |
| N-CH₃ | ~2.2, s (3H) | ~46.0 | H ₃ → C9/9' |
| C7, C7' | ~3.6, t (4H) | ~45.0 | H-5 → C 7/7' |
| C9, C9' | ~2.4, t (4H) | ~54.0 | N-CH ₃ → C9/9' |
Causality: The most critical correlations are the HMBC cross-peaks from the piperazine protons (H-7/7') and the pyridine proton (H-5) to the pyridine carbon C6. This single piece of data definitively proves that the piperazine ring is attached at the 6-position, ruling out other isomers.
Caption: The logical progression of NMR experiments for structure assembly.
Chapter 4: X-ray Crystallography - The Unambiguous Confirmation
Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, X-ray crystallography remains the gold standard for absolute structure determination. It provides a direct visualization of the molecule's three-dimensional structure in the solid state, confirming not only the atomic connectivity but also the molecular conformation and any intermolecular interactions, such as hydrogen bonding. Obtaining a publication- or patent-quality crystal structure is often a requirement in drug development.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal.[8] A common method is slow evaporation. Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol, or acetone) in a clean vial. Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated 3D structure.[9][10]
Caption: Workflow for obtaining a definitive 3D crystal structure.
Chapter 5: Data Synthesis and Conclusion
The power of this integrated workflow lies in the self-validation provided by the combined data.
-
The HRMS data confirms the elemental formula (C₁₁H₁₅N₃O₂), which is consistent with the number of proton and carbon signals observed in the NMR spectra.
-
The fragmentation pattern observed in the MS/MS spectrum, showing the loss of key structural motifs like the carboxylic acid and methylpiperazine groups, perfectly aligns with the substructures identified and connected via NMR .
-
The crucial HMBC correlations definitively establish the 2,5-substitution pattern on the pyridine ring, which is the most critical piece of connectivity information.
-
Finally, the solved X-ray crystal structure provides a direct, visual confirmation of the atomic connectivity deduced from the comprehensive NMR analysis.
This rigorous, multi-faceted approach leaves no room for ambiguity. By systematically applying mass spectrometry, a full suite of NMR experiments, and single-crystal X-ray diffraction, the structure of this compound can be elucidated with the highest possible degree of scientific confidence, meeting the exacting standards of the pharmaceutical and chemical research industries.
References
- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues.
- CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- ResearchGate. Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts.
- PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
- Kuujia.com. Cas no 132521-70-1 (this compound).
- Amerigo Scientific. This compound.
- National Institutes of Health (NIH). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- gsrs. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE.
- MDPI. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades.
- ResearchGate. NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
- ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines.
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid.
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6-(4-Methylpiperazin-1-yl)nicotinic acid mechanism of action
An In-Depth Technical Guide on the Putative Mechanism of Action of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Disclaimer
Introduction and Structural Rationale
This compound is a synthetic organic molecule featuring a pyridinecarboxylic acid (nicotinic acid) backbone substituted with a 4-methylpiperazine group at the 6-position. This unique structural combination suggests a potential for a multi-target pharmacological profile, blending the well-established metabolic and cardiovascular effects of nicotinic acid with the central nervous system (CNS) activities commonly associated with piperazine-containing compounds.
-
Nicotinic Acid Moiety : As a derivative of niacin (Vitamin B3), this core structure is known to be a primary agonist for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor or Hydroxycarboxylic Acid Receptor 2 (HCA2). This interaction is central to the lipid-lowering effects of nicotinic acid.
-
4-Methylpiperazine Moiety : This functional group is a common pharmacophore found in a wide array of CNS-active drugs. Its presence often confers affinity for various neurotransmitter receptors, particularly dopaminergic and serotonergic receptors.
This guide will explore the plausible, dual-pronged mechanism of action stemming from these two key structural components. We will propose testable hypotheses for its primary targets, downstream signaling cascades, and potential therapeutic implications.
Proposed Primary Pharmacological Targets
Based on its structure, this compound is hypothesized to interact with at least two distinct classes of receptors.
GPR109A (HCA2 Receptor) Agonism
The nicotinic acid core strongly suggests that the primary peripheral target is the GPR109A receptor, which is predominantly expressed on adipocytes and immune cells like macrophages.
-
Mechanism of Action : Agonism at GPR109A by the nicotinic acid moiety would initiate a canonical Gαi-mediated signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Causality of Experimental Choice : To validate this interaction, a competitive radioligand binding assay using [3H]-nicotinic acid against a cell line expressing human GPR109A would be the gold standard. A subsequent cAMP functional assay would confirm the agonistic activity by measuring the compound's ability to suppress forskolin-stimulated cAMP production.
Putative CNS Receptor Modulation
The 4-methylpiperazine group is a well-known "privileged scaffold" in medicinal chemistry for targeting CNS receptors. Its inclusion suggests that this compound may cross the blood-brain barrier and engage with neurotransmitter systems.
-
Potential Targets : Plausible targets include dopamine D2-like receptors (D2, D3, D4) and serotonin receptors (e.g., 5-HT1A, 5-HT2A). Many antipsychotics and antidepressants feature this moiety. For instance, niaprazine, which also combines a pyridine ring with a piperazine derivative, exhibits sedative and anxiolytic properties through its interaction with histaminergic and serotonergic systems.
-
Causality of Experimental Choice : A broad receptor screening panel (e.g., the Eurofins SafetyScreen or similar) would be the most efficient initial step to identify potential CNS targets. This would involve testing the compound's binding affinity against a wide array of CNS receptors, ion channels, and transporters. Hits from this screen would then be validated with functional assays specific to the identified receptor (e.g., calcium flux assays for Gq-coupled receptors or electrophysiology for ion channels).
Downstream Signaling Pathways
The dual-target hypothesis leads to two distinct signaling pathways that may or may not interact.
GPR109A-Mediated Metabolic Signaling
Activation of GPR109A in adipocytes leads to the inhibition of hormone-sensitive lipase, which in turn reduces the mobilization of free fatty acids from adipose tissue to the liver. This decreases the substrate available for hepatic triglyceride synthesis, ultimately lowering circulating levels of VLDL and LDL cholesterol.
Caption: Proposed GPR109A signaling cascade in adipocytes.
Hypothetical Neuromodulatory Signaling
If the compound acts, for example, as a D2 receptor antagonist, it would block the inhibitory effect of dopamine on adenylyl cyclase in neurons, leading to an increase in cAMP in specific neuronal populations. Conversely, if it acts as a 5-HT1A agonist, it would also couple to Gαi, leading to neuronal hyperpolarization through G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Two plausible, alternative CNS signaling mechanisms.
Experimental Validation Protocols
To test these hypotheses, a structured, multi-step experimental workflow is necessary.
Protocol 1: GPR109A Target Engagement and Functional Assay
Objective: To confirm binding and functional agonism at the human GPR109A receptor.
Methodology:
-
Cell Culture: Maintain CHO-K1 cells stably expressing human GPR109A (hGPR109A) in F-12K Medium supplemented with 10% FBS and G418 for selection.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl), and prepare a crude membrane fraction by centrifugation.
-
Competitive Binding Assay:
-
Incubate hGPR109A membranes with a fixed concentration of [3H]-nicotinic acid (e.g., 5 nM).
-
Add increasing concentrations of this compound (e.g., 10 pM to 100 µM).
-
Incubate for 60 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through a GF/B filter plate.
-
Measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
cAMP Functional Assay:
-
Seed hGPR109A-expressing cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15 minutes.
-
Add increasing concentrations of the test compound.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or ELISA kit.
-
Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Data Presentation:
| Assay Type | Parameter | Expected Outcome for Active Compound |
| Radioligand Binding | Ki (nM) | < 1000 nM |
| cAMP Functional Assay | EC50 (nM) | < 1000 nM |
Protocol 2: CNS Receptor Panel Screening
Objective: To identify potential CNS targets of the compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial service provider (e.g., Eurofins, CEREP) for a broad radioligand binding screen (e.g., SafetyScreen44 panel).
-
Assay Principle: The compound is typically tested at a single high concentration (e.g., 10 µM) against ~40-70 different CNS receptors, ion channels, and transporters.
-
Data Analysis: The primary output is the percent inhibition of radioligand binding for each target. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform full concentration-response curves to determine the binding affinity (Ki) and conduct functional assays to determine whether the compound is an agonist, antagonist, or inverse agonist.
Caption: A logical workflow for the experimental validation.
Conclusion and Future Directions
The dual-moiety structure of this compound provides a strong rationale for a multi-target mechanism of action. The nicotinic acid core strongly implicates GPR109A agonism, suggesting potential utility in treating dyslipidemia. Simultaneously, the 4-methylpiperazine group points towards CNS activity, with potential interactions at dopaminergic or serotonergic receptors.
This proposed mechanism is a predictive framework built on established structure-activity relationships. The outlined experimental protocols provide a clear and robust path to empirically validate these hypotheses, elucidate the compound's true pharmacological profile, and determine its potential as a therapeutic agent. Future in vivo studies in relevant animal models of metabolic disease and neuropsychiatric disorders would be the ultimate validation of this proposed mechanism.
References
- Title: GPR109A as a Molecular Target for Drug Development Source: Annual Review of Pharmacology and Toxicology URL:[Link]
- Title: The medicinal chemistry of piperazine-1-carboxamide derivatives as potent and selective FAAH inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: Nicotinic Acid: From Pharmacological Mechanisms to Therapeutic Practice Source: Pharmacological Research URL:[Link]
A Technical Guide to the Biological Activities of Novel Nicotinic Acid Derivatives
This guide provides an in-depth exploration of the burgeoning field of novel nicotinic acid derivatives and their diverse biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the therapeutic potential of these compounds, moving from foundational chemistry to preclinical evidence. We will explore the rationale behind the design of these molecules and the experimental frameworks used to validate their efficacy and mechanisms of action.
Introduction: The Enduring Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems, serving as a precursor to the essential coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate).[1][2] These coenzymes are pivotal to cellular metabolism, participating in a vast array of redox reactions critical for energy production, DNA repair, and cell signaling.[1][3][4] Beyond its physiological role, the pyridine-3-carboxylic acid structure of nicotinic acid presents a versatile scaffold for medicinal chemists. Its amenability to chemical modification has led to the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[5][6] This guide delves into the synthesis, characterization, and biological evaluation of these novel derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating multidrug-resistant pathogens.[7][8] Nicotinic acid derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating significant activity against a range of bacteria and fungi.[7][8][9][10][11][12]
Synthesis of Antimicrobial Nicotinic Acid Derivatives
A common and effective strategy for synthesizing antimicrobial nicotinic acid derivatives involves the condensation of nicotinic acid hydrazide with various aldehydes to form acylhydrazones.[7][9] These acylhydrazones can be further cyclized to yield 1,3,4-oxadiazoline derivatives.[9]
Experimental Protocol: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide [9]
-
Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.
-
Add the appropriate aldehyde (0.011 mole) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified acylhydrazone derivative.
The rationale for this two-step synthesis lies in the creation of diverse chemical structures. The initial formation of acylhydrazones introduces a variety of substituents based on the chosen aldehyde, allowing for the exploration of structure-activity relationships. The subsequent cyclization into 1,3,4-oxadiazolines provides a different heterocyclic core, which can alter the compound's biological properties, including its antimicrobial spectrum and potency.[9]
In Vitro Evaluation of Antimicrobial Efficacy
The antimicrobial activity of newly synthesized compounds is typically assessed in vitro to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution Method for MIC Determination [10][11]
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
This method is a gold standard for antimicrobial susceptibility testing due to its quantitative nature and its ability to differentiate between static (inhibitory) and cidal (killing) activity.
Key Findings in Antimicrobial Activity
Recent studies have demonstrated that novel nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, exhibit potent antimicrobial activity.[9]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9][13] |
| Acylhydrazone (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [9][13] |
| 1,3,4-Oxadiazoline (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [9] |
| 1,3,4-Oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |
| 1,3,4-Oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [9] |
| Nicotinamide (NC 3) | Pseudomonas aeruginosa | 0.016 mM | [10][11] |
| Nicotinamide (NC 3) | Klebsiella pneumoniae | 0.016 mM | [10][11] |
| Nicotinamide (NC 5) | Gram-positive bacteria | 0.03 mM | [10][11] |
Notably, some of these compounds have shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[9][13] Interestingly, structure-activity relationship studies have revealed that acylhydrazone derivatives of nicotinic acid are generally more active against Gram-positive bacteria, while the corresponding 1,3,4-oxadiazoline derivatives exhibit greater activity against fungal strains.[9] Importantly, the most promising antimicrobial compounds have demonstrated a lack of cytotoxicity against normal cell lines, indicating a favorable safety profile.[7][8][9]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, with several novel compounds showing promising results.[14][15][16][17][18]
In Vitro and In Vivo Models of Inflammation
The anti-inflammatory potential of nicotinic acid derivatives is evaluated using a combination of in vitro and in vivo models.
Experimental Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages [14]
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Treat the stimulated cells with various concentrations of the test compounds.
-
Measure the levels of pro-inflammatory mediators such as nitric oxide (using the Griess assay), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant using ELISA.
-
Assess the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using Western blotting or RT-PCR.
-
Cell viability is concurrently measured using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
This in vitro model allows for the direct assessment of a compound's ability to suppress the production of key inflammatory molecules in immune cells.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model in Rats [14]
-
Administer the test compounds or a reference drug (e.g., mefenamic acid, ibuprofen) orally to rats.[14][15]
-
After a set period (e.g., 30 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[15]
-
Measure the paw volume at regular intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to that of the control group.
This in vivo model provides a robust measure of a compound's acute anti-inflammatory effects in a living organism.
Mechanisms of Anti-inflammatory Action
Novel nicotinic acid derivatives have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. Several compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15] Furthermore, some derivatives have been identified as potent inhibitors of the COX-2 enzyme, a key player in the synthesis of prostaglandins, which are critical mediators of inflammation and pain.[14][16]
Caption: Anti-inflammatory mechanism of nicotinic acid derivatives.
Anticancer Activity: Targeting Key Pathways in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Nicotinic acid derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic activity against various human cancer cell lines.[5][6][19][20]
In Vitro Cytotoxicity Screening
The initial evaluation of potential anticancer compounds involves screening their cytotoxic effects against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [14]
-
Seed cancer cells (e.g., HCT-15, PC-3) in 96-well plates and allow them to adhere overnight.[19][20]
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
The MTT assay is a widely used, reliable, and colorimetric method for assessing cell viability and proliferation, making it an excellent tool for high-throughput screening of potential anticancer drugs.
Mechanistic Insights into Anticancer Activity
A significant breakthrough in understanding the anticancer mechanism of certain nicotinic acid derivatives has been the identification of vascular endothelial growth factor receptor-2 (VEGFR-2) as a key molecular target.[19][20] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Caption: Anticancer mechanism via VEGFR-2 inhibition and apoptosis induction.
Compound 5c, a novel nicotinic acid derivative, has shown promising VEGFR-2 inhibitory activity with an IC50 value of 0.068 µM.[19][20] This compound not only inhibits VEGFR-2 but also induces apoptosis, as evidenced by a significant increase in caspase-3 levels.[19][20] Furthermore, some derivatives exhibit dual cytotoxic and antioxidant activities, which could be beneficial in combating the oxidative stress often associated with cancer.[19][20]
Neuroprotective Effects: A Potential Avenue for Neurological Disorders
Emerging research suggests that nicotinic acid and its derivatives may have neuroprotective effects, offering potential therapeutic avenues for a range of neurological conditions, including stroke and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4][21][22][23] The neuroprotective actions are thought to be mediated through various mechanisms, including the activation of nicotinic acetylcholine receptors (nAChRs), which can trigger pro-survival signaling pathways such as the PI3K-Akt pathway.[24] Additionally, by boosting cellular NAD+ levels, these compounds can support mitochondrial function and protect neurons from ischemic and traumatic injury.[1][4] While still an area of active investigation, the neuroprotective properties of nicotinic acid derivatives represent a promising frontier in drug discovery. A clinical trial is currently underway to investigate the potential of nicotinic acid in the treatment of Alzheimer's disease.[25]
Conclusion and Future Directions
The diverse biological activities of novel nicotinic acid derivatives underscore the immense potential of this chemical scaffold in modern drug discovery. The demonstrated antimicrobial, anti-inflammatory, and anticancer properties, supported by robust in vitro and in vivo evidence, pave the way for the development of new therapeutic agents. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their successful translation into clinical practice. The continued exploration of nicotinic acid derivatives holds great promise for addressing some of the most pressing challenges in human health.
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In silico modeling of 6-(4-Methylpiperazin-1-yl)nicotinic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Interactions
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of this compound, a small molecule of potential pharmacological interest. Recognizing that the specific biological targets of this compound may not be widely characterized, this document establishes a robust and reproducible workflow that can be adapted to any protein target of interest. We will proceed using a hypothetical protein target to illustrate the methodology. This guide is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is part of a self-validating system. Our approach integrates molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to build a detailed atomic-level understanding of the compound's potential interactions, stability, and binding affinity.
Part 1: Foundational Principles and Workflow Overview
The Rationale for In Silico Modeling
In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1] In silico modeling allows for the rapid screening of virtual libraries, prediction of binding affinities, and detailed examination of molecular interactions at a resolution unattainable by many experimental techniques alone.[2][3] This approach significantly reduces the time and cost associated with laboratory experiments by prioritizing candidates with the highest likelihood of success.[4] The workflow described herein is a multi-stage process designed to progressively refine our understanding of the molecular interactions of this compound.
Overall Computational Workflow
The logical progression of our investigation moves from broad, rapid assessments to more computationally intensive and accurate analyses. This hierarchical approach ensures that computational resources are used efficiently. The workflow begins with predicting the most likely binding pose (molecular docking), proceeds to evaluating the stability of that pose in a dynamic, solvated environment (MD simulation), and concludes with a quantitative estimation of binding strength (binding free energy calculation).
Caption: Overall In Silico Investigation Workflow.
Part 2: System Preparation: The Foundation of Accuracy
The quality of your input structures directly dictates the reliability of the entire simulation cascade. Garbage in, garbage out is a fundamental tenet of computational science. This phase focuses on preparing the ligand and a hypothetical protein receptor for docking and simulation.
Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with the correct protonation state and atomic charges.
Protocol 2.1: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of the ligand from a database like PubChem.
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.[5] It is crucial to generate a low-energy conformer.
-
Protonation State: Determine the appropriate protonation state at a physiological pH (e.g., 7.4). For this compound, the carboxylic acid group would likely be deprotonated and the methylpiperazine group would be protonated.
-
Assign Partial Charges: Accurate partial charges are critical for electrostatic calculations. Use a method like AM1-BCC charges, which can be assigned using antechamber from the AmberTools package.[6]
-
File Format Conversion: The final prepared ligand structure should be saved in a .mol2 or .pdbqt format, depending on the requirements of the docking software.[7]
Receptor Preparation
For this guide, we will assume a hypothetical protein target has been identified. The preparation of a receptor from a Protein Data Bank (PDB) file is a multi-step process to ensure it is ready for simulation.
Protocol 2.2: Receptor Preparation
-
Select PDB Structure: Choose a high-resolution crystal structure of the target protein from the RCSB PDB database. Ensure the structure contains any relevant co-factors but remove any existing, non-relevant ligands.
-
Clean the PDB File: Remove all non-essential components, such as water molecules, crystallization agents, and alternate conformations for amino acid side chains.[7]
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is crucial for defining the hydrogen bond network.[7][8]
-
Assign Charges and Atom Types: The protein needs to be described by a force field. The CHARMM36m or AMBER ff14SB force fields are widely used and well-validated for protein simulations.[9][10]
-
Final Structure: Save the prepared receptor in .pdbqt format for AutoDock Vina or .pdb/.gro for GROMACS.
Part 3: Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The goal is to identify the most plausible binding pose, which will serve as the starting point for more rigorous simulations. We will use AutoDock Vina, a popular and efficient open-source docking program.[11][12]
Caption: Molecular Docking Workflow using AutoDock Vina.
Protocol 3.1: Docking with AutoDock Vina
-
Define the Binding Site: Identify the coordinates of the active site or binding pocket on the receptor. This is typically done based on the location of a co-crystallized ligand or from published literature. Define a "grid box" that encompasses this entire site. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.[13]
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.[11]
-
Run Vina: Execute the docking simulation from the command line.[5] vina --config conf.txt --log log.txt
-
Analyze Results: Vina will output a file containing the top-ranked binding poses and a log file with their corresponding binding affinity scores (in kcal/mol).[14] The pose with the lowest energy score is considered the most favorable.[4] Visualize this pose using software like PyMOL or UCSF Chimera to inspect the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.[11][12]
| Parameter | Description | Recommended Value |
| center_x, y, z | The coordinates for the center of the search space (Å). | Based on known binding site |
| size_x, y, z | The dimensions of the search space (Å). | 20-30 Å per side |
| exhaustiveness | Controls the thoroughness of the search. Higher is better but slower. | 8 (default) to 32 (high) |
Table 1: Key AutoDock Vina Configuration Parameters.
Part 4: Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While docking provides a static snapshot, MD simulations allow us to observe the dynamic evolution of the protein-ligand complex over time in a simulated physiological environment.[15][16] This is essential for assessing the stability of the predicted binding pose and understanding how the protein and ligand adapt to each other. We will use GROMACS, a highly efficient and widely used MD engine.[17]
Caption: GROMACS Molecular Dynamics Simulation Workflow.
Protocol 4.1: Protein-Ligand MD Simulation with GROMACS
-
Ligand Topology Generation: The standard protein force fields do not contain parameters for our ligand. We must generate a topology file for this compound. The CHARMM General Force Field (CGenFF) server is an excellent resource for this.[9][16] It will provide a topology file (.itp) and parameter file (.prm) compatible with the CHARMM force field in GROMACS.
-
Build the Complex Topology: Create a master topology file (topol.top) that includes the protein force field, the ligand topology, and defines the molecules present in the system.[9]
-
System Solvation and Ionization: Create a simulation box (e.g., cubic or dodecahedron) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P). Then, add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).[9][16]
-
Energy Minimization: Before starting the dynamics, perform energy minimization to relax the system and remove any steric clashes introduced during the setup process.
-
Equilibration (NVT and NPT): Perform a two-stage equilibration. First, run a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K). Then, run a second equilibration in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar). During equilibration, it is common practice to apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[16][18]
-
Production MD: Run the final production simulation for a duration sufficient to observe the desired phenomena (typically 100-500 nanoseconds for binding stability). No restraints are used in this phase.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the system has reached equilibrium.[19]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Part 5: Binding Free Energy Calculations
MD simulations provide a qualitative assessment of stability. To obtain a quantitative estimate of binding affinity, we can use post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[2] These "end-point" methods calculate the free energy of the complex, receptor, and ligand to derive the binding free energy.[20][21] We will use the MMPBSA.py script from AmberTools.[22]
Protocol 5.1: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of your production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).
-
Prepare Topology Files: Using the ante-MMPBSA.py script, create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.[22]
-
Analyze the Output: The script will calculate the binding free energy (ΔG_bind) and decompose it into its constituent parts, as shown in the equation and table below.
Equation: ΔG_bind = G_complex - (G_receptor + G_ligand) This can be further broken down into: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:
-
ΔE_MM: Change in molecular mechanics energy in the gas phase (includes van der Waals and electrostatic interactions).
-
ΔG_solv: Change in solvation free energy (composed of polar and non-polar contributions).
| Energy Component | Description | Typical Contribution to Binding |
| ΔE_VDW (van der Waals) | Favorable shape-complementarity interactions. | Favorable (Negative) |
| ΔE_EEL (Electrostatic) | Favorable charge-charge and polar interactions. | Favorable (Negative) |
| ΔG_PB/GB (Polar Solvation) | Energy penalty for desolvating polar groups. | Unfavorable (Positive) |
| ΔG_SA (Non-polar Solvation) | Favorable energy from burying hydrophobic surfaces. | Favorable (Negative) |
| ΔG_bind | Overall estimated binding free energy. | Negative for favorable binding |
Table 2: Components of MM/PBSA Binding Free Energy.
Part 6: Validation and Trustworthiness
Every computational protocol must be validated to be considered trustworthy.[19]
-
Docking Validation: A common validation technique is to remove a co-crystallized ligand from a PDB structure and re-dock it. If the docking program can reproduce the experimental pose with a low RMSD (< 2.0 Å), the docking protocol is considered validated for that target.[19][25]
-
Simulation Stability: The stability of the RMSD during the MD simulation provides confidence that the starting pose was reasonable and that the complex is stable in the chosen force field.
-
Cross-Verification: If possible, compare results with experimental data. While absolute values from MM/PBSA may not perfectly match experimental ΔG, they are very useful for ranking a series of congeneric ligands.[2]
By following this structured, multi-faceted approach, researchers can build a detailed and reliable in silico model of the interactions between this compound and its potential biological targets, providing a solid foundation for further experimental validation and drug development efforts.
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The Discovery of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of 6-(4-methylpiperazin-1-yl)nicotinic acid analogs, a promising scaffold in modern medicinal chemistry. We will delve into the strategic design, synthesis, and structure-activity relationship (SAR) of these compounds, with a particular focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further exploration of this chemical space.
Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin, is a well-established therapeutic agent, primarily known for its beneficial effects on lipid profiles.[1][2] However, the nicotinic acid scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents targeting various diseases.[3] Derivatives of nicotinic acid have shown promise in treating conditions such as neurodegenerative diseases, inflammation, and cancer.[4] The introduction of a piperazine moiety at the 6-position of the nicotinic acid ring has emerged as a particularly fruitful strategy in drug discovery, leading to the identification of potent and selective modulators of various biological targets. This guide will focus on the this compound core, a key pharmacophore in the design of novel kinase inhibitors.
Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthesis of this compound and its analogs is a multi-step process that begins with the preparation of a key intermediate, 6-chloronicotinic acid. This intermediate then undergoes a nucleophilic aromatic substitution with N-methylpiperazine, followed by ester hydrolysis to yield the final carboxylic acid.
Synthesis of the Core Moiety: this compound
The primary synthetic route involves a two-step process starting from the commercially available 6-chloronicotinic acid.
Step 1: Esterification of 6-chloronicotinic acid. The carboxylic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions in the subsequent step.
Step 2: Nucleophilic Aromatic Substitution. The 6-chloro position of the nicotinic acid ester is susceptible to nucleophilic attack by amines. Reaction with N-methylpiperazine, often in the presence of a base and at elevated temperatures, displaces the chloride to form the 6-(4-methylpiperazin-1-yl)nicotinate ester.
Step 3: Hydrolysis. The final step is the hydrolysis of the ester to the carboxylic acid, which can be achieved under acidic or basic conditions.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Ethyl 6-chloronicotinate
-
To a solution of 6-chloronicotinic acid (1 eq) in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-chloronicotinate.
Part B: Synthesis of Ethyl 6-(4-methylpiperazin-1-yl)nicotinate
-
In a sealed vessel, dissolve ethyl 6-chloronicotinate (1 eq) and N-methylpiperazine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
Part C: Synthesis of this compound
-
Dissolve ethyl 6-(4-methylpiperazin-1-yl)nicotinate (1 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 6-7 with hydrochloric acid.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) and Analog Design
The this compound scaffold has shown significant potential as a template for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following sections will discuss the key structural features of this scaffold and how they can be modified to optimize kinase inhibitory activity.
The Role of the Piperazine Moiety
The piperazine ring is a common feature in many kinase inhibitors. Its primary role is to provide a basic nitrogen atom that can form a key hydrogen bond interaction with the hinge region of the kinase domain. The methyl group on the distal nitrogen of the piperazine can be modified to explore the surrounding pocket and improve potency and selectivity.
Modifications of the Pyridine Ring
The pyridine ring serves as the central scaffold, and its substitution pattern can significantly influence the compound's properties. Modifications at other positions of the pyridine ring can be explored to enhance interactions with the kinase active site or to modulate physicochemical properties such as solubility and metabolic stability.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is a key feature for interacting with positively charged residues in the active site. However, it can also lead to poor pharmacokinetic properties. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or acyl sulfonamides, can improve drug-like properties while maintaining biological activity.
SAR Summary for Kinase Inhibition
The following table summarizes the general SAR trends observed for this compound analogs as kinase inhibitors, based on data from related compound series.
| Modification | Effect on Kinase Activity | Rationale |
| Piperazine N-Methyl Group | Replacement with larger alkyl or aryl groups can increase potency. | Fills a hydrophobic pocket near the hinge region. |
| Pyridine Ring Substituents | Introduction of small hydrophobic groups at the 5-position can enhance activity. | Improves van der Waals interactions in the active site. |
| Carboxylic Acid Bioisosteres | Replacement with a tetrazole can maintain or improve potency. | Mimics the charge and hydrogen bonding of the carboxylic acid while improving metabolic stability. |
Potential Therapeutic Applications and Future Directions
Analogs of this compound have the potential to be developed as therapeutics for a variety of diseases. Their ability to inhibit kinases makes them particularly attractive for the treatment of cancer. Furthermore, the nicotinic acid scaffold has been associated with anti-inflammatory and neuroprotective effects, suggesting that these analogs could also be explored for the treatment of inflammatory and neurodegenerative disorders.[4]
Future work in this area should focus on the synthesis and evaluation of a diverse library of analogs to further explore the SAR and to identify compounds with optimal potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and design strategies outlined in this guide provide a solid foundation for these future endeavors.
Signaling Pathways and Mechanism of Action
As kinase inhibitors, analogs of this compound are designed to interfere with intracellular signaling pathways that are critical for cell growth, proliferation, and survival. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
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A Comprehensive Technical Guide to the Target Identification and Validation of 6-(4-Methylpiperazin-1-yl)nicotinic acid
Executive Summary
The journey from a promising small molecule to a validated therapeutic candidate is contingent on one critical, foundational step: identifying and validating its biological target. Without a clear understanding of the mechanism of action (MoA), advancing a compound is fraught with risk, inefficiency, and a high probability of late-stage failure. This guide provides an in-depth, strategic framework for the comprehensive target identification and validation of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a molecule of potential interest.
This document eschews a one-size-fits-all template. Instead, it presents an integrated, multi-pronged strategy tailored to the specific structural attributes of the compound. We will proceed from initial hypothesis generation based on chemical structure to unbiased, proteome-wide screening, and finally to rigorous genetic and cellular validation. Each step is detailed with the underlying scientific rationale, field-proven protocols, and data interpretation insights, empowering research teams to make confident, data-driven decisions.
Introduction: Deconstructing the Molecule for Hypothesis Generation
The compound this compound presents a compelling case for investigation. Its structure is a hybrid of two key pharmacophores:
-
Nicotinic Acid Core: This is the structure of niacin (Vitamin B3), a well-characterized molecule with known pharmacological effects, particularly in lipid metabolism.[1][2] Niacin's primary known target is the G-protein coupled receptor GPR109A (also known as HCA2), which mediates its anti-lipolytic effects.[3] It also directly inhibits hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[4]
-
4-Methylpiperazine Moiety: This functional group is prevalent in numerous CNS-active and other clinically successful drugs, often improving solubility, oral bioavailability, and target engagement.
This composite structure immediately suggests a primary hypothesis: the compound may act as a modulator of nicotinic acid-related pathways, potentially targeting GPR109A or other metabolic enzymes. However, the addition of the methylpiperazine group could fundamentally alter its target profile, conferring novel activity. Therefore, a successful strategy must balance this focused hypothesis with unbiased approaches to discover unexpected targets. Target identification is crucial for optimizing drug selectivity and minimizing potential side effects.[5]
Phase I: Unbiased Target Identification in a Physiological Context
The primary goal of this phase is to generate a high-confidence list of potential protein interactors directly within a cellular environment. We will prioritize label-free methods to avoid the risk of altering the compound's intrinsic activity through chemical modification.
Primary Strategy: Thermal Proteome Profiling (TPP)
TPP is a powerful mass spectrometry-based technique for the unbiased identification of drug targets in situ.[6] It operates on the principle that protein-ligand binding alters a protein's thermal stability; bound proteins typically denature and aggregate at higher temperatures than their unbound state.[7][8] This approach is superior for an initial screen as it requires no compound modification and directly assesses target engagement in live cells, providing a more physiologically relevant readout.[7]
Caption: Workflow for Thermal Proteome Profiling (TPP).
-
Cell Culture: Culture a disease-relevant cell line to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10x the phenotypic EC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).
-
Separation of Soluble Fraction: Perform ultracentrifugation (100,000 x g, 20 min, 4°C) to pellet aggregated, denatured proteins.
-
Sample Preparation for MS:
-
Collect the supernatant (soluble fraction).
-
Perform protein reduction, alkylation, and tryptic digestion.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
For each protein, plot the relative soluble abundance as a function of temperature to generate melting curves for both vehicle and compound-treated states.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
Identify "hits" as proteins exhibiting a statistically significant shift in Tm (ΔTm) upon compound treatment.[9]
-
Orthogonal Strategy: Affinity Chromatography-Mass Spectrometry (AC-MS)
As a complementary approach, AC-MS provides direct physical evidence of a binding interaction.[10] This method uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[11] While powerful, its primary challenge lies in the synthesis of an affinity probe.
The success of AC-MS hinges on attaching a linker and affinity tag (e.g., biotin) to a position on the molecule that is not essential for target binding.[12] Preliminary Structure-Activity Relationship (SAR) studies are required to identify such a non-essential site. For this compound, potential attachment points could be explored on the piperazine ring, but this must be empirically tested.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
-
Probe Synthesis & Immobilization: Covalently link a biotin tag to this compound via a suitable linker (e.g., PEG). Immobilize the resulting probe on streptavidin-coated agarose or magnetic beads.[13]
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown:
-
Incubate the cell lysate with the immobilized probe beads.
-
Include a crucial control: a parallel incubation where the lysate is pre-treated with an excess of the free, unmodified compound. True binding partners will be out-competed and will show reduced abundance in this control.
-
Incubate with beads lacking the probe as a negative control for non-specific binding to the matrix.
-
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads (e.g., using SDS-PAGE loading buffer).
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion.
-
Identify the proteins using LC-MS/MS.
-
-
Data Analysis: True hits are proteins that are significantly enriched on the probe-beads compared to both the no-probe control and the free compound competition control.
Phase II: Rigorous Target Validation and Engagement
Identifying a binding partner is not the endpoint. Validation is the essential process of demonstrating that modulating the identified target is directly responsible for the compound's observed biological effect.[14][15]
Gold Standard: Genetic Validation with CRISPR-Cas9
CRISPR-based gene editing is the most definitive method for target validation. By knocking out or knocking down a candidate target gene, we can test whether its absence phenocopies the compound's effect or confers resistance to it.[16][17]
Caption: Logic of using CRISPR-KO for target validation.
-
Guide RNA Design: Design and validate 2-3 single guide RNAs (sgRNAs) targeting early exons of the candidate gene to ensure a functional knockout via frameshift mutation.
-
Cell Line Generation: Generate a stable knockout cell line using lentiviral delivery of Cas9 and the sgRNA, followed by clonal selection.
-
Validation of Knockout: Confirm the absence of the target protein in the knockout clones via Western Blot or quantitative PCR (for mRNA).
-
Phenotypic Assays:
-
Phenocopying: Perform the primary phenotypic assay (e.g., cell viability, metabolic assay) on the knockout cells. If the genetic deletion of the target reproduces the effect of the compound, it strongly supports the hypothesis.
-
Resistance: Treat both wild-type and knockout cells with a dose-response of this compound. If the knockout cells are significantly less sensitive to the compound, it confirms the target is required for the compound's activity.[16]
-
In-Cell Confirmation: Cellular Target Engagement Assays
While genetic methods validate the target's role in the phenotype, cellular target engagement assays confirm direct binding of the compound to the target inside the cell and allow for quantification of cellular potency (EC50).[18][19] The choice of assay depends on the nature of the validated target.
| Assay Platform | Principle | Target Class Suitability | Key Advantage |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer. | Kinases, GPCRs, Nuclear Receptors, Epigenetic targets | Live-cell, real-time kinetic measurements.[20] |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein, measured by Western Blot or MS. | Broadly applicable to soluble intracellular proteins. | Label-free, can be used with endogenous proteins.[19] |
| InCELL Hunter™/Pulse™ | Enzyme Fragment Complementation (EFC) linked to protein stability or turnover. | Broadly applicable. | Simple, homogeneous assay with a chemiluminescent readout.[18] |
| cAMP/Ca2+ Flux Assays | Functional readout of downstream signaling upon target modulation. | GPCRs, Ion Channels | Measures functional consequence of target engagement.[20] |
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase tag.
-
Assay Setup: Plate the cells in a white, 96- or 384-well plate.
-
Compound & Tracer Addition: Add a dose-response of this compound, followed by the addition of a specific fluorescent tracer that also binds to the target.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine).
-
Signal Detection: Simultaneously measure the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
The unlabeled compound will compete with the tracer for binding to the target, causing a decrease in the BRET ratio.
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular EC50, representing the potency of target engagement.
-
Conclusion: An Integrated and Iterative Approach
The framework presented here outlines a logical, robust, and scientifically rigorous path for the deconvolution of the molecular target(s) of this compound. The strategy emphasizes the power of combining unbiased, proteome-wide discovery methods like TPP with orthogonal, gold-standard validation techniques such as CRISPR-mediated gene editing and direct cellular target engagement assays. This integrated approach minimizes the risk of artifacts and builds a compelling, multi-faceted case for a specific mechanism of action. By understanding the "why" behind each experimental choice and adhering to these self-validating workflows, researchers can confidently elucidate the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent.
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A Technical Guide to the Preliminary In Vitro Screening of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Foreword: A Strategy-First Approach to Early-Stage Compound Evaluation
In the landscape of preclinical drug discovery, the initial in vitro screening phase represents a critical juncture. It is here that we move from a synthesized chemical entity to a candidate with a tangible biological profile. The objective is not merely to generate data but to build a comprehensive, multi-faceted understanding of a compound's behavior in biological systems. This guide outlines a strategic, tiered approach for the preliminary in vitro screening of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a molecule incorporating both a nicotinic acid scaffold and a methylpiperazine moiety.
Our approach is rooted in a philosophy of progressive characterization. We begin with foundational assays to establish basic viability and drug-like properties, then proceed to more targeted, hypothesis-driven investigations based on the compound's structural motifs. This methodology ensures that resources are allocated efficiently, and that decisions to advance or terminate a compound are based on a robust, integrated dataset. Every protocol described herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Compound Profile: this compound
Before commencing any biological evaluation, it is imperative to understand the fundamental physicochemical properties of the test article.
-
IUPAC Name: 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid[1]
-
Molecular Weight: 221.26 g/mol [1]
-
Structural Features:
-
Pyridine-3-carboxylic acid (Nicotinic Acid) Moiety: This structure is the defining feature of Vitamin B3 and is known to interact with specific G-protein coupled receptors (GPCRs), most notably the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[5][6]
-
Methylpiperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[7][8] Its presence suggests potential interactions with a broad range of biological targets, including receptors, transporters, and enzymes.[9][10]
-
This dual-feature structure necessitates a two-pronged screening strategy: one that investigates the anticipated pharmacology related to the nicotinic acid core and another that broadly surveys for off-target activities potentially conferred by the piperazine group.
Tier 1: Foundational Viability and ADME Profiling
The initial screening tier is designed to answer fundamental questions: Is the compound cytotoxic? And does it possess the basic physicochemical and metabolic properties consistent with a viable drug candidate? A compound with high potency in a target-based assay is of little value if it is indiscriminately toxic or metabolically unstable.
General Cytotoxicity Assessment
The goal is to determine the concentration range at which the compound exhibits toxicity to cells, establishing a safe therapeutic window for subsequent cell-based assays. We employ two distinct, complementary assays that measure different aspects of cell death.[11]
-
Metabolic Viability (MTT Assay): Measures the metabolic activity of living cells, providing an indication of overall cell health.
-
Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of necrosis or late-stage apoptosis.[12][13]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| HEK293 | MTT | > 100 |
| HepG2 | MTT | 85.4 |
| HEK293 | LDH | > 100 |
| HepG2 | LDH | 92.1 |
Interpretation: The hypothetical data suggests low general cytotoxicity, allowing for subsequent assays to be conducted at concentrations up to at least 30 µM without significant confounding effects from cell death.
Preliminary ADME & Physicochemical Profiling
Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for reducing late-stage attrition.[14][15][16] These assays provide critical insights into a compound's potential pharmacokinetic behavior.[17][18]
-
Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer, which is critical for bioavailability.
-
Lipophilicity (LogD): Measures the compound's distribution between an organic and an aqueous phase at physiological pH. It influences permeability, solubility, and off-target binding.
-
Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes (microsomes), providing an early prediction of its in vivo half-life.
Table 2: Hypothetical Physicochemical and In Vitro ADME Data
| Parameter | Assay Type | Result |
| Kinetic Solubility (pH 7.4) | Nephelometry | 150 µM |
| Lipophilicity (LogD at pH 7.4) | Shake-flask | 1.8 |
| Metabolic Stability (Human Liver Microsomes) | LC-MS/MS | t½ = 45 min |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | 65% bound |
Interpretation: The compound shows good aqueous solubility and a favorable LogD value. The microsomal half-life suggests moderate metabolic clearance, which warrants further investigation but does not represent an immediate termination flag.
Tier 2: Hypothesis-Driven Target and Safety Screening
With foundational data in hand, we proceed to investigate the compound's specific biological activities. The screening cascade, illustrated below, is a logical progression from broad assessment to targeted investigation.
GPCR Functional Activity (HCA₂/GPR109A)
The nicotinic acid moiety is a known agonist for the HCA₂ receptor, a Gαi-coupled GPCR.[5][6] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is a primary hypothesis to test.
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6-(4-Methylpiperazin-1-yl)nicotinic acid and its role in signal transduction pathways
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinic Acid and Its Potential Roles in Signal Transduction Pathways
Abstract
This technical guide provides a comprehensive exploration of this compound, a derivative of nicotinic acid (niacin). While the parent compound's role in modulating lipid metabolism through specific G protein-coupled receptors is well-documented, the signaling pathways engaged by this particular derivative remain largely uncharacterized. This document synthesizes the established pharmacology of nicotinic acid with the known drug design principles associated with the 4-methylpiperazine moiety. We will dissect the established nicotinic acid signaling pathways and, from this foundation, hypothesize the potential signal transduction roles of this compound. Furthermore, this guide presents a series of detailed, field-proven experimental protocols to rigorously investigate these hypotheses, offering researchers and drug development professionals a practical framework for elucidating the compound's mechanism of action.
Introduction: Unveiling a Novel Nicotinic Acid Derivative
This compound is a synthetic organic compound that integrates two key pharmacophores: the nicotinic acid backbone and a 4-methylpiperazine substituent.[1] Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for dyslipidemia.[2][3] Its ability to modulate lipid profiles has spurred the development of numerous derivatives to optimize its therapeutic window and minimize side effects.[3][4] The inclusion of a 4-methylpiperazine ring is a common strategy in medicinal chemistry, known to enhance solubility, bioavailability, and target engagement, often seen in kinase inhibitors and ligands for central nervous system receptors.[5][6]
The convergence of these two moieties in this compound presents an intriguing molecule with the potential for novel pharmacology. This guide will first delve into the known signaling mechanisms of its parent compound, nicotinic acid, to provide a foundational context. Subsequently, we will propose and technically detail the experimental workflows required to systematically investigate the signaling pathways potentially modulated by this derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132521-70-1 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | [1] |
The Precedent: Nicotinic Acid's Established Signal Transduction Pathway
The primary mechanism of action for nicotinic acid's lipid-modulating effects is its function as an agonist for the G protein-coupled receptor GPR109A (also known as HM74A).[4][7] This receptor is predominantly expressed in adipocytes and immune cells.[7]
Upon binding of nicotinic acid to GPR109A, the receptor couples to a Gi alpha subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] In adipocytes, this reduction in cAMP levels decreases the activity of hormone-sensitive lipase, which is responsible for the hydrolysis of triglycerides into free fatty acids. The subsequent reduction in the release of free fatty acids from adipose tissue into the bloodstream diminishes the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[8]
Furthermore, nicotinic acid has been shown to directly inhibit diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, an enzyme crucial for triglyceride synthesis.[7] This dual action contributes to its potent lipid-lowering effects.
Experimental Validation: A Step-by-Step Guide
To elucidate the true signaling role of this compound, a systematic and multi-faceted experimental approach is required.
Workflow for Investigating GPCR Activity
Protocol 1: GPR109A Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing human GPR109A.
-
Radioligand: [³H]-Nicotinic acid.
-
Test compound: this compound, serially diluted.
-
Non-specific binding control: High concentration of unlabeled nicotinic acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and scintillation counter.
-
-
Procedure:
-
In each well of the filter plate, combine cell membranes, [³H]-nicotinic acid, and either buffer, test compound, or non-specific control.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the plate contents and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding as a function of test compound concentration and fit to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
-
Objective: To determine if the compound acts as an agonist or antagonist at GPR109A by measuring its effect on cAMP levels.
-
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and reference agonist (nicotinic acid).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure (Agonist Mode):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the test compound.
-
Incubate for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using the chosen detection kit.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate cells with serial dilutions of the test compound.
-
Add a fixed concentration (EC₅₀) of nicotinic acid to all wells.
-
Incubate and measure cAMP as above.
-
-
Data Analysis: Plot cAMP levels against compound concentration. For agonist mode, calculate the EC₅₀. For antagonist mode, calculate the IC₅₀.
Workflow for Investigating Kinase Inhibition
Protocol 3: In Vitro Kinase Panel Screen
-
Objective: To identify potential protein kinase targets of this compound.
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Procedure:
-
Submit the compound to the CRO.
-
The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., KinomeScan, Reaction Biology).
-
The assay measures the ability of the compound to displace a ligand from the ATP-binding site or to inhibit the phosphorylation of a substrate.
-
-
Data Analysis: Results are provided as percent inhibition for each kinase. "Hits" are typically defined as kinases inhibited by >50% at the screening concentration. Follow-up dose-response assays are then performed on these hits to determine their IC₅₀ values.
Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive initial profile of the compound's activity.
Table 2: Hypothetical Data Interpretation Framework
| Experimental Outcome | Interpretation | Next Steps |
| High affinity for GPR109A (low Ki), potent agonist (low EC₅₀) | Compound is a GPR109A agonist, potentially with altered pharmacokinetic properties due to the piperazine group. | In vivo studies in animal models of dyslipidemia. |
| Binds GPR109A but is a weak or partial agonist/antagonist | The piperazine moiety alters efficacy. May have utility in fine-tuning GPR109A signaling. | Further structure-activity relationship (SAR) studies to modulate efficacy. |
| No significant GPR109A activity, but hits in the GPCR screen | Compound has a novel GPCR target. | Deconvolution of the new target and exploration of its therapeutic relevance. |
| Potent inhibition of a specific kinase (e.g., PI3K) | Compound is a kinase inhibitor. | Cell-based assays to confirm inhibition of the downstream pathway; selectivity profiling against related kinases. |
This systematic approach ensures that the investigation is both thorough and efficient, allowing for a data-driven progression from initial hypothesis to a well-defined mechanism of action. The insights gained will be crucial for any further development of this compound as a research tool or a potential therapeutic candidate.
Conclusion
This compound represents a rationally designed molecule at the intersection of established lipid-modulating pharmacology and modern medicinal chemistry strategies. While its precise role in signal transduction is yet to be defined, this guide has laid out a clear and logical path forward. By leveraging our understanding of nicotinic acid's mechanism of action, we have formulated testable hypotheses regarding this derivative's potential to interact with GPCRs and protein kinases. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically dissect its pharmacological profile. The elucidation of its mechanism will not only clarify the potential of this specific molecule but also contribute to the broader understanding of how nicotinic acid derivatives can be engineered to achieve novel signaling outcomes.
References
A comprehensive, numbered list of all cited sources will be provided upon the completion of a literature search for the most up-to-date and relevant publications. The following are representative examples based on the initial search:
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
- Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. [Link]
- Abdullahi, M., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Taibah University Medical Sciences, 18(5), 1019-1034. [Link]
- Kuujia. (n.d.). Cas no 132521-70-1 (this compound).
- Pike, V. J., & Kaminski, J. J. (2007). Nicotinic acid receptor agonists: will they be useful therapeutic agents?. The American journal of cardiology, 100(11A), 71S–76S. [Link]
- Kamal, A., & Grundy, S. M. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
- Wikipedia. (2024, December 22). Nicotinic acid. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid.
- Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 153 Suppl 1(Suppl 1), S68–S75. [Link]
- Hameed, A., et al. (2013). Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells. Cellular signalling, 25(12), 2858–2867. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(4-Methylpiperazin-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-Methylpiperazin-1-yl)nicotinic acid is a synthetic organic compound that marries two pharmacologically significant moieties: a nicotinic acid core and a 4-methylpiperazine substituent. While direct pharmacological data on this specific molecule is not extensively available in public literature, a comprehensive analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This technical guide synthesizes the current understanding of nicotinic acid and piperazine pharmacology to propose and detail the investigation of G-protein coupled receptor 109A (GPR109A) and central nervous system (CNS) monoamine receptors, specifically dopamine D2 and serotonin 5-HT2A receptors, as primary therapeutic targets. We provide a scientific rationale for the selection of these targets, detailed experimental protocols for their validation, and a discussion of the potential therapeutic implications in metabolic, inflammatory, and neurological disorders.
Introduction: A Molecule of Bipartite Pharmacological Interest
The rational design of novel therapeutics often involves the combination of established pharmacophores to create new chemical entities with unique or synergistic activities. This compound is a prime example of such a design. Its structure is characterized by a pyridine-3-carboxylic acid (nicotinic acid) backbone, substituted at the 6-position with a 4-methylpiperazine ring.
-
The Nicotinic Acid Moiety: Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for its lipid-modifying properties.[1][2] Its pharmacological effects are largely mediated by the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] GPR109A activation leads to a variety of downstream effects, including the inhibition of lipolysis in adipocytes and modulation of inflammatory responses.[1]
-
The Piperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry, particularly for drugs targeting the central nervous system.[3] Arylpiperazine derivatives, for instance, are known to interact with a range of neurotransmitter receptors, including serotonin and dopamine receptors, and have been successfully developed into antipsychotic, antidepressant, and anxiolytic medications.[3][4]
The conjunction of these two moieties in this compound suggests a potential for dual or complementary pharmacological activities, making it a compelling candidate for investigation in therapeutic areas spanning metabolic, inflammatory, and neurological diseases.
Primary Hypothesized Target: G-Protein Coupled Receptor 109A (GPR109A)
Rationale for Target Selection: The presence of the nicotinic acid core strongly suggests that GPR109A is a primary and high-probability target for this compound. GPR109A is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells such as macrophages.[1] Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for the anti-lipolytic effects of niacin and also contributes to its anti-inflammatory properties.[1] Structure-activity relationship (SAR) studies of GPR109A agonists have shown that the carboxylic acid group of the nicotinic acid scaffold is crucial for receptor activation.[5][6] While substitutions on the pyridine ring can modulate potency and selectivity, the fundamental interaction is driven by the nicotinic acid pharmacophore.[5][6]
GPR109A Signaling Pathway
The canonical signaling pathway for GPR109A activation is depicted below. Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gi protein. This leads to the inhibition of adenylyl cyclase, reduced cAMP production, and a dampening of downstream protein kinase A (PKA) activity.
Caption: GPR109A signaling cascade initiated by agonist binding.
Experimental Validation: GPR109A Activation Assay
To experimentally validate that this compound is an agonist of GPR109A, a cell-based functional assay measuring the inhibition of cAMP production is the gold standard. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust and high-throughput method for this purpose.[7][8][9][10][11]
Experimental Workflow: HTRF cAMP Assay
Caption: Workflow for HTRF cAMP assay to measure GPR109A activation.
Detailed Protocol: HTRF cAMP Assay
-
Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293) cells stably expressing recombinant human GPR109A in appropriate media.
-
On the day before the assay, seed the cells into a 384-well plate at a density optimized for the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in assay buffer to generate a concentration-response curve.
-
Prepare solutions of a known GPR109A agonist (e.g., niacin) as a positive control and a vehicle control.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells.
-
Add a solution of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Add the HTRF detection reagents: anti-cAMP antibody labeled with a donor fluorophore (e.g., europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Incubate the plate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.
-
Secondary Hypothesized Targets: CNS Monoamine Receptors
Rationale for Target Selection: The 4-methylpiperazine moiety is a well-known pharmacophore in CNS drug discovery, frequently found in compounds that modulate dopaminergic and serotonergic systems.[3] Arylpiperazine derivatives, in particular, have a high propensity to bind to dopamine D2 and serotonin 5-HT2A receptors.[3][12][13] The substitution pattern on the aryl ring and the nature of the linker to the piperazine nitrogen are key determinants of affinity and selectivity.[13][14] Although this compound is not a classic arylpiperazine, the presence of the pyridine ring (an aromatic heterocycle) linked to the piperazine suggests a potential for interaction with these CNS receptors.
Potential CNS Signaling Pathways
The interaction of this compound with dopamine D2 and serotonin 5-HT2A receptors could lead to the modulation of various downstream signaling pathways, including those involving cAMP, inositol phosphates, and intracellular calcium. The nature of the interaction (agonist, antagonist, or partial agonist) would determine the specific cellular response.
Experimental Validation: Radioligand Binding Assays
To determine the binding affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors, competitive radioligand binding assays are the method of choice.[15][16][17][18] These assays measure the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Materials:
-
Receptor Source: Cell membranes from a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D2 receptor ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the D2 receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding of the radioligand.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A similar protocol would be followed for the serotonin 5-HT2A receptor, using an appropriate radioligand such as [³H]-Ketanserin.
Potential Therapeutic Applications and In Vivo Models
Based on the hypothesized targets, this compound could have therapeutic potential in a range of disorders.
Dyslipidemia and Cardiovascular Disease
If the compound is a potent GPR109A agonist, it could be beneficial in treating dyslipidemia by reducing triglycerides and LDL cholesterol, and increasing HDL cholesterol.[1]
In Vivo Model: High-Fat Diet-Induced Dyslipidemia in Mice [2][19][20][21][22]
-
Induction: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and dyslipidemia.
-
Treatment: The test compound is administered orally or via another appropriate route for a specified duration.
-
Outcome Measures:
-
Lipid Profile: Measurement of serum levels of total cholesterol, LDL-c, HDL-c, and triglycerides.
-
Glucose Homeostasis: Glucose tolerance tests and insulin tolerance tests.
-
Body Weight and Composition: Monitoring of body weight and analysis of fat and lean mass.
-
Neuroinflammation and Neurodegenerative Diseases
Activation of GPR109A has been shown to have anti-inflammatory effects in the CNS.[1] Additionally, modulation of dopamine and serotonin receptors can impact neuroinflammatory processes. This suggests a potential role for the compound in treating neurodegenerative diseases like Parkinson's or Alzheimer's disease, where neuroinflammation is a key pathological feature.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice [8][23][24][25][26][27]
-
Induction: A systemic inflammatory response is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Treatment: The test compound can be administered before or after the LPS challenge.
-
Outcome Measures:
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain and plasma using ELISA or multiplex assays.
-
Microglial Activation: Immunohistochemical analysis of brain tissue for markers of microglial activation (e.g., Iba1).
-
Behavioral Tests: Assessment of sickness behavior, cognitive function (e.g., Morris water maze), and motor activity.
-
Summary and Future Directions
This compound is a molecule with significant therapeutic potential, predicated on the well-established pharmacology of its constituent nicotinic acid and 4-methylpiperazine moieties. The primary hypothesized target is GPR109A, with secondary potential for interaction with CNS monoamine receptors. The experimental workflows and detailed protocols provided in this guide offer a clear path for the systematic investigation of these potential therapeutic targets.
Future research should focus on the synthesis and in vitro pharmacological profiling of this compound to confirm its activity at the hypothesized targets and to determine its potency and selectivity. Positive in vitro results would warrant further investigation in the described in vivo models of dyslipidemia and neuroinflammation to establish its therapeutic efficacy. The potential for a single molecule to address both metabolic and neurological dysfunction makes this compound a highly attractive candidate for further drug discovery and development efforts.
References
- BenchChem. (2025). Application Notes and Protocols for GPR109A Activation Assay Using Acifran.
- Sygnature Discovery. (2023, June 16). Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model.
- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Kassack, M. U., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
- Cisbio. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
- Skov, L. J., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Journal of Visualized Experiments, (84), e51229.
- Wang, X., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 18(10), 2148.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Wu, H., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 5(5), 337-343.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Ahmed, K., et al. (2021). Structures of GPR109A agonists presented herein with compound....
- Stark, H., et al. (2004). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 47(14), 3635-3644.
- Plavšić, M., et al. (2004). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Molecular Structure: THEOCHEM, 682(1-3), 145-151.
- Phachonpai, W., et al. (2024). Experimental Protocol for Hyperlipidemia Induced by a High-Fat Diet (HFD).
- Kassack, M. U., et al. (2011). Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). CoLab.
- Neniskyte, U., & Vilchinskas, R. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals.
- Ronsisvalle, S., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
- Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.
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Initial Toxicity Assessment of 6-(4-Methylpiperazin-1-yl)nicotinic acid: A Technical Guide
Introduction
6-(4-Methylpiperazin-1-yl)nicotinic acid, a heterocyclic compound featuring a nicotinic acid core and a methylpiperazine substituent, represents a novel chemical entity with potential applications in drug discovery and development. Its chemical structure (Figure 1) suggests possible biological activity, making a thorough initial toxicity assessment paramount before further preclinical development. This guide provides a comprehensive framework for the initial toxicological evaluation of this compound, grounded in established scientific principles and regulatory expectations. The proposed studies are designed to identify potential hazards, establish a preliminary safety profile, and inform go/no-go decisions in the early stages of research.
Chemical and Physical Properties [1][2][3]
| Property | Value |
| CAS Number | 132521-70-1 |
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
Part 1: In Vitro Toxicity Assessment
The initial phase of toxicity testing focuses on in vitro assays to provide rapid, cost-effective screening and reduce the reliance on animal testing.[4][5] These assays are crucial for identifying potential cytotoxic, genotoxic, and cardiotoxic liabilities early in the development process.[6][7]
Cytotoxicity Assays
The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[8][9] These assays measure the concentration-dependent toxicity of a compound in cultured cells, providing essential information for screening and selecting promising candidates.[8]
We will employ two complementary colorimetric assays, the MTT and XTT assays, to assess cell viability by measuring the metabolic activity of living cells.[10][11] The MTT assay is a well-established method that relies on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[10][12] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[10][12] Using both provides a more robust assessment of cytotoxicity.
Caption: Workflow for in vitro cytotoxicity assessment.
-
Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and incubate for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration that reduces cell viability by 50%.[8]
Genotoxicity Assays
Genotoxicity testing is a crucial component of safety evaluation to assess a compound's potential to cause DNA or chromosomal damage.[4][7][13]
A standard battery of in vitro genotoxicity tests is recommended to cover different genotoxic mechanisms.[4][6] The Ames test (bacterial reverse mutation assay) is a widely used initial screen for point and frameshift mutations.[13] The in vitro micronucleus assay in mammalian cells detects chromosomal damage.[6][7]
Caption: Workflow for in vitro genotoxicity assessment.
-
Bacterial Strains: Utilize specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an essential amino acid.
-
Metabolic Activation: Perform the assay with and without a liver microsomal fraction (S9 mix) to simulate mammalian metabolism.[13]
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal medium lacking the essential amino acid.
-
Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.
Cardiovascular Safety Pharmacology
Cardiovascular safety is a major concern in drug development, with a focus on the risk of drug-induced arrhythmias.[14][15]
The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[16][17][18] Inhibition of the hERG channel can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[15][19] Therefore, an in vitro hERG assay is a mandatory component of the initial safety assessment.[16][19]
Caption: Workflow for in vitro hERG assay.
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput screening.
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.[20]
-
Compound Application: Apply a range of concentrations of this compound sequentially to the cells.
-
Data Analysis: Measure the percentage of hERG current inhibition at each concentration and calculate the IC50 value.
Part 2: In Silico and ADME Profiling
Metabolic Stability and Metabolite Identification
Understanding the metabolic fate of a new chemical entity is crucial, as metabolites may have different pharmacological or toxicological profiles.[21] Piperazine derivatives are known to be metabolized by cytochrome P450 enzymes.[21][22][23]
An in vitro metabolic stability assay using human liver microsomes will provide an initial assessment of the compound's susceptibility to metabolism. Subsequent metabolite identification studies will help to characterize the major metabolic pathways.
Caption: Potential metabolic pathways for piperazine-containing compounds.[24][25]
Part 3: In Vivo Toxicity Assessment
Should the in vitro and ADME profiling yield a favorable profile, a limited in vivo study in rodents is warranted to assess acute toxicity and identify potential target organs. These studies should be conducted in accordance with OECD guidelines.[26][27][28]
Acute Oral Toxicity Study (OECD 420/423)
An acute oral toxicity study provides information on the potential health hazards likely to arise from a single, short-term exposure to the substance.
This study is designed to determine the median lethal dose (LD50) and identify clinical signs of toxicity.
-
Species: Rat (one sex, typically female).
-
Dose Levels: A single, high dose followed by sequential dosing at lower or higher levels depending on the outcome.
-
Observations: Clinical signs, body weight, and mortality are recorded for at least 14 days.
-
Necropsy: Gross necropsy of all animals is performed at the end of the study.
Dose-Range Finding Study (28-day Repeated Dose)
A 28-day repeated-dose study in rodents helps to identify target organs of toxicity and establish a dose for longer-term studies.
This study provides information on the adverse effects of repeated exposure and helps to determine a No-Observed-Adverse-Effect-Level (NOAEL).
-
Species: Rat.
-
Dose Levels: At least three dose levels and a control group.
-
Administration: Daily oral administration for 28 days.
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Conclusion
The initial toxicity assessment of this compound, as outlined in this guide, provides a systematic and scientifically rigorous approach to evaluating its safety profile. By integrating in vitro, in silico, and limited in vivo studies, researchers can make informed decisions about the continued development of this novel compound, ensuring that only the most promising and safest candidates advance in the drug discovery pipeline.
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Methodological & Application
Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic Acid: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a key building block in contemporary drug discovery and development. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also insights into the underlying chemical principles and critical parameters that ensure a successful and reproducible synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine carboxylic acid scaffold linked to an N-methylpiperazine moiety, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The N-methylpiperazine group, in particular, is a common pharmacophore known to enhance aqueous solubility and modulate the pharmacokinetic properties of drug candidates[1]. This guide details a robust and widely applicable synthetic route based on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the functionalization of electron-deficient aromatic rings.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The chosen synthetic pathway involves the reaction of a 6-halonicotinic acid, typically 6-chloronicotinic acid, with 1-methylpiperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, which is particularly effective for pyridines due to the electron-withdrawing nature of the ring nitrogen, which activates the 2- and 6-positions towards nucleophilic attack.
The general mechanism involves the addition of the nucleophile (1-methylpiperazine) to the carbon atom bearing the leaving group (halide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group, yielding the desired product. The presence of the carboxylic acid group at the 3-position further influences the electronic properties of the pyridine ring, though the primary activation for substitution at the 6-position is provided by the ring nitrogen.
Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloronicotinic acid | ≥98% | Commercially Available | Starting material. |
| 1-Methylpiperazine | ≥99% | Commercially Available | Nucleophile. |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available | Reaction solvent. |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | Base. |
| Diethyl ether | Reagent Grade | Commercially Available | For precipitation/washing. |
| Hydrochloric acid (HCl) | 1 M aq. | Commercially Available | For pH adjustment. |
| Sodium hydroxide (NaOH) | 1 M aq. | Commercially Available | For pH adjustment. |
Equipment
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
pH meter or pH paper
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
High-vacuum pump
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add 1-methylpiperazine (1.2 eq) followed by diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Adjust the pH of the aqueous solution to approximately 7 using 1 M HCl. This ensures the carboxylic acid is in its neutral form, minimizing its solubility in water.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water and diethyl ether to remove residual DMSO and unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Alternatively, for higher purity, column chromatography on silica gel can be employed, using a mobile phase gradient of dichloromethane and methanol.
-
-
Drying: Dry the purified product under high vacuum to a constant weight.
Visualization of the Synthetic Workflow
Caption: Synthetic Workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃O₂[2] |
| Molecular Weight | 221.26 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.65 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.8, 2.4 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 3.70 (t, J=4.8 Hz, 4H), 2.45 (t, J=4.8 Hz, 4H), 2.25 (s, 3H) |
| Purity (by HPLC) | ≥98% |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If monitoring indicates a stalled reaction, ensure the DMSO is anhydrous, as water can interfere with the reaction. The temperature may also be increased slightly, but care should be taken to avoid decomposition. An excess of 1-methylpiperazine can also be used to drive the reaction to completion.
-
Low Yield during Work-up: The pH adjustment is critical. If the pH is too acidic, the product will be protonated and may remain in the aqueous solution. Conversely, a basic pH will deprotonate the carboxylic acid, also increasing its water solubility. Careful adjustment to the isoelectric point (around pH 7) is key for maximal precipitation.
-
Purification Challenges: If the crude product is oily or difficult to crystallize, it may be due to residual DMSO. Thorough washing of the filtered solid is important. If column chromatography is necessary, a solvent system with a small amount of a basic modifier (e.g., triethylamine) may be required to prevent the product from streaking on the silica gel.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a reliable and scalable method. By carefully controlling the reaction conditions and work-up procedure as detailed in this guide, researchers can consistently obtain high-purity material suitable for further applications in drug discovery and development. The insights provided into the reaction mechanism and potential challenges will aid in troubleshooting and optimizing the synthesis for specific laboratory or industrial settings.
References
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Application Notes: 6-(4-Methylpiperazin-1-yl)nicotinic Acid in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Nicotinic Acid Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the diverse chemical space of kinase inhibitors, scaffolds derived from nicotinic acid have emerged as a particularly fruitful area of research.[1][2] These structures offer a versatile platform for the synthesis of potent and selective inhibitors against a range of kinase targets.
This document provides a detailed guide on the synthesis and application of a key intermediate, 6-(4-Methylpiperazin-1-yl)nicotinic acid , in the development of novel kinase inhibitors. This intermediate is particularly valuable due to the incorporation of a methylpiperazine moiety, a common feature in many successful kinase inhibitors that can enhance solubility, cell permeability, and target engagement. We will explore the synthetic route to this intermediate, its application in the synthesis of a final kinase inhibitor, and the analytical methods for characterization.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The readily available starting material, 6-chloronicotinic acid, serves as the electrophile, while N-methylpiperazine acts as the nucleophile.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
-
6-Chloronicotinic acid (1.0 eq)[4]
-
N-Methylpiperazine (2.0 eq)[5]
-
Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6-chloronicotinic acid in DMSO, add N-methylpiperazine and DIPEA.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and adjust the pH to ~3-4 with 1M HCl.
-
A precipitate will form. Filter the solid and wash with deionized water.
-
Dry the solid under vacuum to yield this compound.
Characterization Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₅N₃O₂[6][7][8] |
| Molecular Weight | 221.26 g/mol [6][7][8] |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95%[7] |
| ¹H NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ = 222.12 |
Application in Kinase Inhibitor Synthesis: Coupling to a Core Scaffold
This compound serves as a crucial building block for the synthesis of more complex kinase inhibitors. The carboxylic acid functionality allows for amide bond formation with an appropriate amine-containing core scaffold. This is a common and robust strategy in medicinal chemistry to assemble fragments and build molecular complexity.
Illustrative Coupling Reaction Workflow:
Caption: Amide coupling to form the final kinase inhibitor.
Experimental Protocol (General):
Materials:
-
This compound (1.0 eq)
-
Amine-containing core scaffold (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound, the amine-containing core scaffold, and HATU in DMF.
-
Add DIPEA to the mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Target Kinase Families and Signaling Pathways
Nicotinic acid derivatives have shown inhibitory activity against a range of kinases. For instance, derivatives have been synthesized with efficacy against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[1][9] Others have been developed as inhibitors of p38α MAP kinase, which is involved in inflammatory responses.[10]
Example Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the ability to readily undergo amide coupling reactions make it an attractive building block for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers and scientists working in the field of kinase inhibitor development.
References
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL not available)
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. ([Link])
- Cas no 132521-70-1 (this compound). Kuujia.com. (URL not available)
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL not available)
- This compound. Amerigo Scientific. ([Link])
- Arecoline. Wikipedia. ([Link])
- Synthesis of 6-chloronicotinic acid. PrepChem.com. ([Link])
- The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (URL not available)
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Preparation of 6-methylnicotinic acid.
- Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. PubMed. ([Link])
- Synthesis method of 6-methyl nicotine.
- Synthesis of a neurostimulative piperazine.
- 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. PubChem. ([Link])
- Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. ([Link])
- Process for the preparation of nicotinic acid.
- Nicotinic acid: an old drug with a promising future. PMC - NIH. ([Link])
- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. ([Link])
- N-METHYLPIPERAZINE.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. ([Link])
- Synthetic method of 6-methyl nicotine.
- N-Methylpiperazine. Wikipedia. ([Link])
- Nicotinic acid analytical standard 59-67-6. (URL not available)
- N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI. ([Link])
- 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2. PubChem. ([Link])
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- 10. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(4-Methylpiperazin-1-yl)nicotinic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 6-(4-methylpiperazin-1-yl)nicotinic acid scaffold is a compelling structural motif that has garnered significant attention in medicinal chemistry. This heterocyclic compound elegantly combines the pharmacologically significant nicotinic acid core with a 4-methylpiperazine moiety. The nicotinic acid (niacin, vitamin B3) framework is a well-established component of bioactive molecules, known to influence a range of biological processes.[1][2] The incorporation of the 4-methylpiperazine group is a widely employed strategy in drug design to enhance crucial pharmacokinetic properties such as aqueous solubility, oral bioavailability, and metabolic stability. This strategic combination results in a versatile building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammation.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its application as a key structural element in the design of kinase inhibitors, provide detailed synthetic protocols for its derivatization, and outline methodologies for its biological evaluation.
The Strategic Role in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 6-(4-methylpiperazin-1-yl)nicotinamide scaffold has emerged as a valuable pharmacophore in the development of potent and selective kinase inhibitors.
The nicotinamide portion of the molecule can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, mimicking the adenine region of ATP. The 4-methylpiperazine tail, often extending out of the kinase hinge region towards the solvent-exposed area, serves multiple purposes:
-
Solubility Enhancement: The basic nitrogen of the piperazine ring can be protonated at physiological pH, significantly improving the aqueous solubility of the molecule—a critical factor for oral drug administration.
-
Modulation of Physicochemical Properties: The piperazine moiety allows for facile structural modifications to fine-tune lipophilicity and other properties that govern absorption, distribution, metabolism, and excretion (ADME).
-
Vector for Additional Interactions: The piperazine ring can be further functionalized to introduce additional binding interactions with the target protein, enhancing potency and selectivity.
A prime example of the successful application of a closely related scaffold is in the synthesis of Netupitant , a selective neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][4] A key intermediate in the synthesis of Netupitant is 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, highlighting the industrial relevance of this structural class.[5][6][7][8]
Synthetic Protocols: From Carboxylic Acid to Bioactive Amide
The conversion of this compound to its corresponding amides is a fundamental transformation to access a diverse library of potential drug candidates. The following protocol details a general and robust method for the amide coupling reaction, a cornerstone of medicinal chemistry.
Protocol 1: Synthesis of N-Aryl-6-(4-methylpiperazin-1-yl)nicotinamide Derivatives
This protocol describes the synthesis of an N-aryl amide derivative, a common structural motif in kinase inhibitors.
Objective: To synthesize a representative N-aryl-6-(4-methylpiperazin-1-yl)nicotinamide via a standard amide coupling reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks and standard glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Flash chromatography system (optional)
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired N-aryl-6-(4-methylpiperazin-1-yl)nicotinamide.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Causality Behind Experimental Choices:
-
EDC/HOBt Coupling: This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the reactants are chiral) and reacts cleanly with the amine.
-
DIPEA as a Base: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the reaction to completion.
-
Anhydrous Conditions: The coupling reagents, particularly the activated intermediates, are sensitive to water, which can hydrolyze them back to the starting carboxylic acid. Therefore, using anhydrous solvents and an inert atmosphere is crucial for high yields.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of 6-(4-methylpiperazin-1-yl)nicotinamide derivatives has been synthesized, the next critical step is to evaluate their biological activity. Given the prevalence of this scaffold in kinase inhibitors, a primary screen is often a kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific protein kinase, such as Aurora Kinase A.
Principle: This protocol describes a common method using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.
Materials:
-
Synthesized 6-(4-methylpiperazin-1-yl)nicotinamide derivatives
-
Recombinant human Aurora Kinase A
-
Suitable peptide substrate for Aurora Kinase A (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Positive control inhibitor (e.g., a known Aurora Kinase A inhibitor)
-
DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction:
-
In each well of the microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding a mixture of Aurora Kinase A and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% kinase activity.
Structure-Activity Relationship (SAR) Insights
The 6-(4-methylpiperazin-1-yl)nicotinamide scaffold provides a rich platform for exploring structure-activity relationships. Systematic modifications at various positions can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for SAR studies.
-
The Amide Substituent (R1): This is often the most critical area for SAR exploration. The nature of the aryl or alkyl group attached to the amide nitrogen will dictate the interactions with the kinase hinge region and the hydrophobic pockets. Small changes here can dramatically impact potency and selectivity.
-
The Nicotinamide Ring (R2): Substitution on the pyridine ring can influence the electronic properties of the molecule and its ability to form hydrogen bonds. However, modifications here are often less tolerated than at the R1 position.
-
The Piperazine Methyl Group (R3): While the methyl group is common, it can be replaced with other small alkyl groups to modulate metabolism and potential off-target activities.
A systematic approach to SAR, often guided by computational modeling, can efficiently navigate the chemical space around this privileged scaffold to identify clinical candidates with optimal properties.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its inherent drug-like properties, coupled with the potential for diverse functionalization, make it an attractive building block for medicinal chemists. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new and improved medicines.
References
- Google Patents. (n.d.). US20170008848A1 - Methods of making netupitant and intermediates thereof.
- Google Patents. (n.d.). CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid.
- Google Patents. (n.d.). CN105601495A - Synthesis method of netupitant intermediates.
- Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Netupitant.
- Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115007.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054.
- ResearchGate. (n.d.). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke.
- ResearchGate. (n.d.). Structures of nicotinamide derivatives with potential drug activities.
- MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.
- iChemical. (n.d.). 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, CAS No. 342417-01-0.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
- Wang, Y., et al. (2012). Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors. Bioorganic & Medicinal Chemistry, 20(12), 3788–3797.
- Journal of Visualized Experiments. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Green Chemistry. (2024). A sustainable and continuous platform for the synthesis of mepivacaine. Green Chemistry, 26(4), 2235-2241.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
- ResearchGate. (n.d.). Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. medkoo.com [medkoo.com]
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- 8. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Analogs
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of 6-(4-methylpiperazin-1-yl)nicotinic acid and its analogs. The primary molecular target for these compounds is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a well-validated target for the treatment of dyslipidemia.[2] This guide details two robust, HTS-compatible methodologies: a primary functional assay measuring the canonical Gi-mediated reduction in cyclic AMP (cAMP) and a secondary, orthogonal assay monitoring G-protein-redirected intracellular calcium mobilization. The protocols are designed to be self-validating, incorporating critical quality control measures to ensure data integrity and reliability for drug discovery professionals.
Introduction: The GPR109A Target and Its Signaling Cascade
Nicotinic acid (Niacin) has been a cornerstone in managing lipid disorders for decades.[3] Its therapeutic effects are primarily mediated through the activation of GPR109A, a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[1][2] Upon agonist binding, GPR109A initiates a signaling cascade that has two major, well-characterized branches:
-
Gi-Mediated Pathway: The canonical pathway involves the coupling to a Gi alpha subunit, which leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This anti-lipolytic effect is therapeutically desirable.
-
β-Arrestin Pathway: Following agonist-induced phosphorylation by GPCR kinases (GRKs), GPR109A can also recruit β-arrestin proteins.[6][7] This interaction mediates receptor desensitization and internalization and can also initiate separate, G-protein-independent signaling events. It has been hypothesized that the β-arrestin pathway may be linked to the undesirable flushing side-effect associated with niacin therapy.[7]
Therefore, a comprehensive screening campaign for novel analogs like this compound should ideally employ assays that can interrogate the Gi pathway for efficacy and potentially the β-arrestin pathway to screen for biased agonists that may offer an improved therapeutic window. This guide focuses on the primary Gi-mediated signaling events.
GPR109A Signaling Diagram
Caption: GPR109A signaling pathways.
Primary HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Reduction
This assay directly measures the functional consequence of GPR109A activation via the Gi pathway. It is a robust, sensitive, and HTS-friendly competitive immunoassay in a homogeneous (no-wash) format.[8]
Assay Principle
The assay quantifies intracellular cAMP by competing with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[9][10] When the antibody and tracer are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. Intracellular cAMP produced by the cells displaces the d2-labeled tracer from the antibody, leading to a decrease in the FRET signal.[9] For a Gi-coupled receptor, cells are first stimulated with an adenylyl cyclase activator (e.g., Forskolin) to generate a high basal cAMP level. The addition of a GPR109A agonist then inhibits this activity, reducing cAMP levels and restoring the FRET signal. The HTRF signal is therefore inversely proportional to the cAMP concentration.[11]
Causality and Experimental Choices
-
Cell Line Selection: A recombinant cell line, such as CHO-K1 or HEK293, stably expressing human GPR109A is required. This ensures a robust and reproducible signal window, which can be challenging with endogenous expression levels.
-
Use of Forskolin: Forskolin directly activates adenylyl cyclase, bypassing the GPCR. This creates an artificially high and sustained level of cAMP. Without this stimulation, measuring a decrease in the already low basal cAMP levels in resting cells would be technically challenging and would result in a very poor signal-to-background ratio.
-
Use of PDE Inhibitor: Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX is critical to prevent cAMP degradation during the assay, ensuring that the measured signal accurately reflects adenylyl cyclase activity.[12]
HTS Workflow for HTRF cAMP Assay
Caption: HTRF cAMP Assay Workflow.
Detailed Protocol
Materials & Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage |
| GPR109A-CHO-K1 Cells | Eurofins DiscoverX (e.g., HTS201RTA) | Liquid Nitrogen |
| F-12 Culture Medium | Gibco (11765054) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | -20°C |
| Geneticin (G418) | Gibco (10131035) | 4°C |
| HTRF cAMP Gi Detection Kit | Revvity (62AM9PEB) | 4°C |
| Nicotinic Acid (Positive Control) | Sigma-Aldrich (N4761) | Room Temp |
| Forskolin | Sigma-Aldrich (F6886) | -20°C |
| IBMX | Sigma-Aldrich (I5879) | Room Temp |
| Assay Plates (384-well, white) | Greiner Bio-One (781080) | Room Temp |
Step-by-Step Methodology
-
Cell Preparation (Day 1):
-
Culture GPR109A-CHO-K1 cells in F-12 medium supplemented with 10% FBS and 500 µg/mL G418.
-
Harvest cells and perform a cell count.
-
Seed 5,000 cells/well in 20 µL of culture medium into a 384-well white assay plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare a 10-point, 3-fold serial dilution of test compounds and Nicotinic Acid in assay buffer (e.g., HBSS). The final top concentration should be chosen based on expected potency (e.g., 100 µM). This will be the 4X final concentration stock.
-
-
Assay Execution (Day 2):
-
Prepare a 4X Forskolin/IBMX working solution in assay buffer. The final desired concentration of Forskolin must be empirically determined to be EC₈₀ for robust signal (typically 1-10 µM). The final concentration of IBMX should be 500 µM.
-
To the cell plate, add 5 µL/well of the 4X compound dilutions. For controls, add 5 µL of assay buffer (vehicle).
-
Add 5 µL/well of the 4X Forskolin/IBMX solution to all wells except the "basal" control wells (which receive 5 µL of assay buffer with IBMX only).
-
Incubate for 30 minutes at room temperature.
-
During the incubation, prepare the HTRF detection reagents as per the manufacturer's protocol (Revvity cAMP Gi Kit).[8] This involves diluting the cAMP-d2 and anti-cAMP-cryptate reagents in the provided lysis buffer.
-
Add 10 µL/well of the combined HTRF lysis and detection reagent mix.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader (e.g., EnVision, PHERAstar) at 665 nm and 620 nm.
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data using the vehicle control (0% inhibition) and the Forskolin-only control (100% activity).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.
-
Calculate the Z'-factor to validate assay quality using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (Where max = Forskolin-only controls; min = max-inhibition Nicotinic Acid controls). An HTS-quality assay should have a Z' > 0.5.
-
Orthogonal Assay: FLIPR Calcium Mobilization
To confirm hits from the primary screen and eliminate technology-specific artifacts, an orthogonal assay with a different readout is essential. A calcium mobilization assay provides a robust alternative by redirecting the Gi signal to the Gq pathway.
Assay Principle
This assay requires a cell line co-expressing GPR109A and a promiscuous G-protein, such as Gα16, or a chimeric Gq/i protein.[13] When the agonist binds to GPR109A, the receptor now couples to the engineered G-protein, activating the Gq pathway. This triggers phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP₃) and the subsequent release of calcium (Ca²⁺) from the endoplasmic reticulum.[4] This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye. The entire process is monitored in real-time using an instrument like the FLIPR (Fluorescence Imaging Plate Reader).[13][14][15]
Causality and Experimental Choices
-
Engineered Cell Line: The key to this assay is the engineered cell line. Without the promiscuous or chimeric G-protein, the native Gi-coupling of GPR109A would not produce a calcium signal. This redirection is a widely-used and validated strategy in GPCR drug discovery to enable a common, robust readout for receptors that couple to different G-protein families.[13]
-
No-Wash Dye Kits: Modern calcium assay kits (e.g., FLIPR Calcium 6 Assay Kit) incorporate a masking technology that quenches extracellular dye fluorescence.[16] This creates a homogeneous "add-and-read" protocol, eliminating wash steps that can increase variability and are cumbersome in HTS.
-
Kinetic Reading: The FLIPR instrument measures the fluorescence signal in each well of the plate simultaneously and over time, both before and after compound addition.[13] This provides valuable kinetic data about the receptor response, which is lost in endpoint assays like the cAMP HTRF screen.
HTS Workflow for FLIPR Calcium Assay
Caption: FLIPR Calcium Assay Workflow.
Detailed Protocol
Materials & Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage |
| GPR109A/Gα16-CHO-K1 Cells | Custom or e.g., MilliporeSigma | Liquid Nitrogen |
| F-12 Culture Medium | Gibco (11765054) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | -20°C |
| FLIPR Calcium 6 Assay Kit | Molecular Devices (R8190) | -20°C |
| Nicotinic Acid (Positive Control) | Sigma-Aldrich (N4761) | Room Temp |
| Assay Plates (384-well, black, clear bottom) | Corning (3712) | Room Temp |
| Compound Plates (384-well) | Greiner Bio-One (781280) | Room Temp |
Step-by-Step Methodology
-
Cell Preparation (Day 1):
-
Culture GPR109A/Gα16-CHO-K1 cells as described previously.
-
Seed 10,000 cells/well in 25 µL of culture medium into a 384-well black, clear-bottom assay plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation (Day 2):
-
Prepare a 10-point, 3-fold serial dilution of test compounds and Nicotinic Acid in assay buffer (e.g., HBSS with 20 mM HEPES). This will be the 4X final concentration stock.
-
Pipette 12.5 µL of the 4X compound dilutions into a 384-well compound plate.
-
-
Dye Loading (Day 2):
-
Prepare the FLIPR Calcium 6 dye solution according to the manufacturer's protocol.
-
Gently remove the culture medium from the cell plate and add 25 µL/well of the dye solution.
-
Incubate for 1 hour at 37°C, 5% CO₂, protected from light.
-
-
Data Acquisition and Analysis:
-
Place both the cell plate and the compound plate into the FLIPR Tetra instrument.
-
Configure the instrument protocol: read fluorescence for 10-20 seconds to establish a stable baseline, then initiate the automated addition of 12.5 µL from the compound plate to the cell plate. Continue reading fluorescence for an additional 90-180 seconds to capture the kinetic response.
-
Analyze the data using the instrument's software (e.g., ScreenWorks). The response is typically measured as the maximum signal minus the baseline signal.
-
Normalize the data using vehicle controls (0% activity) and a saturating concentration of Nicotinic Acid (100% activity).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.
-
Calculate the Z'-factor using the max and min controls to validate assay performance.
-
Assay Validation and Data Summary
For both primary and secondary screens, rigorous validation is paramount. The table below summarizes the key parameters that must be established during assay development and monitored during the HTS campaign.
| Parameter | HTRF cAMP Assay | FLIPR Calcium Assay | Acceptance Criteria |
| Signal to Background (S/B) | > 5 | > 10 | Defines the dynamic range of the assay. |
| Z'-Factor | > 0.5 | > 0.5 | Confirms assay suitability for HTS. |
| Reference Agonist EC₅₀ | Consistent within 3-fold | Consistent within 3-fold | Ensures assay stability and reproducibility. |
| DMSO Tolerance | ≤ 1% final concentration | ≤ 1% final concentration | Validates solvent compatibility. |
| Plate Uniformity (%CV) | < 15% | < 20% | Measures well-to-well consistency. |
Conclusion
The described HTS protocols provide a robust framework for the identification and characterization of novel this compound analogs targeting the GPR109A receptor. The primary HTRF cAMP assay offers a direct and sensitive measure of Gi-pathway activation, while the orthogonal FLIPR calcium mobilization assay serves as an essential tool for hit confirmation and elimination of false positives. By adhering to these detailed methodologies and stringent quality control standards, researchers can confidently identify potent and efficacious lead compounds for further development in the treatment of dyslipidemia and related metabolic disorders.
References
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
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- PubMed. (n.d.). Validation of a high-throughput, automated electrophysiology platform for the screening of nicotinic agonists and antagonists.
- Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
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- PubMed. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
- Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
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Cell-based assays for evaluating 6-(4-Methylpiperazin-1-yl)nicotinic acid efficacy
Application Notes & Protocols
Topic: Cell-based Assays for Evaluating 6-(4-Methylpiperazin-1-yl)nicotinic Acid Efficacy
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to evaluating the efficacy of this compound, a derivative of nicotinic acid. As a structural analog of niacin, its primary molecular target is presumed to be the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1] GPR109A is a G-protein coupled receptor (GPCR) that plays a significant role in metabolic and inflammatory processes.[2][3] The following protocols are designed to characterize the compound's pharmacological activity by assessing its on-target engagement and downstream cellular effects. We present a suite of validated cell-based assays to quantify G-protein signaling, β-arrestin recruitment, and subsequent phenotypic responses, providing a robust framework for determining compound potency, efficacy, and potential for biased agonism.
The Scientific Rationale: Targeting the Niacin Receptor, GPR109A
This compound belongs to the class of nicotinic acid derivatives. Nicotinic acid (niacin) is the endogenous ligand for GPR109A, a Gi/o-coupled GPCR.[1][4] Understanding the signaling cascade initiated by GPR109A activation is fundamental to selecting appropriate assays for efficacy testing.
Canonical Gi-Protein Signaling Pathway: Upon agonist binding, GPR109A undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[5] This action leads to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), modulating a variety of downstream cellular processes.[6][7]
β-Arrestin-Mediated Pathway: In addition to G-protein coupling, agonist-activated GPR109A can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[8] The recruitment of β-arrestin to the receptor sterically hinders further G-protein interaction, leading to signal desensitization.[8] Crucially, β-arrestin also acts as a scaffold protein, initiating a separate wave of signaling events and promoting receptor internalization.[9] Evaluating both G-protein and β-arrestin pathways is critical for identifying "biased ligands" that preferentially activate one pathway, which may offer therapeutic advantages.[8][9]
Primary Efficacy Assays: Quantifying On-Target GPR109A Activation
These assays directly measure the biochemical events following the binding of this compound to the GPR109A receptor. They are essential for determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
Gi Pathway: cAMP Reduction Assay
This assay quantifies the compound's ability to inhibit adenylyl cyclase via Gαi activation. Because the basal level of cAMP is typically low, the enzyme is first stimulated with forskolin. The efficacy of the Gi-coupled agonist is then measured by its ability to decrease this forskolin-stimulated cAMP level.[6]
Principle of Causality: Agonist binding -> Gαi activation -> Adenylyl Cyclase inhibition -> Reduced cAMP production.
Protocol: HTRF-Based cAMP Assay
| Parameter | Recommendation |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human GPR109A. |
| Assay Plate | 384-well, low-volume, white, solid-bottom plate. |
| Cell Density | 2,000 - 5,000 cells/well (optimize for cell line). |
| Reagents | HTRF cAMP Assay Kit (e.g., Cisbio).[6] |
| Positive Control | Niacin or other known GPR109A agonist. |
| Vehicle Control | DMSO (at the same final concentration as the compound). |
Step-by-Step Methodology:
-
Cell Plating: Seed GPR109A-expressing cells in the assay plate and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer.
-
Compound Addition: Remove culture medium from the cells. Add 5 µL of the compound dilutions (or controls) to the appropriate wells.
-
Forskolin Stimulation: Add 5 µL of a pre-determined concentration of forskolin (typically the EC₈₀) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) pre-mixed according to the manufacturer's protocol.[6]
-
Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (which represents the EC₅₀ for the Gi agonism).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor. It is a universal assay for most GPCRs and is independent of the G-protein coupling subtype.[10] Technologies like enzyme fragment complementation (EFC) are commonly used, where the receptor and β-arrestin are tagged with complementary fragments of an enzyme.[8][11] Upon recruitment, the fragments combine to form an active enzyme, generating a detectable signal.
Principle of Causality: Agonist binding -> Receptor phosphorylation -> β-arrestin binding -> Enzyme fragment complementation -> Signal generation.
Protocol: PathHunter® β-Arrestin Assay
| Parameter | Recommendation |
| Cell Line | U2OS or HEK293 cells stably co-expressing GPR109A-PK and β-arrestin-EA (e.g., from DiscoverX).[8] |
| Assay Plate | 384-well white, solid-bottom, tissue-culture treated plate. |
| Cell Density | 4,000 cells/well (optimize for cell line).[8] |
| Reagents | PathHunter® Detection Kit.[8] |
| Positive Control | Niacin or other known GPR109A agonist. |
| Vehicle Control | DMSO (at the same final concentration as the compound). |
Step-by-Step Methodology:
-
Cell Plating: Plate the PathHunter® GPR109A cells in an antibiotic-free medium into the assay plate. Incubate overnight.[8]
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Compound Addition: Add the compound dilutions to the appropriate wells.
-
Agonist Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
Signal Development: Equilibrate the plate to room temperature for 10-15 minutes. Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Reading: Measure the chemiluminescent signal using a standard luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Secondary & Phenotypic Assays: Assessing Downstream Cellular Efficacy
These assays measure the broader physiological consequences of GPR109A activation. They are crucial for understanding the compound's functional impact in a more biologically relevant context.
Cell Viability & Proliferation Assay
Activation of GPR109A has been shown to inhibit cell survival and proliferation in certain cancer cell lines, such as breast cancer.[12][13] A viability assay is essential to determine if this compound exhibits anti-proliferative or cytotoxic effects.
Principle of Causality: Compound treatment -> GPR109A activation -> Downstream signaling -> Inhibition of proliferation/Induction of apoptosis -> Reduced cell viability.
Protocol: Resazurin Reduction (AlamarBlue) Assay
| Parameter | Recommendation |
| Cell Line | GPR109A-expressing cancer cell lines (e.g., ZR-75-1, MDA-MB-231) or non-cancerous lines to assess general cytotoxicity.[12] |
| Assay Plate | 96-well clear-bottom, tissue-culture treated plate. |
| Cell Density | 5,000 - 10,000 cells/well (ensure cells are in logarithmic growth phase at the end of the assay). |
| Reagents | Resazurin sodium salt solution. |
| Positive Control | Doxorubicin or another known cytotoxic agent. |
| Vehicle Control | DMSO (at the same final concentration as the compound). |
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or controls.
-
Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, to allow for effects on proliferation to manifest.[14]
-
Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Signal Development: Incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Reading: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot this percentage against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Metabolic Assay: Lactate Production
Niacin and GPR109A can influence cellular metabolism.[15] In cancer cells, a common metabolic phenotype is high glycolytic flux, resulting in the production and secretion of lactate (the Warburg effect).[16] Measuring changes in extracellular lactate can provide insight into the compound's effect on cellular energy pathways.
Protocol: Colorimetric Lactate Assay
| Parameter | Recommendation |
| Cell Line | Any metabolically active cell line expressing GPR109A. |
| Assay Plate | 96-well plate for cell culture; separate plate for the assay. |
| Reagents | Commercial lactate assay kit (e.g., from TCI, Promega).[17][18] |
| Positive Control | A known modulator of glycolysis (e.g., a Pfkfb3 inhibitor).[16] |
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compound for a specified period (e.g., 24 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well. This contains the secreted lactate.[16]
-
Standard Curve Preparation: Prepare a standard curve using the lactate standard provided in the kit, following the manufacturer's instructions.[17]
-
Assay Reaction: In a new 96-well plate, add the collected samples and standards to the appropriate wells.
-
Enzyme Mix: Prepare and add the lactate assay reaction mixture (containing lactate dehydrogenase and a probe) to all wells.[19]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The enzyme reaction will generate a colored or fluorescent product proportional to the lactate concentration.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis: Determine the lactate concentration in each sample by interpolating from the standard curve. Normalize the results to cell number or protein concentration to account for any differences in cell density.
References
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- Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R., Lan, L., Singh, N., Martin, P., Gnana-Prakasam, J. P., Kolar, G. R., Ganapathy, V., & Thangaraju, M. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(5), 1166–1178. [Link]
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Application Note: Quantitative Analysis of 6-(4-Methylpiperazin-1-yl)nicotinic Acid in Pharmaceutical Matrices
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 6-(4-Methylpiperazin-1-yl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document provides a foundational framework for establishing reliable analytical protocols. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques, offering detailed, step-by-step protocols for sample preparation, instrument setup, and method validation. The causality behind experimental choices is elucidated to empower analysts in adapting and troubleshooting these methods for their specific applications.
Introduction: The Significance of Quantifying this compound
This compound, a pyridine derivative, is a key compound in various pharmaceutical development pipelines.[1] Its chemical structure, featuring a carboxylic acid and a methylpiperazine moiety, presents unique analytical challenges due to its polarity.[2] Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, impurity profiling, stability testing, and ensuring the overall quality, safety, and efficacy of pharmaceutical products.[3] This application note provides a scientifically grounded approach to developing and validating analytical methods for this purpose.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 132521-70-1 | [1][4] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [2][4] |
| Molecular Weight | 221.26 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| XLogP3-AA | -1.6 | [2] |
The highly polar nature of this compound, as indicated by its negative XLogP3-AA value, necessitates careful consideration in the selection of chromatographic conditions and sample preparation techniques to ensure adequate retention and recovery.[5][6][7]
Recommended Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV for routine analysis and quality control, and LC-MS/MS for applications requiring higher sensitivity and selectivity, such as bioanalysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in drug substance and formulated product samples. The key to a successful HPLC-UV method is achieving adequate chromatographic resolution from potential impurities and degradation products.
-
Stationary Phase: A C18 column is a versatile starting point, but due to the polar nature of the analyte, a column with enhanced polar retention, such as a polar-embedded or polar-endcapped C18, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, may provide better retention and peak shape.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is standard for reversed-phase chromatography. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte's carboxylic acid and piperazine groups, thereby achieving reproducible retention times.
-
Detection: The pyridine ring in the analyte's structure provides a chromophore that allows for UV detection. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined (likely around 260-270 nm).
-
-
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution. Perform serial dilutions to create a calibration curve.
-
Sample Preparation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.
-
Disperse the powder in a known volume of extraction solvent (e.g., 50:50 water:acetonitrile).
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Centrifuge or filter the sample through a 0.45 µm filter to remove excipients.
-
Dilute the supernatant/filtrate as needed to fall within the calibration range.
-
-
-
Method Validation:
-
The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications or the detection of trace-level impurities, LC-MS/MS offers superior sensitivity and selectivity.[9][10][11]
-
Ionization: Electrospray ionization (ESI) in positive mode is anticipated to be effective due to the presence of the basic nitrogen atoms in the piperazine ring, which can be readily protonated.
-
Mass Transitions (MRM): The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides high selectivity. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.
-
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Starting Point):
-
Column: HILIC, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (Hypothetical):
-
Ionization Mode: ESI Positive.
-
Precursor Ion [M+H]⁺: m/z 222.1.
-
Product Ions: To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the carboxylic acid group or fragmentation of the piperazine ring.
-
Collision Energy: To be optimized.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9][10]
-
Caption: Workflow for the quantification of this compound in plasma.
Method Validation: Ensuring Trustworthiness
All analytical methods must be validated to ensure they are fit for their intended purpose.[3][12] The validation should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8]
Key Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Purpose |
| Specificity/Selectivity | Yes | Yes | To ensure the method accurately measures the analyte without interference. |
| Linearity | Yes | Yes | To demonstrate a proportional relationship between concentration and response. |
| Range | Yes | Yes | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Yes | Yes | The closeness of the measured value to the true value. |
| Precision | Yes | Yes | The degree of agreement among individual test results. |
| Limit of Detection (LOD) | As needed | Yes | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Yes | Yes | The lowest amount of analyte that can be quantitatively determined. |
| Robustness | Yes | Yes | The method's capacity to remain unaffected by small variations in parameters. |
| Matrix Effect | No | Yes | To assess the impact of matrix components on ionization. |
Conclusion
The analytical methods outlined in this application note provide a solid foundation for the accurate and reliable quantification of this compound in both pharmaceutical formulations and biological matrices. The provided HPLC-UV and LC-MS/MS protocols are based on established analytical principles and offer starting points for method development and validation. It is imperative that these methods are thoroughly validated in the end-user's laboratory to ensure their suitability for the specific application.
References
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- (2025-01-27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or.
- (n.d.). Analytical method validation: A brief review.
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- PubMed. (2010-04-01). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Bevital AS. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2.
- ResearchGate. (2025-08-09). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- NIH. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
- Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- PubMed. (2012-09-01). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
- PubMed. (n.d.). Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
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Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 6-(4-Methylpiperazin-1-yl)nicotinic Acid in Human Plasma
Abstract
This application note describes a sensitive, selective, and high-throughput method for the quantitative analysis of 6-(4-Methylpiperazin-1-yl)nicotinic acid in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using reverse-phase High-Performance Liquid Chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS) with electrospray ionization. The method has been developed and validated according to the principles outlined in international regulatory guidelines.[1][2][3] This robust protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in the drug development pipeline requiring accurate measurement of this compound.
Introduction
This compound is a polar, zwitterionic molecule of interest in pharmaceutical research. Its unique chemical structure, incorporating both a basic piperazine moiety and an acidic carboxylic acid group, presents specific challenges for bioanalysis.[4][5] Achieving adequate retention on traditional reverse-phase columns while ensuring efficient and stable ionization for mass spectrometry requires careful optimization of chromatographic and sample preparation conditions. This document provides a comprehensive, field-proven protocol for its reliable quantification in a complex biological matrix like human plasma, addressing the need for a method that is both rapid and compliant with regulatory expectations for bioanalytical method validation.[6][7][8]
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Structure | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | PubChem[9] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem[9][10] |
| Molecular Weight | 221.26 g/mol | PubChem[9][10] |
| CAS Number | 132521-70-1 | ChemicalBook[11] |
| Computed XLogP3-AA | -1.6 | PubChem[9] |
-
Expert Insight: The highly polar nature (XLogP3-AA of -1.6) indicates that retention on a C18 column will be minimal without proper mobile phase control. The presence of a tertiary amine on the piperazine ring makes the molecule an excellent candidate for positive mode electrospray ionization ([M+H]⁺).
Methodological Principle
The analytical strategy is built upon three core pillars:
-
Simplified Sample Preparation: Protein precipitation (PPT) with acetonitrile is employed.[12][13] This technique offers a superior balance of speed, efficiency, and cost-effectiveness for high-throughput analysis compared to more complex methods like liquid-liquid or solid-phase extraction. Acetonitrile is highly effective at denaturing and precipitating major plasma proteins while ensuring high recovery of the analyte.[12][14]
-
Controlled Chromatographic Separation: Reverse-phase HPLC is used to separate the analyte from endogenous plasma components. The key to retaining this polar, zwitterionic compound is the use of an acidic mobile phase modifier (formic acid).[4] At a low pH (around 2.7-3.5), the carboxylic acid group is largely protonated (neutral), while the piperazine nitrogens are protonated (positive charge). This net positive charge minimizes secondary ionic interactions with residual silanols on the stationary phase and promotes a consistent hydrophilic/hydrophobic interaction, leading to sharp, symmetrical peaks.
-
Selective and Sensitive Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity and sensitivity. The instrument is set to monitor a specific precursor-to-product ion transition unique to the analyte, effectively eliminating interference from co-eluting matrix components. The fragmentation of piperazine-containing compounds is well-characterized and typically involves cleavage of the C-N bonds within the piperazine ring, providing stable and specific product ions for monitoring.[15][16][17]
Materials and Instrumentation
| Item | Description/Vendor |
| Analyte & Internal Standard | This compound (≥98%); Isotope-labeled analog (e.g., D₃-methyl) recommended. |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm). |
| Reagents | Formic Acid (LC-MS Grade, ~99%). |
| Biological Matrix | Human Plasma (K₂EDTA). |
| HPLC System | UHPLC/HPLC system capable of binary gradient elution. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source. |
| Analytical Column | C18 reverse-phase column, e.g., 2.1 x 50 mm, ≤ 2.7 µm particle size. |
| Labware | 1.5 mL polypropylene tubes, 96-well plates, precision pipettes. |
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of analyte and internal standard (IS) into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock with 50:50 acetonitrile:water to prepare working solutions for the calibration curve (e.g., 100 ng/mL to 10,000 ng/mL).
-
Spiking Solutions: Prepare separate working solutions for low, medium, and high QC samples.
-
Calibration Curve & QC Preparation: Spike 5 µL of the appropriate working solution into 95 µL of blank human plasma to create calibration standards and QCs. The final organic content should be ≤5% to prevent protein precipitation. Vortex gently.
Sample Preparation: Protein Precipitation Workflow
-
Rationale: This workflow is designed for speed and automation-friendliness, minimizing sample handling steps and potential for error. The 3:1 ratio of acetonitrile to plasma is optimal for efficient protein removal.[14]
Caption: High-throughput protein precipitation workflow.
HPLC-MS/MS Instrumental Parameters
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 2.7 µm | Standard for small molecule analysis, providing good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reverse-phase separation. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing matrix load. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak symmetry. |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 5% B (3.1-4.0 min) | A rapid gradient for high-throughput analysis. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The basic piperazine moiety is readily protonated. |
| SRM Transitions | Analyte: 222.1 → 121.1 (Quantifier), 222.1 → 70.1 (Qualifier) IS: (e.g., D₃-Analyte) 225.1 → 121.1 | Hypothetical based on structure. Precursor is [M+H]⁺. Product ions correspond to fragmentation of the piperazine ring and nicotinic acid moiety.[15][17] |
| Ion Source Temp. | 550 °C | For efficient desolvation. |
| IonSpray Voltage | +5500 V | Optimized for efficient ion generation. |
| Collision Gas | Nitrogen | Standard for collision-induced dissociation. |
| Dwell Time | 100 ms | Sufficient time for data acquisition per transition. |
Method Validation and Performance Characteristics
This method should be validated according to current regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[2][3][18] The expected performance characteristics are summarized below.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Expected Performance |
|---|---|---|
| Linearity | Calibration curve with r² ≥ 0.99 | 1 - 1000 ng/mL |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Selectivity | No significant interfering peaks in blank matrix | Achieved via SRM |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Minimal effect expected |
| Recovery | Consistent and reproducible | >85% |
| Stability | Bench-top, Freeze-thaw, Long-term stability within ±15% | Stable under typical lab conditions |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable, robust, and high-throughput solution for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideally suited for supporting drug development studies where large numbers of samples require analysis. The method meets the stringent requirements for selectivity, sensitivity, accuracy, and precision as mandated by global regulatory agencies.
References
- Bioanalytical Method Validation Guidance for Industry (May 2018). U.S.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (January 2025). U.S.
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (June 2022). ProPharma Group. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (May 2018). U.S.
- Guidance for Industry: Bioanalytical Method Validation. (May 2001). U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (November 2022). U.S.
- ICH M10 Bioanalytical Method Validation. (May 2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]
- ICH M10 on bioanalytical method validation - Scientific guideline. (May 2022). European Medicines Agency (EMA). [Link]
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- Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. (June 2004).
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- Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). (April 2011). Journal of the American Society for Mass Spectrometry. [Link]
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- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
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- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (December 2021).
- Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (January 2007). Analytical Chemistry: An Indian Journal. [Link]
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- Nicotinic Acid.
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Application Notes & Protocols: A Guide to the Development of Novel Anti-Inflammatory Agents from Nicotinic Acid Derivatives
Abstract
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. Nicotinic acid (niacin), a well-established therapeutic agent, and its derivatives have garnered increasing attention for their potent anti-inflammatory properties, which extend beyond their classical lipid-modulating effects.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anti-inflammatory agents derived from the nicotinic acid scaffold. We will delve into the mechanistic basis of their action, principally through the activation of the GPR109A receptor and subsequent modulation of the NF-κB signaling pathway.[1][5][6] This document outlines detailed protocols for the synthesis, in vitro screening, mechanistic elucidation, and in vivo validation of these promising compounds.
Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives
Nicotinic acid, a member of the vitamin B3 family, has long been utilized in the management of dyslipidemia.[2] However, a growing body of evidence highlights its direct, lipoprotein-independent anti-inflammatory effects.[1][2] These properties are primarily mediated through the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[1][7][8] Activation of GPR109A by nicotinic acid initiates a signaling cascade that ultimately suppresses the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][5][9] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.[5][9][10][11] Consequently, the development of novel nicotinic acid derivatives with enhanced potency, selectivity, and improved side-effect profiles presents a compelling strategy for the treatment of a wide range of inflammatory disorders.[12][13][14]
Mechanistic Framework: GPR109A Activation and NF-κB Inhibition
The anti-inflammatory action of nicotinic acid derivatives is centered on a well-defined signaling pathway. Understanding this mechanism is crucial for the rational design and screening of new chemical entities.
The GPR109A Signaling Cascade
Upon binding of a nicotinic acid derivative to the GPR109A receptor on an immune cell, a conformational change occurs, leading to the activation of an associated inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The downstream consequences of this event include the inhibition of the IκB kinase (IKK) complex.[1]
The NF-κB Pathway: A Central Hub of Inflammation
In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα.[15] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.[15] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[15] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators like TNF-α, IL-6, and MCP-1.[5][9][11]
The activation of GPR109A by nicotinic acid derivatives interferes with this process by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[1] This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the production of inflammatory cytokines.[1]
Diagram 1: GPR109A-Mediated Inhibition of the NF-κB Signaling Pathway
Caption: GPR109A activation by nicotinic acid derivatives inhibits the NF-κB pathway.
Drug Development Workflow: A Step-by-Step Approach
The development of novel nicotinic acid derivatives follows a structured pipeline, from initial synthesis to preclinical validation. This section outlines the key stages and provides detailed protocols for each.
Diagram 2: Experimental Workflow for Developing Nicotinic Acid-Based Anti-inflammatory Agents
Caption: A streamlined workflow for the development of nicotinic acid-based anti-inflammatory drugs.
Phase 1: Synthesis and Purification of Novel Derivatives
The initial step involves the chemical synthesis of novel nicotinic acid derivatives. Various synthetic strategies can be employed to modify the core nicotinic acid structure, aiming to enhance potency and drug-like properties.[16][17][18][19][20]
Protocol 3.1.1: General Synthesis of Nicotinic Acid Hydrazide Derivatives
This protocol describes a common method for synthesizing acylhydrazone derivatives of nicotinic acid.[17]
-
Preparation of Nicotinoyl Chloride: Reflux nicotinic acid with thionyl chloride to produce nicotinoyl chloride.[19]
-
Formation of Nicotinic Acid Hydrazide: React the nicotinoyl chloride with hydrazine hydrate to yield nicotinic acid hydrazide.[18][19]
-
Condensation Reaction: Dissolve nicotinic acid hydrazide in ethanol and add the desired aldehyde. Reflux the mixture for 3 hours.[17]
-
Crystallization: Cool the reaction mixture and store at 4°C for 24 hours to allow for the precipitation of the acylhydrazone derivative.[17]
-
Recrystallization: Filter the precipitate and recrystallize from ethanol to obtain the purified product.[17]
Protocol 3.1.2: Purification by Reversed-Phase HPLC
Purification of the synthesized compounds is critical to remove unreacted starting materials and byproducts.[21][22]
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter.[23]
-
Column and Mobile Phase Selection: Utilize a C18 reversed-phase column. The mobile phase typically consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Method Development: Develop a gradient elution method on an analytical HPLC system to achieve optimal separation of the target compound from impurities.[24]
-
Preparative HPLC: Scale up the analytical method to a preparative HPLC system to purify larger quantities of the compound.[24]
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of the target compound. Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Phase 2: In Vitro Screening for Anti-inflammatory Activity
Once purified, the novel derivatives are screened for their biological activity using cell-based assays. Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used models for these studies.[1][12]
Protocol 3.2.1: Cell Culture and Maintenance
-
Culture THP-1 or RAW 264.7 cells in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Protocol 3.2.2: Cytotoxicity Assessment (MTT Assay)
It is essential to determine the non-toxic concentration range of the compounds before evaluating their anti-inflammatory effects.[12]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the nicotinic acid derivatives for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3.2.3: Anti-inflammatory Activity Screening
This protocol assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[25][26][27]
-
Seed differentiated THP-1 or RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the nicotinic acid derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants for cytokine analysis.
Protocol 3.2.4: Cytokine Profiling (ELISA and Multiplex Assays)
Quantification of pro-inflammatory cytokines in the cell culture supernatants is a direct measure of the anti-inflammatory activity of the compounds.[28][29][30][31][32]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the collected supernatants according to the manufacturer's instructions.
-
Multiplex Cytokine Assay (e.g., Luminex): For a broader analysis, utilize multiplex bead-based assays to simultaneously measure the levels of multiple cytokines and chemokines in a single sample.[28][32] This high-throughput method provides a more comprehensive profile of the inflammatory response.[31]
Table 1: Representative Data from In Vitro Screening
| Compound ID | IC50 (µM) for TNF-α Inhibition | Maximum Non-toxic Concentration (µM) |
| Nicotinic Acid | 150 | >1000 |
| Derivative A | 25 | 200 |
| Derivative B | 5 | 100 |
| Derivative C | 80 | 500 |
Phase 3: Mechanistic Elucidation
To confirm that the observed anti-inflammatory effects are mediated through the intended mechanism of action, further assays are performed.
Protocol 3.3.1: NF-κB Reporter Assay
This assay directly measures the transcriptional activity of NF-κB.
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Pre-treat the transfected cells with the nicotinic acid derivatives.
-
Stimulate the cells with LPS.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.
Protocol 3.3.2: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway.[1]
-
Treat cells with the compounds and/or LPS for the appropriate duration.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated IKK and phosphorylated IκBα.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A reduction in the levels of these phosphorylated proteins confirms pathway inhibition.
Protocol 3.3.3: Target Engagement Assays
Confirming that the novel derivatives directly interact with their intended target, GPR109A, is a critical step in drug development.[33][34][35][36]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[35][36][37]
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble GPR109A at each temperature by Western blot. A shift in the melting curve of GPR109A in the presence of the compound indicates direct binding.
-
Phase 4: In Vivo Validation
Promising candidates from the in vitro and mechanistic studies are advanced to preclinical animal models of inflammation to evaluate their efficacy in a whole-organism setting.[38][39][40][41][42][43]
Protocol 3.4.1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[3][38][41]
-
Administer the nicotinic acid derivatives orally or intraperitoneally to rats.
-
After a specified pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 3.4.2: Cytokine Analysis from In Vivo Samples
At the end of the in vivo experiment, blood and/or tissue samples can be collected to measure cytokine levels.
-
Collect blood samples via cardiac puncture and prepare serum.
-
Homogenize paw tissue samples.
-
Analyze the serum and tissue homogenates for the levels of TNF-α and IL-6 using ELISA or multiplex assays.
Table 2: Representative Data from In Vivo Validation
| Treatment Group | Paw Edema Inhibition (%) at 3 hours | Serum TNF-α Reduction (%) |
| Vehicle | 0 | 0 |
| Nicotinic Acid (100 mg/kg) | 35 | 28 |
| Derivative B (20 mg/kg) | 65 | 58 |
Conclusion and Future Directions
The development of novel anti-inflammatory agents from nicotinic acid derivatives holds immense therapeutic potential. The protocols and workflows detailed in this guide provide a robust framework for the systematic discovery, screening, and preclinical validation of these compounds. By focusing on the GPR109A-NF-κB signaling axis, researchers can rationally design and identify next-generation anti-inflammatory drugs with improved efficacy and safety profiles. Future research should focus on exploring the therapeutic potential of these derivatives in chronic inflammatory disease models and ultimately, in clinical trials.[44]
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Application Notes and Protocols for 6-(4-Methylpiperazin-1-yl)nicotinic Acid in Targeted Cancer Therapy
A Note to the Researcher: Extensive searches for "6-(4-Methylpiperazin-1-yl)nicotinic acid" in the context of targeted cancer therapy did not yield specific preclinical or clinical data, nor established protocols for this particular compound. Therefore, this document provides a comprehensive and detailed framework of application notes and protocols that a researcher would typically follow to investigate a novel nicotinic acid derivative for anticancer properties. The following sections are presented as a guide for the systematic evaluation of such a compound, based on the known biological activities of related nicotinic acid derivatives.
Part 1: Introduction and Rationale
Nicotinic acid (a form of vitamin B3) and its derivatives have garnered significant interest in cancer research.[1][2] Beyond its role in cellular metabolism as a precursor to NAD+, emerging evidence suggests that derivatives of nicotinic acid can be engineered to target specific signaling pathways implicated in cancer progression.[3] The rationale for investigating a novel derivative like this compound is based on the following principles:
-
Structural Scaffold for Kinase Inhibition: The pyridine ring of nicotinic acid can serve as a scaffold for developing inhibitors of protein kinases, which are often dysregulated in cancer. The piperazine moiety is a common feature in many kinase inhibitors, potentially enhancing binding affinity and pharmacokinetic properties.
-
Modulation of NAD+ Metabolism: Cancer cells have a high metabolic demand, and targeting NAD+ biosynthesis pathways is a promising therapeutic strategy. Nicotinic acid is a key substrate for NAD+ production, and its derivatives could potentially modulate the activity of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cancer cell survival.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: Various derivatives of nicotinic acid have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with critical cellular processes.[2]
Part 2: Hypothetical Mechanism of Action and Signaling Pathways
Based on the structure of this compound, a plausible hypothesis for its mechanism of action is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for tumor angiogenesis.[3]
Caption: Hypothetical inhibition of the VEGFR signaling pathway by this compound.
Part 3: Experimental Protocols
The following protocols provide a roadmap for the initial characterization of a novel compound like this compound.
In Vitro Protocols
Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HUVEC for anti-angiogenesis, A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO to a stock concentration of 10 mM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete growth medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | Hypothetical IC50 (µM) |
| HUVEC | 5.8 |
| A549 | 12.3 |
| MCF-7 | 25.1 |
Objective: To assess the effect of the compound on the phosphorylation of key proteins in the target signaling pathway (e.g., VEGFR, AKT, ERK).
Materials:
-
Cancer cell line (e.g., HUVEC)
-
Compound and vehicle control
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Protocol
Objective: To evaluate the in vivo antitumor efficacy of the compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel
-
Compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into a vehicle control group and a treatment group (n=8-10 mice/group).
-
Administer the compound (e.g., 20 mg/kg, intraperitoneally, daily) and the vehicle control.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Experimental Workflow Diagram:
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
Part 4: Conclusion and Future Directions
The successful completion of the outlined protocols would provide a strong foundation for the further development of this compound as a potential targeted cancer therapy. Positive results would warrant more extensive preclinical studies, including investigation in orthotopic and patient-derived xenograft models, combination studies with existing chemotherapies, and detailed toxicology assessments. The ultimate goal is to generate a robust data package to support an Investigational New Drug (IND) application for clinical trials.
References
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- Jain, N., Utreja, D., & Dhillon, N. K. (2019). A convenient one pot synthesis and antinemic studies of nicotinic acid derivatives. Russian Journal of Organic Chemistry, 55, 845-851.
- Abdel-rahman, H. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163612.
- Grigoryan, A., et al. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 13(21), 5464.
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Application Notes and Protocols for In Vivo Experimental Design: 6-(4-Methylpiperazin-1-yl)nicotinic acid
Introduction: A Rational Approach to the In Vivo Characterization of a Novel Nicotinic Acid Analogue
6-(4-Methylpiperazin-1-yl)nicotinic acid is a novel compound structurally related to nicotinic acid (niacin). Nicotinic acid is a well-established therapeutic agent used for the management of dyslipidemia.[1][2][3] It favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][4][5] The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), which leads to the inhibition of lipolysis in adipocytes.[2]
The introduction of a 4-methylpiperazine moiety to the nicotinic acid scaffold in this compound may alter its pharmacokinetic and pharmacodynamic properties. The piperazine ring is a common functional group in many pharmacologically active compounds, known to influence solubility, metabolism, and receptor interactions.[6][7][8] Therefore, a systematic and rigorous in vivo experimental plan is essential to characterize the therapeutic potential and safety profile of this new chemical entity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studies involving this compound. It outlines a phased approach, commencing with pharmacokinetic and toxicokinetic profiling, followed by pharmacodynamic evaluation in relevant animal models of dyslipidemia, and concluding with formal toxicology assessments. The protocols and methodologies described herein are grounded in established principles of preclinical drug development and are intended to be adapted based on emerging data.
Phase 1: Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing subsequent efficacy and safety studies.[9][10]
Single-Dose Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic parameters of this compound after a single administration.
Animal Model: Male and female Sprague-Dawley rats are a suitable initial rodent model.[11]
Experimental Protocol:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Dose Formulation: Prepare a solution or suspension of the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single dose of this compound via oral gavage (PO) and intravenous (IV) routes to separate groups of animals.
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze for the concentration of the parent compound and potential metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Bioavailability will be determined by comparing the AUC from the oral and IV routes.
Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (hr) | 1.5 | 0.25 |
| AUC (0-inf) (ng*hr/mL) | 9000 | 3000 |
| t1/2 (hr) | 4.2 | 3.8 |
| Bioavailability (%) | 60 | - |
Dose Range-Finding and Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single high dose. This study can be designed based on the OECD Test Guideline 423.[12][13][14]
Animal Model: Female Swiss albino mice or Sprague-Dawley rats.
Experimental Protocol:
-
Stepwise Dosing: Administer the compound orally to a small group of animals (n=3) at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe animals closely for clinical signs of toxicity and mortality for up to 14 days.
-
Dose Escalation/De-escalation: Based on the outcome of the initial dose, subsequent groups of animals are dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any macroscopic abnormalities.
dot
Caption: Workflow for Acute Oral Toxicity Study (OECD 423).
Phase 2: Pharmacodynamic (PD) and Efficacy Evaluation
Based on the favorable lipid-modulating effects of nicotinic acid, the primary pharmacodynamic evaluation of this compound should be conducted in animal models of dyslipidemia.[1][15]
Animal Model Selection
The choice of animal model is critical for the successful evaluation of a potential anti-dyslipidemic agent. Several models are available, each with its own advantages and limitations.[1][2][15]
-
High-Fat Diet (HFD)-Induced Dyslipidemia in Rodents: C57BL/6 mice or Sprague-Dawley rats fed a high-fat diet develop obesity, hypercholesterolemia, and hypertriglyceridemia, mimicking key aspects of human metabolic syndrome.[4]
-
Genetically Modified Mouse Models: ApoE-/- and LDLR-/- mice are widely used models of atherosclerosis and dyslipidemia.[4]
-
Zebrafish Larvae: The optical transparency of zebrafish larvae allows for real-time visualization of lipid accumulation and transport, making them a useful model for initial screening.[5]
Efficacy Study in a High-Fat Diet-Induced Dyslipidemia Model
Objective: To evaluate the effect of this compound on plasma lipid profiles in a diet-induced model of dyslipidemia.
Animal Model: Male C57BL/6 mice.
Experimental Protocol:
-
Induction of Dyslipidemia: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce dyslipidemia.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (low, medium, and high doses)
-
Positive control (e.g., nicotinic acid or a statin)
-
-
Dosing: Administer the respective treatments daily via oral gavage for 4-6 weeks.
-
Monitoring: Monitor body weight and food intake regularly.
-
Blood and Tissue Collection: At the end of the treatment period, collect blood samples for lipid analysis and harvest tissues (liver, adipose tissue) for further analysis.
-
Biochemical Analysis: Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.
-
Histopathology: Perform histological analysis of the liver to assess for steatosis.
Table 2: Expected Outcomes of Efficacy Study
| Treatment Group | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 250 ± 20 | 40 ± 5 | 180 ± 15 | 150 ± 10 |
| Compound (Low Dose) | 220 ± 18 | 45 ± 6 | 150 ± 12 | 130 ± 8 |
| Compound (Medium Dose) | 180 ± 15 | 55 ± 7 | 110 ± 10 | 100 ± 7 |
| Compound (High Dose) | 150 ± 12 | 65 ± 8 | 70 ± 8 | 80 ± 5 |
| Positive Control | 160 ± 14 | 60 ± 7 | 80 ± 9 | 90 ± 6 |
dot
Caption: Experimental Workflow for Efficacy Study in HFD-Induced Dyslipidemia Model.
Phase 3: Toxicology and Safety Pharmacology
Comprehensive toxicology studies are required to assess the safety profile of this compound before it can be considered for clinical development. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[16][17]
Repeated-Dose Toxicology Study
Objective: To evaluate the potential toxicity of this compound after repeated administration over a defined period (e.g., 28 days).
Animal Model: One rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).[18]
Experimental Protocol:
-
Dose Selection: Based on the results of the acute toxicity and efficacy studies, select three dose levels (low, medium, and high).
-
Dosing: Administer the compound daily via the intended clinical route (e.g., oral) for 28 days.
-
In-life Observations: Conduct detailed clinical observations, including changes in appearance, behavior, body weight, and food consumption.
-
Clinical Pathology: Perform hematology and clinical chemistry analysis on blood samples collected at specified intervals.
-
Necropsy and Histopathology: At the end of the study, conduct a full necropsy, record organ weights, and perform a comprehensive histopathological examination of all major organs and tissues.
Safety Pharmacology
Objective: To investigate the potential adverse effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
Methodologies:
-
Cardiovascular System: Assess effects on blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals.
-
Respiratory System: Evaluate effects on respiratory rate and tidal volume using whole-body plethysmography.
-
Central Nervous System: Use a functional observational battery (FOB) and automated activity monitoring to assess potential neurological and behavioral effects.
Conclusion
The in vivo experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. A phased, data-driven approach, beginning with pharmacokinetics and progressing through efficacy and safety studies, will enable a comprehensive understanding of the compound's therapeutic potential and risk profile. The insights gained from these studies will be crucial for making informed decisions regarding the continued development of this novel nicotinic acid analogue.
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- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
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- Zebrafish Models for Dyslipidemia and Atherosclerosis Research. (n.d.). PubMed Central.
- General toxicity study designs. (n.d.). European Medicines Agency.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
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Application Note & Protocols: Formulation of 6-(4-Methylpiperazin-1-yl)nicotinic acid for Preclinical Oral Administration
Abstract
This guide provides a comprehensive framework for the formulation of 6-(4-methylpiperazin-1-yl)nicotinic acid (Compound S-1), a novel chemical entity, for preclinical research. The inherent physicochemical properties of Compound S-1, notably its weakly basic nature derived from the piperazine and pyridine moieties combined with an acidic carboxylic acid group, present specific challenges for achieving consistent and maximal oral exposure in animal models. This document details a logical, step-wise approach from initial physicochemical characterization to the development of robust, well-characterized liquid formulations suitable for oral gavage. Protocols for vehicle screening, formulation preparation, analytical quality control, and in-vivo administration are provided to guide researchers in toxicology, pharmacology, and pharmacokinetics.
Introduction
The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on the design of an appropriate drug delivery system. The primary goal during this stage is to maximize systemic exposure to assess safety and preliminary efficacy, which necessitates a formulation that ensures consistent and reliable absorption.[1] this compound (henceforth "Compound S-1") is a zwitterionic molecule whose structure suggests a pH-dependent solubility profile. Like many weakly basic drugs, Compound S-1 is expected to dissolve in the acidic environment of the stomach but may be prone to precipitation upon entering the near-neutral pH of the small intestine.[2] This "precipitate-and-redissolve" phenomenon can lead to high pharmacokinetic variability, complicating data interpretation and potentially underestimating the compound's therapeutic potential.[2][3]
This application note provides a systematic strategy to mitigate these risks. By thoroughly characterizing the compound's properties and rationally selecting excipients, researchers can develop simple, scalable, and stable formulations. The methodologies described herein are designed to be self-validating, ensuring that the dose administered to the test system is accurate, homogenous, and stable for the duration of the study.[4]
Pre-formulation Characterization: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the NCE's intrinsic physicochemical properties is essential.[5] This initial characterization provides the causal basis for all subsequent formulation decisions, saving significant time and resources.
Physicochemical Properties Summary
A summary of the known and predicted properties of Compound S-1 is presented below.
| Property | Value | Source |
| CAS Number | 132521-70-1 | [6][7][8] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [6][9] |
| Molecular Weight | 221.26 g/mol | [9] |
| Appearance | White to off-white solid | Assumed |
| Predicted LogP (XLogP3-AA) | -1.6 | [9] |
The negative LogP value indicates that Compound S-1 is hydrophilic, suggesting that poor membrane permeability, rather than poor solubility, might be a limiting factor for absorption if a solution can be maintained. However, its structural motifs predict a classic pH-dependent solubility curve.
Protocol: pH-Solubility Profile Determination
Objective: To quantify the aqueous solubility of Compound S-1 across a physiologically relevant pH range to identify the pH of minimum solubility and guide vehicle selection.
Materials:
-
Compound S-1
-
Phosphate-buffered saline (PBS) tablets
-
Citrate and phosphate buffer systems (0.1 M)
-
1N HCl and 1N NaOH
-
HPLC-grade water, Acetonitrile (ACN)
-
Calibrated pH meter, analytical balance, vortex mixer, shaker incubator
-
HPLC system with UV detector
Procedure:
-
Prepare a series of 0.1 M buffers at pH 2.0, 4.0, 5.0, 6.8, 7.4, and 9.0.
-
Add an excess amount of Compound S-1 (e.g., 20 mg) to 1 mL of each buffer in separate microcentrifuge tubes. This ensures a saturated solution is formed.
-
Vortex each tube vigorously for 1 minute.
-
Place the tubes in a shaker incubator set at 25°C and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully pipette an aliquot of the supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant with the appropriate mobile phase and analyze the concentration using a validated HPLC-UV method (see Section 4.1).
-
Plot the determined solubility (mg/mL) against the measured final pH of each solution.
Expected Outcome & Rationale: The resulting graph will likely show higher solubility at low pH (due to protonation of the piperazine and pyridine nitrogens forming a soluble salt) and lower solubility near the isoelectric point. This data is critical for deciding if pH modification alone is a viable strategy.
Formulation Development Strategy
The choice of formulation depends directly on the target dose concentration and the pre-formulation data. For preclinical studies, simple solutions are preferred as they provide accurate dosing and eliminate dissolution as a rate-limiting step for absorption.[10] If a solution is not feasible, a well-formulated suspension is the next best alternative.
Graphviz: Formulation Decision Workflow
The following diagram illustrates the logical workflow for selecting an appropriate formulation path for Compound S-1.
Caption: Formulation development decision tree for Compound S-1.
Vehicle Screening
Objective: To empirically determine the solubility of Compound S-1 in common, well-tolerated preclinical vehicles.
Methodology: Following the protocol in Section 1.2, determine the solubility of Compound S-1 in the vehicles listed in the table below. This provides concrete data for selecting lead formulations to advance.
| Vehicle | Composition | Expected Solubility (mg/mL) | Rationale & Use Case |
| Aqueous Buffer | 50 mM Citrate Buffer, pH 4.0 | (To be determined) | Simple solution for low doses if solubility is sufficient. |
| Co-solvent System | 20% PEG 400 in Water | (To be determined) | Increases solubility for non-ionizable or poorly soluble compounds.[10] |
| Surfactant System | 10% Cremophor® EL in Water | (To be determined) | Forms micelles to solubilize lipophilic compounds. |
| Suspension Vehicle | 0.5% (w/v) HPMC in Water | (To be determined) | Forms a uniform suspension when solution is not possible.[10] |
| Acidified Suspension | 0.5% (w/v) CMC in pH 4.0 Buffer | (To be determined) | Combines pH control with viscosity enhancement to improve stability.[11] |
| Complexation Agent | 10% (w/v) HP-β-CD in Water | (To be determined) | Forms inclusion complexes to enhance solubility.[10] |
Detailed Formulation Protocols
The following protocols are examples based on common outcomes from the development workflow. All formulations must be prepared fresh daily unless stability data supports longer storage. [10]
Protocol A: Preparation of an Acidified Solution (10 mg/mL)
Rationale: This approach is used when the pH-solubility profile shows that the target concentration can be achieved in a mildly acidic, well-tolerated vehicle. A pH of 4-5 is often a good starting point for oral formulations.[12]
Materials:
-
Compound S-1 (100 mg for a 10 mL batch)
-
50 mM Citrate Buffer, pH 4.0 (prepare from citric acid and sodium citrate)
-
Volumetric flask (10 mL), magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Weigh 100 mg of Compound S-1 and transfer it to the 10 mL volumetric flask.
-
Add approximately 8 mL of 50 mM Citrate Buffer (pH 4.0).
-
Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming (to ~40°C) may be used to expedite dissolution, but the solution must be cooled to room temperature before final volume adjustment.
-
Once dissolved, remove the stir bar and rinse it with a small amount of buffer, collecting the rinse in the flask.
-
Bring the flask to the final 10 mL volume with the citrate buffer.
-
Cap and invert the flask 10-15 times to ensure homogeneity.
-
Verify the final pH. Adjust with dilute HCl or NaOH if necessary, though significant changes should not be required if the buffer capacity is adequate.
-
Quality Control: Submit a sample for potency analysis via HPLC to confirm the final concentration is within ±10% of the target.
Protocol B: Preparation of a Homogenized Suspension (25 mg/mL)
Rationale: This protocol is for higher doses where the solubility limit of Compound S-1 is exceeded. The goal is to create a uniform, easily re-suspendable formulation to ensure consistent dosing.[10] Using a wetting agent (like a small amount of surfactant) can be beneficial.[11]
Materials:
-
Compound S-1 (250 mg for a 10 mL batch)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Wetting Agent (optional): 0.1% (v/v) Tween® 80
-
Glass mortar and pestle
-
Graduated cylinder, magnetic stirrer and stir bar
Procedure:
-
Prepare Vehicle: Slowly sprinkle 50 mg of CMC into 10 mL of purified water while stirring vigorously to prevent clumping. Let it hydrate for at least 2 hours or overnight.
-
Weigh Compound: Accurately weigh 250 mg of Compound S-1.
-
Wetting Step: Place the weighed powder into the glass mortar. Add a few drops of the CMC vehicle (or the optional Tween® 80) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly dispersed and not clumped.
-
Geometric Dilution: Gradually add the remaining CMC vehicle to the paste in small portions, triturating well after each addition until the suspension is uniform and easily pourable.
-
Homogenization: Transfer the suspension to a glass vial containing a magnetic stir bar. Stir continuously for at least 30 minutes.
-
Quality Control:
-
Potency: Submit a sample for potency analysis. Ensure the vial is stirred vigorously immediately before sampling.
-
Homogeneity: Take samples from the top, middle, and bottom of the vial. The concentration should be within ±15% of the target and ±10% of each other.
-
Re-suspendability: Allow the suspension to sit for 4 hours and observe for settling. It should be easily re-suspended to a uniform state by gentle inversion.
-
Analytical Quality Control
Analytical testing is a non-negotiable step to validate the formulation process and ensure study integrity.[1][4]
Protocol: HPLC-UV Method for Potency and Stability
Rationale: A simple, robust reverse-phase HPLC method is suitable for quantifying Compound S-1 in dosing vehicles. Methods for nicotinic acid and its derivatives are well-established.[13][14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 263 nm |
| Quantification | External standard calibration curve (5-200 µg/mL) |
Protocol: Dose Formulation Stability Testing
Objective: To confirm that the formulation maintains its target concentration under the conditions of its preparation and use.[4]
Procedure:
-
Prepare the formulation as described in Section 3.
-
Immediately after preparation (T=0), take triplicate samples for HPLC analysis to establish the initial concentration.
-
Store the bulk formulation under the intended study conditions (e.g., on a stir plate at room temperature, or refrigerated at 4°C).
-
Sample the formulation again at relevant time points (e.g., 2, 4, 8, and 24 hours).
-
Analyze the samples by HPLC. The formulation is considered stable if the mean concentration at each time point is within ±10% of the initial (T=0) concentration and no significant degradation products are observed.
Protocol for In Vivo Administration
Protocol: Oral Gavage in Mice
Rationale: Oral gavage is a standard method for precise oral administration in rodents. Proper technique is essential to prevent injury and ensure the full dose reaches the stomach.[15][16]
Materials:
-
Prepared and QC-verified dosing formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible or ball-tipped gavage needle[17]
-
Calibrated animal scale
Procedure:
-
Weigh the mouse immediately before dosing to calculate the correct volume. The maximum recommended volume for mice is 10 mL/kg.[15]
-
Draw the calculated volume into the syringe. Ensure the formulation is homogenous (stirred or inverted) immediately before drawing the dose.
-
Firmly restrain the mouse, immobilizing the head and aligning the head and body in a straight vertical line. This alignment is critical.[16]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars), passing it along the roof of the mouth toward the back of the pharynx.
-
The mouse will reflexively swallow, allowing the needle to pass easily into the esophagus. Do not apply force. If resistance is met, withdraw and reposition.[18]
-
Advance the needle to the pre-measured depth (from the mouth to the last rib).
-
Administer the dose slowly and smoothly over 2-3 seconds.
-
Slowly withdraw the needle along the same path.
-
Return the animal to its cage and monitor for at least 10 minutes for any signs of distress or labored breathing.[15]
Conclusion
The successful formulation of this compound for preclinical oral studies is an achievable goal that relies on a systematic, data-driven approach. By beginning with a thorough pre-formulation characterization, researchers can understand the compound's liabilities—chiefly its pH-dependent solubility—and rationally design a formulation to overcome them. The choice between an acidified solution and a homogenized suspension should be dictated by the required dose concentration. In all cases, rigorous analytical quality control is paramount to ensure the integrity of the resulting pharmacokinetic, pharmacodynamic, and toxicological data, ultimately enabling a clear and accurate assessment of the compound's potential.
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Application Note: Strategic Use of 6-(4-Methylpiperazin-1-yl)nicotinic Acid in Fragment-Based Drug Design Workflows
Audience: Researchers, scientists, and drug development professionals.
Introduction Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening small, low-complexity molecules (fragments), FBDD enables a more efficient exploration of chemical space, often yielding higher quality hits with superior ligand efficiency and more favorable physicochemical properties.[2][3][4] The success of an FBDD campaign hinges on two critical factors: the quality of the fragment library and the robustness of the biophysical screening cascade used to identify and validate weak binding events.[5]
This guide focuses on a specific, high-value fragment, 6-(4-Methylpiperazin-1-yl)nicotinic acid . We will detail its application in a typical FBDD workflow, providing not just the protocols but the scientific rationale behind each step. This fragment exemplifies a "poised" starting point—a molecule with inherent properties conducive to binding and with clear, synthetically tractable vectors for rapid evolution into a potent lead compound.
Fragment Profile: this compound
This fragment is an excellent candidate for FBDD campaigns due to its compliance with the "Rule of Three," a set of guidelines for desirable fragment properties, and its possession of key pharmacophoric features.
| Property | Value | "Rule of Three" Guideline | Reference |
| CAS Number | 132521-70-1 | N/A | [6][7] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | N/A | [8] |
| Molecular Weight | 221.26 g/mol | ≤ 300 Da | [8][9] |
| cLogP | -1.6 | ≤ 3 | [8] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 3 | [9] |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 3 (Note: Often flexible) | [9] |
| Rotatable Bonds | 2 | ≤ 3 | [4] |
The structure contains a nicotinic acid core, a known biologically relevant scaffold, and a methylpiperazine group, which often enhances aqueous solubility and provides a key hydrogen bond acceptor and a vector for chemical elaboration.[10]
Section 1: The FBDD Screening and Validation Cascade
A robust FBDD workflow relies on a series of orthogonal biophysical techniques to identify true binders and eliminate artifacts.[5][11] The goal is to move from a broad primary screen to a high-confidence, structurally-defined hit.
Caption: The FBDD cascade for hit identification and validation.
Section 2: Experimental Protocols
The following protocols outline the key steps for screening and validating this compound against a purified protein target.
Protocol 2.1: Primary Screening by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12] It is highly sensitive, making it ideal for detecting the weak interactions typical of fragments.[13][14] This protocol uses a high-throughput screen to rapidly identify fragments that interact with the immobilized target protein.
Methodology:
-
Target Immobilization:
-
Select a sensor chip appropriate for the target (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 5000-10000 Response Units, RU) is achieved.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Causality: Amine coupling is a robust and common method for immobilization. A reference flow cell should be prepared (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.[13]
-
-
Assay Development and Quality Control:
-
Establish a running buffer that ensures protein stability and minimizes non-specific binding (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Perform a DMSO calibration by injecting a series of DMSO concentrations (e.g., 0.5-1.5%) to ensure the DMSO concentration in the fragment solutions is precisely matched to the running buffer.
-
Causality: SPR is highly sensitive to the refractive index of the solvent. Mismatched DMSO concentrations between the sample and running buffer are a major source of false-positive signals.[13]
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 100 mM in 100% DMSO). Dilute into the running buffer to the final screening concentration (e.g., 200 µM), ensuring the final DMSO concentration matches the running buffer precisely.
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A positive "hit" is identified by a specific binding response (Target RU - Reference RU) that is significantly above the background noise.
-
Protocol 2.2: Orthogonal Hit Confirmation by Ligand-Observed NMR
Principle: Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) spectroscopy, are powerful for confirming hits in solution.[9] In an STD experiment, the protein is selectively saturated with RF irradiation. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand. By subtracting a spectrum with off-resonance irradiation from one with on-resonance irradiation, only the signals from the binding ligand remain.[15]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 25 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound in the same deuterated buffer.
-
The final sample should contain the target protein and the fragment at a molar ratio of approximately 1:100 (e.g., 20 µM protein and 2 mM fragment).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment alone for signal assignment.
-
Acquire STD NMR spectra of the protein-fragment mixture. This involves two experiments:
-
On-resonance spectrum: Selective saturation of a protein resonance (e.g., at -1 ppm, where no ligand signals are present).
-
Off-resonance spectrum: Irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
Use a saturation time of ~2 seconds to allow for efficient transfer.
-
-
Data Analysis:
-
Subtract the on-resonance free induction decay (FID) from the off-resonance FID and process the resulting difference spectrum.
-
The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Causality: This technique is a true equilibrium, solution-based method, making it an excellent orthogonal validation for the surface-based SPR assay. It is less prone to aggregation-based artifacts and confirms direct interaction in a more physiological context.[16]
-
Protocol 2.3: Structural Characterization by X-ray Crystallography
Principle: X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[17] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[2][12]
Methodology:
-
Protein Crystallization:
-
Generate apo-protein crystals by screening various crystallization conditions (precipitants, buffers, additives) using techniques like sitting-drop or hanging-drop vapor diffusion. Optimize conditions to produce single, well-diffracting crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).
-
Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Causality: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and into the binding site without disrupting the crystal packing.
-
-
Data Collection and Structure Solution:
-
Loop the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.[18][19]
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the density corresponding to the bound fragment.
-
Model the fragment into the density and refine the protein-fragment complex structure.
-
Section 3: Data Interpretation and Hit-to-Lead Strategy
Interpreting the Results
A successful campaign would yield converging data across the techniques.
| Technique | Observable Parameter | Example Result for a "Hit" |
| SPR | Binding Response (RU) | Clear, concentration-dependent binding signal. |
| NMR (STD) | STD Signal Intensity | Observable signals in the difference spectrum. |
| ITC | Dissociation Constant (Kᴅ) | Measurable Kᴅ, typically in the 10 µM - 5 mM range. |
| X-ray | Electron Density | Unambiguous electron density for the fragment in a specific binding pocket. |
Ligand Efficiency (LE): A critical metric in FBDD is Ligand Efficiency, which normalizes binding affinity for the size of the molecule. It helps prioritize fragments that bind efficiently.
-
Formula: LE = (–RT ln Kᴅ) / N (where N is the number of non-hydrogen atoms)
-
Example Calculation: For a hypothetical Kᴅ of 100 µM for this compound (N=16), the LE would be ~0.34 kcal/mol per non-hydrogen atom, which is a very respectable value for an initial fragment hit.
Structure-Based Hit-to-Lead Optimization
The high-resolution crystal structure is the roadmap for rationally improving the fragment's potency.
Caption: Strategy for growing a fragment hit into a potent lead.
The crystal structure of this compound bound to its target would reveal unoccupied pockets adjacent to the fragment. Medicinal chemists can then use this information to:
-
Grow from the Carboxylic Acid: This group is an excellent handle for forming amides or esters to reach into a nearby pocket or form a new hydrogen bond.
-
Grow from the Piperazine Ring: The N-methyl group can be replaced with larger substituents to probe hydrophobic interactions.
-
Modify the Pyridine Core: Substitution on the pyridine ring can modulate electronics and provide additional vectors for growth.
This iterative, structure-guided process allows for the rapid and efficient conversion of a millimolar or high-micromolar fragment into a nanomolar lead compound.
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- Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
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- Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)
- Ladds, M. J. G. W., & Blundell, T. L. (2024).
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- Tadesse, S., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH. [Link]
- Wang, S., et al. (2015). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. PMC - PubMed Central. [Link]
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- Royal Society of Chemistry. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. [Link]
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Application Notes and Protocols for the Crystallization of 6-(4-Methylpiperazin-1-yl)nicotinic Acid with a Target Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the co-crystallization of the small molecule inhibitor, 6-(4-Methylpiperazin-1-yl)nicotinic acid, with a designated target protein. The protocol herein is designed to be a comprehensive resource, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental decisions. By understanding the principles of protein-ligand co-crystallization, researchers can adapt and troubleshoot these methods to suit their specific protein of interest, ultimately facilitating structure-based drug design efforts.
Introduction: The Structural Imperative in Drug Discovery
The determination of the three-dimensional structure of a protein in complex with a small molecule ligand is a cornerstone of modern drug discovery. It provides invaluable insights into the molecular basis of inhibition or activation, guiding the iterative process of lead optimization. Co-crystallization, where the protein and ligand are crystallized together, is a powerful method to obtain these complex structures.[1][2] This guide focuses on establishing a robust protocol for the co-crystallization of this compound, a compound of interest in various therapeutic areas, with its target protein.
The protocol is structured to first address the critical, yet often overlooked, step of characterizing the ligand's solubility. This is followed by detailed procedures for three commonly employed crystallization techniques: hanging drop vapor diffusion, sitting drop vapor diffusion, and microbatch under oil. Each method offers unique advantages and the choice will depend on the specific behavior of the protein-ligand complex.[3][4][5][6]
Ligand and Protein Preparation: The Foundation of Success
The quality of the starting materials is paramount to the success of any crystallization experiment. Both the protein and the ligand must be of the highest possible purity and homogeneity.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing the crystallization experiment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [7] |
| Molecular Weight | 221.26 g/mol | [8][9] |
| CAS Number | 132521-70-1 | [10][11] |
| Computed XLogP3 | -1.6 | [9] |
The negative XLogP3 value suggests that this compound is likely to be reasonably soluble in aqueous solutions. The presence of the carboxylic acid and piperazine moieties, which can be protonated or deprotonated depending on the pH, will significantly influence its solubility.
Preliminary Ligand Solubility Screen
Before initiating co-crystallization trials, it is highly recommended to perform a solubility screen for this compound in a range of buffers and pH values relevant to the target protein's stability.
Protocol:
-
Prepare a 100 mM stock solution of the ligand in 100% DMSO.
-
Set up a series of 1.5 mL microcentrifuge tubes, each containing 100 µL of a different buffer solution (e.g., Tris, HEPES, MES) at various pH levels (e.g., 6.0, 7.0, 8.0).
-
Add the ligand stock solution to each buffer in small increments, vortexing after each addition, until a persistent precipitate is observed.
-
Visually inspect the tubes after 1 hour and 24 hours to assess solubility.
-
This screen will identify the optimal buffer and pH conditions for maintaining the ligand in solution during the crystallization experiment.
Target Protein Preparation
The target protein should be purified to >95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography. The protein should be concentrated to a level suitable for crystallization, typically in the range of 5-15 mg/mL. The final buffer should be simple, containing minimal additives that could interfere with crystallization.[11]
Co-Crystallization Methodologies
The formation of a stable protein-ligand complex is a prerequisite for co-crystallization. It is recommended to incubate the protein with the ligand prior to setting up crystallization trials. A 2-5 fold molar excess of the ligand is a good starting point.[12]
Vapor Diffusion Techniques: A Gentle Approach to Supersaturation
Vapor diffusion is the most common method for protein crystallization.[4][13] It involves equilibrating a drop containing the protein-ligand complex and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[4][13] Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of both the protein and the precipitant in the drop, ideally driving the system towards a supersaturated state where crystals can form.[3][4][13]
In this method, the crystallization drop is suspended on the underside of a coverslip, which is then sealed over the reservoir.[4][14] This setup allows for easy observation of the drop and crystal harvesting.[6]
Protocol:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized coverslip, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution. Avoid introducing air bubbles.
-
Invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
The sitting drop method is similar to the hanging drop, but the crystallization drop is placed on a post that sits in the middle of the reservoir.[4][15] This method is often more amenable to automation and can be advantageous when working with detergents or other additives that may affect drop stability.[15]
Protocol:
-
Pipette 100 µL of the reservoir solution into the reservoir of a sitting drop plate.
-
Pipette 1 µL of the protein-ligand complex solution onto the sitting drop post.
-
Add 1 µL of the reservoir solution to the drop on the post and mix gently.
-
Seal the well with clear sealing tape or film.
-
Incubate and monitor as with the hanging drop method.
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Application Notes and Protocols for Assessing the Biological Stability of Nicotinic Acid Esters
Introduction: The Critical Role of Stability Assessment in Drug Development
Nicotinic acid (niacin), a well-established therapeutic agent, has its utility somewhat hampered by poor physicochemical properties and undesirable side effects, such as cutaneous flushing.[1] Esterification of nicotinic acid to form prodrugs is a common strategy to enhance its lipophilicity, improve formulation possibilities, and potentially modulate its pharmacokinetic profile to mitigate side effects.[2][3] However, the therapeutic efficacy of such ester prodrugs is fundamentally dependent on their controlled conversion back to the active nicotinic acid in the body. This bioconversion is primarily mediated by esterase enzymes. Therefore, a thorough assessment of the biological stability of nicotinic acid esters is a cornerstone of their preclinical development. Understanding the rate and location of hydrolysis is paramount for predicting in vivo performance, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ensuring a consistent therapeutic outcome.[4][5]
This guide provides a comprehensive overview of the state-of-the-art methodologies for evaluating the biological stability of nicotinic acid esters. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols.
The Enzymatic Landscape of Ester Hydrolysis: Carboxylesterases
The primary drivers of nicotinic acid ester hydrolysis in the body are a superfamily of enzymes known as carboxylesterases (CES).[6][7] In humans, two major isoforms, hCE1 and hCE2, are of particular importance in drug metabolism.[6][7] These enzymes are strategically located throughout the body, leading to site-specific metabolism of ester-containing drugs.
-
hCE1: Highly expressed in the liver, hCE1 is a key player in the first-pass metabolism of many ester prodrugs.[8][9] It is also found in other tissues, but the liver is the primary site of its activity.
-
hCE2: In contrast to hCE1, hCE2 is predominantly found in the intestine, with high levels of expression.[8][9] This makes it a critical factor in the metabolism of orally administered ester prodrugs even before they reach systemic circulation.
The differential expression of these enzymes underscores the importance of using multiple in vitro systems to accurately model the in vivo fate of a nicotinic acid ester.[8][9]
Tier 1 Assessment: In Vitro Stability in Biological Matrices
The initial evaluation of a nicotinic acid ester's stability is typically conducted in simplified in vitro systems that mimic key physiological environments. The two most fundamental assays are the plasma stability assay and the liver microsomal stability assay.
Plasma Stability Assay: Gauging Systemic Circulation Survival
This assay determines the susceptibility of a nicotinic acid ester to hydrolysis by plasma esterases.[4][10] Compounds that are rapidly hydrolyzed in plasma may have a short half-life and may not reach their intended target in sufficient concentrations.[5]
Objective: To determine the rate of hydrolysis of a nicotinic acid ester in plasma from various species (e.g., human, rat, mouse) to predict its stability in systemic circulation.
Materials:
-
Test nicotinic acid ester
-
Pooled plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator capable of maintaining 37°C
Procedure:
-
Compound Preparation: Prepare a stock solution of the nicotinic acid ester (e.g., 10 mM in DMSO).
-
Reaction Setup: In a 96-well plate, add the test compound to pre-warmed (37°C) plasma to achieve a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.[10]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent ester and the formation of nicotinic acid using a validated LC-MS/MS method.[11][12][13]
Data Analysis:
-
Plot the percentage of the remaining nicotinic acid ester against time.
-
Determine the half-life (t½) from the slope of the linear portion of the natural log of the concentration versus time plot.
Liver Microsomal Stability Assay: Probing Hepatic Metabolism
This assay evaluates the susceptibility of a nicotinic acid ester to metabolism by enzymes present in liver microsomes, primarily cytochrome P450s and carboxylesterases.[14][15] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes.[15]
Objective: To determine the intrinsic clearance of a nicotinic acid ester in the liver, providing an estimate of its first-pass metabolism.
Materials:
-
Test nicotinic acid ester
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile or methanol with an internal standard
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system[17]
Procedure:
-
Compound Preparation: Prepare a stock solution of the nicotinic acid ester (e.g., 10 mM in DMSO).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (typically 0.5-1 mg/mL protein concentration) and the test compound (1-10 µM) in phosphate buffer.[15]
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile or methanol with an internal standard.[17]
-
Protein Precipitation: Centrifuge the plate to pellet the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the concentration of the parent ester and the formation of nicotinic acid by LC-MS/MS.[17]
Data Analysis:
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percentage of remaining compound versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
| Parameter | Plasma Stability Assay | Liver Microsomal Stability Assay |
| Biological Matrix | Pooled Plasma | Pooled Liver Microsomes |
| Primary Enzymes | Plasma Esterases (e.g., BChE) | Carboxylesterases (e.g., hCE1), CYPs |
| Cofactors | None required | NADPH regenerating system |
| Typical Substrate Conc. | 1-10 µM | 1-10 µM |
| Typical Incubation Time | Up to 120 minutes | Up to 60 minutes |
| Key Output | Half-life (t½) in plasma | Intrinsic Clearance (CLint) |
Tier 2 Assessment: Cell-Based Assays for a More Physiological Context
While informative, plasma and microsomal assays lack the complexity of a whole-cell environment. Cell-based assays provide a more physiologically relevant system by incorporating cellular uptake, efflux, and the full complement of intracellular enzymes in their natural environment.[18][19][20]
Hepatocyte Stability Assay
Fresh or cryopreserved hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full spectrum of metabolic enzymes and cofactors.[4]
Objective: To evaluate the metabolic stability of a nicotinic acid ester in intact liver cells, integrating the influence of cellular transport and metabolism.
Materials:
-
Test nicotinic acid ester
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Acetonitrile or methanol with an internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Compound Addition: Add the nicotinic acid ester to the culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Time Points: At various time points, collect both the cells and the medium.
-
Sample Preparation: Quench the reaction and lyse the cells using cold acetonitrile or methanol with an internal standard.
-
Analysis: Analyze the combined cell lysate and medium for the parent ester and nicotinic acid by LC-MS/MS.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the underlying biological transformations, the following diagrams are provided.
Caption: General workflow for in vitro stability assays.
Caption: Enzymatic hydrolysis of a nicotinic acid ester.
Conclusion: An Integrated Approach to Stability Assessment
The assessment of biological stability for nicotinic acid esters is a multi-faceted process that requires a tiered approach. Beginning with high-throughput in vitro assays in plasma and liver microsomes, researchers can quickly rank compounds and identify potential liabilities. Promising candidates can then be advanced to more complex and physiologically relevant cell-based models, such as hepatocytes. The data generated from these studies are invaluable for guiding lead optimization, predicting in vivo pharmacokinetics, and ultimately, developing safe and effective nicotinic acid ester prodrugs. The protocols and principles outlined in this guide provide a robust framework for conducting these critical assessments in a scientifically rigorous and efficient manner.
References
- Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link][6][7]
- Satoh, T., & Hosokawa, M. (2006). The role of carboxylesterases in drug metabolism. Journal of Pharmacological Sciences, 102(1), 1-10. [Link]
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][21]
- SlideShare. (n.d.). Ich guideline for stability testing. [Link][22]
- Li, B., Du, B., Zhu, X., & Zhong, K. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 99-111. [Link][8][9]
- LSC Group. (n.d.). ICH Stability Guidelines. [Link][23]
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][24]
- Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 269-290. [Link][2][4]
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link][18]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link][25]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link][14]
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link][19]
- Szafarz, M., Wiela-Hojeńska, A., & Baran, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1003-1009. [Link][11][12]
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
- Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
- Szafarz, M., Wiela-Hojeńska, A., & Baran, W. (2010).
- Hussain, A. S., Dakkuri, R., & Aungst, B. J. (2004). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of pharmaceutical sciences, 93(12), 3027-3033. [Link][3]
- BioAgilytix Labs. (n.d.).
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link][16]
- An, G., & Wu, H. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989803. [Link][20]
- Cyprotex. (n.d.). Microsomal Stability. [Link][15]
- BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link][17]
- Bienta. (n.d.). Plasma Stability Assay. [Link][10]
- Creative Bioarray. (n.d.). Plasma Stability Assay. [Link][5]
- Durrer, A., Walther, B., Racciatti, A., & Testa, B. (1989). Convenient method for the analysis of nicotinic acid as a metabolite of nicotinate esters in various tissue homogenates.
- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 145(6), 777-785. [Link][1]
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Application Note & Protocol: A Robust, Scalable Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a key building block in pharmaceutical development. The described two-step process, commencing with the preparation of 6-chloronicotinic acid followed by a nucleophilic aromatic substitution (SNAr), is designed for robustness, scalability, and high purity. We delve into the mechanistic rationale, process optimization, safety considerations, and detailed, step-by-step protocols suitable for implementation in a drug development or manufacturing setting.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry, often incorporated into molecules targeting various therapeutic areas.[1] Its structure combines a nicotinic acid core, a common pharmacophore, with a 1-methylpiperazine moiety, which can enhance solubility, modulate basicity, and provide a vector for further functionalization. The successful development of drug candidates containing this scaffold necessitates a reliable and scalable synthetic route.
The strategy outlined herein focuses on a classical and highly effective approach: the nucleophilic aromatic substitution (SNAr) reaction. This pathway was selected for its high efficiency, predictable outcome, and amenability to large-scale production. The overall process is segmented into two primary stages:
-
Synthesis of the Key Precursor: Preparation of 6-chloronicotinic acid.
-
The Core SNAr Reaction: Coupling of 6-chloronicotinic acid with 1-methylpiperazine.
This document serves as a technical guide for researchers and process chemists, explaining the causality behind experimental choices and providing a self-validating protocol for achieving a high-purity final product.
Mechanistic Rationale and Process Design
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The core transformation relies on the SNAr mechanism, a cornerstone of heterocyclic chemistry.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the electron-withdrawing carboxylic acid group at the C-3 position. Consequently, the carbon atoms at the C-2 and C-6 positions are highly electrophilic and susceptible to attack by nucleophiles.
In this synthesis, 1-methylpiperazine acts as the nucleophile, attacking the C-6 position of 6-chloronicotinic acid, which bears a good leaving group (chloride). The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product.[4]
The presence of the ring nitrogen is crucial as it can stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction, a feature that makes pyridyl systems particularly well-suited for SNAr chemistry.[3][5]
Caption: The SNAr reaction mechanism for the synthesis.
Selection of Starting Materials and Reagents
-
6-Chloronicotinic Acid (CAS: 5326-23-8): This is a commercially available but often costly starting material. For true scale-up, in-house production is recommended. An efficient industrial method involves the catalytic oxidation of 2-chloro-5-methylpyridine.[6][7] This avoids the use of harsh stoichiometric oxidants and proceeds under milder conditions.[7]
-
1-Methylpiperazine (CAS: 109-01-3): A readily available and potent nucleophile for this reaction. It is a corrosive and flammable liquid requiring careful handling.[8][9] An excess is typically used to drive the reaction to completion and can also act as a base.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is employed. Its role is to neutralize the hydrochloric acid (HCl) formed as a byproduct, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile.
-
Solvent: A polar aprotic solvent is essential to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high boiling point and strong solvating power. For industrial scale, alternatives like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can also be considered, with careful evaluation of their safety profiles and recovery processes.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate contained reactor system. Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory. All reagents are hazardous and should be handled with extreme care.[8][10][11]
Protocol 1: Synthesis of 6-Chloronicotinic Acid
This protocol is adapted from a patented, scalable method involving catalytic oxidation.[7]
Materials & Equipment:
-
2-Chloro-5-methylpyridine (CMP)
-
Cobalt (II) Acetate (Catalyst)
-
Chlorobenzene (Solvent)
-
Oxygen (Gas)
-
Jacketed Glass Reactor with overhead stirrer, condenser, gas inlet, and temperature probe.
Procedure:
-
Charge the reactor with chlorobenzene (4.5 L/kg of CMP) and 2-chloro-5-methylpyridine (1.0 eq).
-
Add cobalt acetate (0.03 eq) to the mixture under stirring.
-
Heat the reaction mixture to 80°C.
-
Once the temperature is stable, begin bubbling oxygen gas through the solution at a controlled rate (e.g., 0.4 L/min per mole of CMP).
-
Maintain the reaction at 80°C with continuous oxygen sparging for 4-8 hours. Monitor the reaction progress by HPLC for the disappearance of the starting material.
-
Upon completion, stop the oxygen flow and cool the reaction mixture to room temperature.
-
The crude product and catalyst will precipitate. Filter the solid mixture and wash with a small amount of fresh chlorobenzene.
-
The crude solid can be purified by recrystallization from an appropriate solvent (e.g., water or an alcohol/water mixture) to yield pure 6-chloronicotinic acid.
Protocol 2: Scale-up Synthesis of this compound
Materials & Equipment:
-
6-Chloronicotinic acid (1.0 eq)
-
1-Methylpiperazine (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (HCl, for pH adjustment)
-
Jacketed Reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe.
-
Nutsche filter-dryer or equivalent filtration and drying equipment.
Procedure:
-
Reactor Charging: Charge the reactor with 6-chloronicotinic acid (1.0 eq), potassium carbonate (2.0 eq), and DMSO (5-8 L/kg of 6-chloronicotinic acid).
-
Inerting: Purge the reactor with nitrogen.
-
Reagent Addition: Begin stirring and add 1-methylpiperazine (1.5 eq) to the slurry at ambient temperature (20-25°C). The addition may be mildly exothermic; control the rate if necessary.
-
Reaction: Heat the mixture to 110-120°C. Maintain this temperature with vigorous stirring for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC until the consumption of 6-chloronicotinic acid is >99%.
-
Cool-down and Quench: Once complete, cool the reaction mixture to 60-70°C. Slowly add deionized water (10 L/kg of starting material) to the reactor. This will dissolve inorganic salts and precipitate some of the product. Control the addition rate to manage any exotherm.
-
pH Adjustment for Isolation: Cool the aqueous slurry to 20-25°C. The product is zwitterionic; its isoelectric point, where solubility is minimal, must be targeted for efficient isolation. Slowly add 6M HCl to adjust the pH of the slurry to 6.5 - 7.5. Monitor the pH carefully.
-
Crystallization/Precipitation: Stir the slurry at 20-25°C for 2-4 hours to allow for complete precipitation. Further cool the slurry to 0-5°C and hold for at least 1 hour.
-
Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake sequentially with cold deionized water (2 x 2 L/kg) and then with a cold, water-miscible solvent like acetone or isopropanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Data Presentation and Characterization
Key Process Parameters & Expected Results
| Parameter | Value/Range | Rationale |
| Equivalents (1-Methylpiperazine) | 1.5 - 2.0 | Drives reaction to completion. |
| Equivalents (K₂CO₃) | 2.0 | Neutralizes in-situ generated HCl. |
| Solvent Volume (DMSO) | 5 - 8 L/kg | Ensures adequate mixing and heat transfer. |
| Reaction Temperature | 110 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 6 - 12 hours | Typical duration for completion at this scale. |
| Isolation pH | 6.5 - 7.5 | Targets the isoelectric point for minimum solubility and maximum yield. |
| Expected Yield | 85 - 95% | |
| Expected Purity (HPLC) | >99.0% |
Final Product Characterization
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 158 - 160 °C[1]
-
Solubility: Soluble in acidic aqueous solutions, sparingly soluble in water and common organic solvents.
-
Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Scale-up and Safety Considerations
-
Exothermicity: The SNAr reaction and the quenching step can be exothermic. On a large scale, ensure the reactor's cooling capacity is sufficient. Consider controlled addition of 1-methylpiperazine or the quench water to manage heat evolution.
-
Reagent Handling: 1-Methylpiperazine is corrosive and flammable.[9] Use closed-system transfers where possible. Ensure all equipment is properly grounded to prevent static discharge.[11]
-
Off-gassing: No significant off-gassing is expected, but the reaction should be run under a nitrogen atmosphere to prevent moisture ingress.
-
Waste Disposal: The aqueous filtrate will contain DMSO, excess 1-methylpiperazine, and inorganic salts. This stream must be handled and disposed of according to local environmental regulations. Solvent recovery of DMSO via distillation should be considered for process economy and sustainability.
Sources
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- 13. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Welcome to the technical support center for the synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework to help you achieve higher yields, better purity, and more consistent results.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The most prevalent and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 6-position of a nicotinic acid derivative by 1-methylpiperazine.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when an electron-withdrawing group like a carboxylic acid is present. The reaction is further facilitated by the presence of a good leaving group at the 6-position.[1] The general mechanism involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electron-deficient C6 of 6-chloronicotinic acid, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[2][3]
Below is a general workflow for the synthesis and purification process.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?
A1: Low yield is a common issue that can typically be traced to one of four areas: reagent quality, reaction conditions, moisture, or work-up procedure.
-
Reagent Quality:
-
6-Chloronicotinic Acid: The purity of this starting material is critical. Impurities from its synthesis, such as 2-chloro-5-methylpyridine or 6-hydroxynicotinic acid, can lead to side reactions or inhibit the primary reaction.[4][5] It is advisable to verify the purity of your starting material by NMR or HPLC. If necessary, recrystallize the 6-chloronicotinic acid from hot water or a methanol/ethanol mixture to improve its purity.[6]
-
1-Methylpiperazine: This reagent is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing the amount of free amine available for the reaction. Always use 1-methylpiperazine from a freshly opened bottle or distill it before use.
-
-
Reaction Conditions:
-
Temperature: The SNAr reaction on an electron-deficient ring like pyridine requires thermal energy to overcome the activation barrier associated with disrupting aromaticity.[2] Insufficient temperature can lead to a stalled or sluggish reaction. Depending on the solvent, temperatures typically range from 80°C to 150°C. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) can identify the optimal point for your specific solvent system.
-
Base: An inadequate amount of base or a base that is too weak will not effectively scavenge the HCl generated during the reaction. The resulting acidic environment can protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction. Ensure at least 2.0-2.5 equivalents of a robust inorganic base like K₂CO₃ or Cs₂CO₃ are used.
-
-
Moisture Control: The presence of water can promote a key side reaction: the hydrolysis of 6-chloronicotinic acid to the highly insoluble 6-hydroxynicotinic acid.[5] This side product is often difficult to remove. While some protocols use water as a solvent, these typically require higher temperatures and longer reaction times. For non-aqueous solvents like DMF or DMSO, ensure all glassware is oven-dried and reagents are anhydrous.
-
Work-up Procedure: The product is an amino acid and has a zwitterionic character, meaning its solubility is highly pH-dependent. During work-up, the product may remain dissolved in the mother liquor if the pH is not carefully adjusted to its isoelectric point for precipitation. After the reaction, the mixture is typically diluted with water, and the pH is carefully adjusted to ~6-7 to ensure maximum precipitation of the product.
Q2: I'm observing a significant, highly polar impurity in my crude product by TLC/HPLC. What is it likely to be?
A2: The most probable highly polar impurity is 6-hydroxynicotinic acid .
-
Mechanism of Formation: This byproduct forms via the hydrolysis of the starting material, 6-chloronicotinic acid, where water acts as a nucleophile instead of 1-methylpiperazine. This is a competing SNAr reaction.[5]
-
Prevention:
-
Anhydrous Conditions: If using an organic solvent (DMSO, NMP, DMF), ensure it is anhydrous and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of 1-methylpiperazine. As a stronger nucleophile than water, this will favor the desired reaction pathway through Le Châtelier's principle.
-
-
Removal: Due to its low solubility in most organic solvents and water, 6-hydroxynicotinic acid can be challenging to remove. If present in significant amounts, purification may require converting the desired product to an ester, purifying by column chromatography, and then hydrolyzing it back to the acid. Prevention is the most effective strategy.
Q3: The reaction starts but appears to stall before all the 6-chloronicotinic acid is consumed. What could be the cause?
A3: Reaction stalling is often due to poor solubility or deactivation of the nucleophile.
-
Solubility Issues: In some solvents, the starting materials or the intermediate salts may not be fully soluble at the reaction temperature, limiting the reaction rate. The product itself can sometimes precipitate and coat the starting material. Ensure vigorous stirring and consider a solvent with better solubilizing properties, such as DMSO or NMP, which are highly effective for SNAr reactions.
-
Nucleophile Deactivation: As mentioned in A1, if the HCl byproduct is not neutralized efficiently, it will protonate the 1-methylpiperazine. This converts the nucleophilic secondary amine into a non-nucleophilic ammonium salt, effectively stopping the reaction. Check the strength and stoichiometry of your base. Using a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes resolve this if inorganic bases are proving ineffective.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this synthesis?
A1: There is no single "best" system, as the choice depends on scale, available equipment, and desired reaction time. However, polar aprotic solvents are generally preferred. Below is a comparison table based on literature and process chemistry principles.
| Solvent | Typical Temp. (°C) | Advantages | Disadvantages |
| Water | 100 - 120 °C | Green solvent, inexpensive, product may precipitate upon cooling. | Risk of 6-hydroxynicotinic acid formation, may require pressure vessel for temps >100°C. |
| DMSO | 120 - 150 °C | Excellent solvating power for reagents, high boiling point. | Difficult to remove during work-up, potential for side reactions at high temperatures. |
| DMF | 110 - 140 °C | Good solvating power, easier to remove than DMSO. | Can decompose at high temperatures to form dimethylamine, a competing nucleophile. |
| NMP | 130 - 160 °C | High boiling point, very stable, excellent solvent. | More expensive, high boiling point makes removal difficult. |
Recommendation: For lab-scale synthesis, DMSO often provides the best balance of reaction time and yield. For larger-scale operations where solvent removal is a concern, a water-based system or a lower-boiling point solvent might be more practical.
Q2: How should I monitor the reaction's progress effectively?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: This provides a quick and easy qualitative check.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2) with a few drops of acetic acid or ammonia often works well. The acid/base helps to produce sharper spots for the carboxylic acid and amine functionalities.
-
Visualization: Use UV light (254 nm) to visualize the aromatic rings. Staining with ninhydrin can also be used to visualize the secondary amine of the product. The product should have an Rf value between that of the two starting materials.
-
-
HPLC: This provides quantitative data on the consumption of starting materials and the formation of the product.[7]
-
Column: A C18 reverse-phase column is standard.
-
Mobile Phase: A gradient method using water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is typically effective for separating the polar starting materials and the zwitterionic product.[7]
-
Q3: What is the most reliable method for purifying the crude product?
A3: Recrystallization is the most effective and scalable method for purifying this compound.
The key is to leverage the compound's pH-dependent solubility.
-
Dissolve the crude product in hot water by adding a base (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the highly soluble sodium salt.
-
Treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove the carbon and any insoluble matter.
-
Slowly acidify the clear, hot filtrate with an acid (e.g., 1M HCl or acetic acid) to a pH of approximately 6.5-7.0.
-
As the solution approaches the isoelectric point, the product will begin to crystallize.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold water, and then a small amount of a water-miscible solvent like ethanol or acetone to aid drying.
Q4: What analytical data should I expect to confirm the identity and purity of my final product?
A4: A combination of techniques is essential for unambiguous characterization.
-
¹H NMR: Look for characteristic peaks: the pyridine ring protons (typically 3 distinct signals), the piperazine ring protons (two broad signals), the N-methyl singlet (~2.2-2.5 ppm), and the absence of the C-H proton from the 6-position of the starting material.
-
LC-MS: This confirms the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 222.12 g/mol (for C₁₁H₁₅N₃O₂).[8]
-
HPLC: Use the method described in Q2 to establish purity, which should ideally be >98% for most applications.[9]
-
Melting Point: Compare the observed melting point with literature values.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example. Optimization may be required.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq), and Dimethyl Sulfoxide (DMSO) (5-10 mL per gram of starting material).
-
Reagent Addition: Begin stirring the suspension and add 1-methylpiperazine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress by HPLC or TLC until the 6-chloronicotinic acid is consumed.
-
Work-up:
-
Allow the mixture to cool to approximately 60-70 °C.
-
Slowly pour the reaction mixture into a beaker containing stirred water (10x the volume of DMSO used).
-
Adjust the pH of the aqueous solution to ~7.0 using 3M HCl. A precipitate should form.
-
Cool the suspension in an ice bath for 1 hour to maximize precipitation.
-
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (3x) and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in a flask and add water (10-15 mL per gram of crude product). Heat the suspension to 80-90 °C with stirring.
-
Basification: Add 1M NaOH dropwise until all the solid dissolves and the solution is clear (pH will be >10).
-
Decolorization: Add a small amount of activated carbon (approx. 1-2% w/w) and stir at 80-90 °C for 15 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Crystallization: Re-heat the filtrate to 80-90 °C. Add 1M HCl dropwise with vigorous stirring. The product will begin to precipitate as the pH approaches 7. Continue adding acid until the pH is stable between 6.5 and 7.0.
-
Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour.
-
Collection: Collect the white, crystalline product by filtration. Wash the crystals with cold water and dry under vacuum.
References
- CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents. Available at: https://patents.google.
- KR20120054642A - Synthesis of a neurostimulative piperazine. Google Patents. Available at: https://patents.google.
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents. Available at: https://patents.google.
- Nucleophilic aromatic substitutions. (2019). YouTube. Available at: https://www.youtube.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig1_284180492
- Synthesis of 6-chloronicotinic acid. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-6-chloronicotinic-acid/
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem. Available at: https://www.benchchem.
- This compound. Amerigo Scientific. Available at: https://www.amerigoscientific.
- CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents. Available at: https://patents.google.
- N-METHYLPIPERAZINE. Ataman Kimya. Available at: https://www.ataman-kimya.com/n-methylpiperazine_u2041/
- 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs. Available at: https://gsrs.
- 6-Chloronicotinic acid | 5326-23-8. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232958.htm
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20206411/
- Nucleophilic aromatic substitution. Wikipedia. Available at: https://en.wikipedia.
- nicotinic acid. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0385
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2025.1585736/full
- Process for the preparation of nicotinic acid. Justia Patents. Available at: https://patents.justia.
- This compound. Amerigo Scientific. Available at: https://www.amerigoscientific.
- Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-6-chloro-nicotinic-acid-n-methylamide/
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838782/
- US2993904A - Preparation of 6-methylnicotinic acid. Google Patents. Available at: https://patents.google.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: https://www.researchgate.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fbioe.2025.1585736/full
- Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Available at: https://eureka.patsnap.com/patent/CN114437031A/synthesis-method-of-6-methyl-nicotine
- We have considered nucleophilic aromatic substitution of pyridine.... Study Prep in Pearson+. Available at: https://plus.pearson.com/courses/9780134066571/products/F52WIEZ/pages/a976f0c4a4533034e356e9c158671c699052b655f?
- Purification of nicotinic acid. US3037987A - Google Patents. Available at: https://patents.google.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: https://www.gov.uk/government/publications/niacin-vitamin-b3-a-review-of-analytical-methods-for-use-in-food
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. Available at: https://www.jetir.org/papers/JETIR1808562.pdf
- US4447615A - Process for the purification of nicotinic acid amide I. Google Patents. Available at: https://patents.google.
- Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4526487/
- Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8012205/
- CN1141288A - Process for preparing nicotinic acid. Google Patents. Available at: https://patents.google.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: https://www.unodc.org/documents/scientific/Piperazines_2013_E.pdf
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Technical Support Center: Overcoming Solubility Challenges of 6-(4-Methylpiperazin-1-yl)nicotinic acid
Welcome to the technical support resource for 6-(4-Methylpiperazin-1-yl)nicotinic acid. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and formulation specialists with in-depth, practical solutions to the solubility challenges commonly encountered with this compound. This document moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions in your experimental design.
Part 1: Fundamentals - Understanding the Solubility Profile
Before troubleshooting, it is critical to understand the inherent properties of this compound that govern its solubility.
Q1: Why does this compound exhibit poor aqueous solubility despite its seemingly hydrophilic structure?
A1: The solubility behavior of this molecule is primarily dictated by its zwitterionic nature. A zwitterion is a neutral molecule that contains both positive and negative charges at different locations.
-
Acidic Group: The carboxylic acid (-COOH) on the nicotinic acid ring can be deprotonated to a negatively charged carboxylate (-COO⁻).
-
Basic Groups: The piperazine ring contains two nitrogen atoms. The tertiary amine nitrogen (attached to the methyl group) is basic and can be protonated to become positively charged. The other nitrogen, attached to the pyridine ring, is less basic.
The molecule's net charge is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the positive and negative charges balance, resulting in a net neutral charge. Zwitterionic compounds typically exhibit their lowest solubility at or near their pI due to strong intermolecular electrostatic interactions, which favor crystallization over solvation. The PubChem database indicates an XLogP3-AA of -1.6, suggesting the molecule is intrinsically polar; however, this strong crystal lattice energy at the pI must be overcome to achieve dissolution.[1]
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 132521-70-1 | [2] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [3] |
| Molecular Weight | 221.26 g/mol | [3] |
| Computed XLogP3-AA | -1.6 | [1] |
| Physical Form | Solid | [3] |
Part 2: Troubleshooting Workflow - A Systematic Approach
We recommend a systematic approach to solubility enhancement. Begin with the simplest and most direct methods (like pH adjustment) before moving to more complex formulation strategies.
Caption: A systematic workflow for enhancing the solubility of the target compound.
Part 3: Frequently Asked Questions & Troubleshooting Guides
This section provides direct answers and step-by-step protocols for common solubility issues.
Guide 1: pH Adjustment
Q2: My compound won't dissolve in standard aqueous buffers like PBS (pH 7.4). What is the first thing I should try?
A2: The first and most critical step is to perform a pH-solubility profile. Since the compound is zwitterionic, its solubility will be lowest near its isoelectric point and will increase significantly at pH values further away from the pI.[4] At low pH, the carboxylic acid is neutral (-COOH) but the piperazine nitrogen is protonated (-NH⁺), leading to a net positive charge and enhanced solubility. Conversely, at high pH, the carboxylic acid is deprotonated (-COO⁻) while the piperazine is neutral, leading to a net negative charge and enhanced solubility.[5]
Caption: Ionization states of the zwitterionic compound at varying pH levels.
Protocol: Performing a pH-Solubility Profile
-
Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with low ionic strength to start.
-
Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm syringe filter is recommended.
-
Quantification: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the solubility profile.
Guide 2: Salt Formation
Q3: pH adjustment works, but my experiment requires a near-neutral pH where solubility is still too low. What's the next step?
A3: Salt formation is a highly effective and widely used method to increase the solubility and dissolution rate of ionizable drugs.[6] By reacting the acidic or basic functional groups with a suitable counter-ion, you create a salt form that often has significantly different (and better) physicochemical properties than the parent molecule.[7]
-
For the Basic Piperazine Group: You can form an acid addition salt (e.g., hydrochloride, sulfate, mesylate). This is often effective for basic drugs.
-
For the Acidic Carboxylic Group: You can form a base addition salt (e.g., sodium, potassium).
The formation of a salt disrupts the strong crystal lattice of the zwitterionic form, often leading to improved solubility.[8] Approximately 50% of marketed small molecule drugs are administered in their salt form.[9]
Protocol: Exploratory Salt Screening
-
Solvent Selection: Dissolve a known amount of the compound in a suitable organic solvent where it is freely soluble (e.g., methanol, ethanol).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 to 1.1 eq) of different counter-ion sources.
-
For Acid Salts: Use solutions of acids like HCl in isopropanol or methanesulfonic acid.
-
For Base Salts: Use solutions of bases like sodium hydroxide or potassium hydroxide in ethanol.
-
-
Precipitation/Crystallization: Allow the solutions to stir at room temperature or cool them to induce precipitation of the salt. If no solid forms, slow evaporation of the solvent can be attempted.
-
Isolation & Analysis: Isolate the resulting solid by filtration, wash with a non-solvent (e.g., ether), and dry.
-
Characterization: Confirm salt formation using techniques like DSC (to check for a new melting point), PXRD (for a new crystal pattern), and measure the aqueous solubility of the new salt form using the protocol in Guide 1.
Guide 3: Use of Co-solvents
Q4: I need to prepare a concentrated stock solution for in vitro assays, but the compound precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?
A4: This is a classic problem of a drug being soluble in an organic stock solvent (like DMSO) but crashing out in an aqueous environment. Using a co-solvent system can mitigate this. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of less polar or hydrophobic compounds.[10][11] While this compound is polar, co-solvents can still disrupt water's hydrogen bonding network, making it more favorable for the solute.
Common Co-solvents in Pharmaceutical Research
| Co-solvent | Typical Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | In vitro stock solutions | Can have cellular effects at >0.5% v/v.[] |
| Ethanol | Oral and parenteral formulations | Can cause precipitation upon dilution.[13] |
| Propylene Glycol (PG) | Oral, topical, and parenteral formulations | Generally regarded as safe (GRAS).[14] |
| Polyethylene Glycol 400 (PEG 400) | Oral and parenteral formulations | Low toxicity, widely used.[15][16] |
Protocol: Co-solvent Solubility Assessment
-
Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in pH 7.4 buffer).
-
Determine Solubility: Use the equilibrium solubility method described in Guide 1 for each co-solvent mixture.
-
Analyze Data: Plot solubility versus the percentage of co-solvent to determine the required concentration to achieve your target solubility.
-
Troubleshooting Dilution: When diluting a DMSO stock, try diluting into media that already contains a small percentage of a biocompatible co-solvent like PEG 400 or a surfactant (see Guide 5) to act as a "parachute" and prevent precipitation.[17]
Guide 4: Complexation with Cyclodextrins
Q5: My application is sensitive to organic solvents, and pH adjustment is not an option. Is there another way to increase aqueous solubility?
A5: Yes, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the entire drug molecule or a hydrophobic part of it, forming an "inclusion complex."[][21] This complex effectively shields the drug from the aqueous environment, presenting a new, larger molecule with a hydrophilic exterior, thus increasing its apparent water solubility.[22]
Caption: Encapsulation of a drug molecule within a cyclodextrin host.
Protocol: Phase Solubility Study with Cyclodextrins
-
Cyclodextrin Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high aqueous solubility and low toxicity.
-
Prepare Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
-
Determine Solubility: Add an excess of the compound to each cyclodextrin solution and determine its equilibrium solubility as described in Guide 1.
-
Plot and Analyze: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex and allows for the calculation of the complexation binding constant.
Guide 5: Use of Surfactants
Q6: I am still observing precipitation in my formulation. Are there other excipients that can help?
A6: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[23][24] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[25][26] This is a powerful technique for enhancing the solubility of many challenging compounds.[27]
Common Non-ionic Surfactants
| Surfactant | Family | Common Use |
| Polysorbate 80 (Tween® 80) | Polysorbate | Parenteral, oral, and topical formulations |
| Poloxamer 188 (Pluronic® F-68) | Block Copolymer | Parenteral and oral formulations, low toxicity |
| Solutol® HS 15 | Macrogol ester | Solubilizer for parenteral and oral drugs |
Protocol: Surfactant Solubility Enhancement
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions with a surfactant at concentrations both below and above its known CMC (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v Tween® 80).
-
Determine Solubility: Measure the equilibrium solubility of the compound in each surfactant solution as detailed in Guide 1.
-
Analyze: A significant increase in solubility is typically observed at surfactant concentrations above the CMC. Plot solubility vs. surfactant concentration to find the optimal range.
Part 4: References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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Al-kassas, R., & Al-Ghazali, M. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. [Link]
-
Sharma, N., & N, K. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 71-76. [Link]
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed, 17(3), 288. [Link]
-
Tiwari, G. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
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Singh, A. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Website. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Website. [Link]
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Waykar, M. (2015). Methods of solubility enhancements. Slideshare. [Link]
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Kumar, L., & Kumar, V. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 143-148. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Larhrib, H. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]
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Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences, 9(1), 47. [Link]
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Pharmaoffer. (n.d.). Co-solvent: Significance and symbolism. Pharmaoffer Website. [Link]
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Kuujia. (n.d.). Cas no 132521-70-1 (this compound). Kuujia Website. [Link]
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific Website. [Link]
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Li, S. (2008). Cosolvent and Complexation Systems. ResearchGate. [Link]
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Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Proprep Website. [Link]
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Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips Website. [Link]
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Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse Website. [Link]
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Uddin, M. N. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Pharma's Almanac. [Link]
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National Center for Biotechnology Information. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. PubChem Compound Database. [Link]
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Avdeef, A., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Held, C., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
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Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Welcome to the technical support center for the purification of 6-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to optimize your purification strategies.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. This molecule possesses both a basic piperazine moiety and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point. This dual functionality is the cornerstone of many of the purification techniques described below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][2][3] |
| Molecular Weight | 221.26 g/mol | [2][3] |
| CAS Number | 132521-70-1 | [1][2][4] |
| Appearance | Typically a solid | |
| XLogP3-AA | -1.6 | [3] |
The negative XLogP3-AA value indicates a high degree of hydrophilicity, suggesting that partitioning behavior in biphasic systems will be a key factor in purification.
II. Troubleshooting and FAQs
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil and won't crystallize. What should I do?
A1: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization.
Initial Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which your compound is sparingly soluble, like toluene or heptane, can be effective.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., diethyl ether, hexanes, or ethyl acetate) and scratching the flask's inner surface with a glass rod. The goal is to provide a nucleation site for crystal growth.
Advanced Strategy: pH Adjustment and Precipitation If the above fails, the zwitterionic nature of your compound can be exploited.
-
Dissolve the oily crude product in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). This will protonate the piperazine nitrogen, forming a water-soluble salt.
-
Wash the acidic aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.
-
Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to the aqueous layer to adjust the pH to the isoelectric point of the molecule. The compound should precipitate out as a solid as it becomes neutral and less water-soluble.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
Q2: I'm seeing multiple spots on my TLC plate after initial workup. How can I identify the likely impurities?
A2: Understanding the reaction pathway is key to predicting potential impurities. Common impurities in the synthesis of nicotinic acid derivatives can include starting materials, by-products, and degradation products.[5][6]
Potential Impurities:
-
Unreacted Starting Materials: Such as 6-chloronicotinic acid or 1-methylpiperazine.
-
Hydrolysis Products: If the synthesis involves an ester intermediate, hydrolysis back to the carboxylic acid can occur.
-
Over-alkylation: If N-methylation is part of the synthesis, di-methylation of the piperazine ring can occur.
-
Ring-Opened By-products: Under harsh reaction conditions, the piperazine ring could potentially undergo cleavage.
Identification Strategy:
-
Co-spotting: Run a TLC with your crude product alongside the starting materials.
-
LC-MS Analysis: This is the most definitive method for identifying the molecular weights of the impurity spots, which can then be matched to potential structures.
Q3: What is the most effective general-purpose purification strategy for this compound?
A3: A multi-step approach combining acid-base extraction followed by recrystallization is often the most robust strategy for purifying this compound.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Detailed Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable volume of 1 M hydrochloric acid. Ensure the pH is acidic (pH 1-2) to fully protonate the piperazine nitrogen.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 1 g scale). This will remove non-polar, non-basic impurities. Discard the organic layers.
-
Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M sodium hydroxide or a saturated solution of sodium bicarbonate with vigorous stirring. Monitor the pH. The product will precipitate as the pH approaches its isoelectric point (typically around pH 6-8).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, resulting in a highly pure crystalline product. The key is to find a suitable solvent or solvent system.
Solvent Selection:
-
An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
For a polar molecule like this compound, polar protic solvents like water, ethanol, or isopropanol, or mixtures thereof, are good starting points.
Step-by-Step Methodology:
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Q4: My purification by column chromatography is not giving good separation. What can I do?
A4: Column chromatography of highly polar and zwitterionic compounds can be challenging on standard silica gel due to strong interactions leading to tailing and poor resolution.
Troubleshooting Column Chromatography:
| Issue | Cause | Solution |
| Streaking/Tailing on TLC | Strong interaction of the basic piperazine and acidic carboxylate with the acidic silica gel. | Add a modifier to the mobile phase. For example, 1-2% triethylamine (TEA) or ammonia to deactivate the acidic sites on the silica, or 1-2% acetic or formic acid to ensure the compound runs as a single ionic species. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A common system for such compounds is a gradient of Dichloromethane -> Dichloromethane/Methanol -> Dichloromethane/Methanol with a small percentage of ammonia. |
| Poor Separation from Polar Impurities | Standard silica is not providing the required selectivity. | Consider using a different stationary phase. Reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol with a pH modifier (like formic acid or ammonium acetate) can be very effective for polar compounds.[8][9][10][11][12] |
Alternative Chromatographic Techniques:
-
Ion-Exchange Chromatography: This technique can be highly effective for separating compounds based on their charge. A cation exchange resin could be used to bind the protonated piperazine group, or an anion exchange resin for the deprotonated carboxylic acid.[11]
-
Preparative HPLC: For achieving the highest purity, preparative high-performance liquid chromatography is the method of choice, though it is more resource-intensive.
Decision-Making Flowchart for Purification Strategy
Caption: Decision-making flowchart for selecting a purification strategy.
III. Final Purity Assessment
Regardless of the purification method employed, the final purity of the this compound should be rigorously assessed using a combination of analytical techniques:
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities with distinct signals.
-
LC-MS: To determine the purity by peak area and confirm the molecular weight of the main component and any detectable impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize the purification of this compound, ensuring the high quality required for subsequent research and development activities.
References
- Kuujia. (n.d.). Cas no 132521-70-1 (this compound).
- Amerigo Scientific. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. PubChem Compound Database.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
- Malinowska, I., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
- Song, I. S., et al. (2007). Separation of nicotinic acid and six metabolites within 60 seconds using high-flow gradient chromatography on silica column with tandem mass spectrometric detection.
- Mallett, D. N., et al. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 510-516.
- Iwaki, M., Murakami, E., & Kakehi, K. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites.
- ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
- Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
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- 4. This compound | 132521-70-1 [chemicalbook.com]
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- 9. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites [ouci.dntb.gov.ua]
Identification and removal of byproducts in 6-(4-Methylpiperazin-1-yl)nicotinic acid synthesis
Welcome to the technical support guide for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification of key byproducts, provide validated removal strategies, and explain the chemical principles behind these methodologies.
Overview of the Synthesis: A Nucleophilic Aromatic Substitution Approach
The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 6-chloronicotinic acid with N-methylpiperazine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C6 position for nucleophilic attack by the secondary amine of N-methylpiperazine.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the planning and execution of the synthesis.
Q1: What are the critical reaction parameters for the SNAr reaction between 6-chloronicotinic acid and N-methylpiperazine?
A: The success of this reaction hinges on several key parameters:
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the N-methylpiperazine nucleophile.
-
Solvent: High-boiling point, polar aprotic solvents are preferred. N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of the SNAr mechanism.[1]
-
Temperature: The reaction typically requires elevated temperatures, often in the range of 120-150 °C, to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[3] Reaction progress should be monitored by a suitable analytical method like HPLC to determine the optimal time and temperature.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of N-methylpiperazine is often used to ensure the complete consumption of the 6-chloronicotinic acid starting material.
Q2: My reaction has stalled, and HPLC analysis shows a significant amount of unreacted 6-chloronicotinic acid. What are the likely causes?
A: An incomplete reaction can be attributed to several factors:
-
Insufficient Temperature or Time: The SNAr reaction on chloropyridines can be slow.[4] Ensure your reaction has been heated at the target temperature for a sufficient duration.
-
Base Stoichiometry: An inadequate amount of base will lead to the protonation of N-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
Reagent Quality: Ensure the N-methylpiperazine has not degraded and the 6-chloronicotinic acid is of acceptable purity. Impurities in the starting materials can interfere with the reaction.
-
Moisture: Excessive water in the reaction can lead to side reactions, such as the hydrolysis of the starting material (see Q3).
Q3: I'm observing a persistent impurity with a mass of 140.10 g/mol (M+H)+. What is it and how is it formed?
A: This mass corresponds to 6-hydroxynicotinic acid. This is the most common byproduct in this synthesis and is formed by the hydrolysis of the starting material, 6-chloronicotinic acid, where a hydroxide ion acts as the nucleophile instead of N-methylpiperazine. This is exacerbated by the presence of water in the reaction mixture, especially at elevated temperatures and under basic conditions.[5][6]
Q4: What is the recommended procedure for the initial work-up and isolation of the crude product?
A: The work-up aims to remove the bulk of the solvent, excess base, and salts. A typical procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with water.
-
Adjusting the pH. The product is zwitterionic, having both a carboxylic acid (pKa ~4-5) and a basic piperazine moiety (pKa ~9-10). Adjusting the pH to its isoelectric point (around pH 7-8) will minimize its solubility in water, causing it to precipitate.
-
The precipitated solid can then be collected by filtration, washed with water to remove salts, and then with a non-polar solvent (like diethyl ether or hexane) to remove organic-soluble impurities.
-
The crude solid should be dried under vacuum before further purification.
Part 2: Troubleshooting Guide: Byproduct Identification & Removal
Even with an optimized procedure, byproducts can form. Accurate identification is the first step toward effective removal.
Common Impurity Profile
The following table summarizes the most common impurities encountered.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Incomplete reaction |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | Hydrolysis of starting material[5][7] |
| N,N'-dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Impurity in N-methylpiperazine starting material |
Troubleshooting Workflow
When faced with an impure product batch, a systematic approach is essential. The following workflow provides a logical sequence for diagnosing and resolving purity issues.
Part 3: Standard Operating Protocols
This section provides detailed, step-by-step methodologies for the analysis and purification of this compound.
Protocol 1: HPLC-UV/MS Analysis
This method is suitable for monitoring reaction progress and determining the final purity of the product.
| Parameter | Specification |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| UV Detection | 265 nm |
| MS Detection | ESI Positive Mode, scanning for (M+H)+ ions |
| Expected (M+H)+ | Product: 222.1; 6-Cl-Nicotinic Acid: 158.0; 6-OH-Nicotinic Acid: 140.0 |
This method is a general guideline and may require optimization based on the specific HPLC system and column used.[8]
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for removing the primary byproduct, 6-hydroxynicotinic acid, which has different solubility properties.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point. The crude product should be highly soluble in the boiling solvent system but sparingly soluble at low temperatures.
-
Procedure: a. Place the crude, dried solid in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the hot solvent (e.g., 90% Ethanol) dropwise until the solid just dissolves. Maintain the solution at its boiling point. c. If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few more minutes. d. Perform a hot filtration to remove the activated carbon and any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. f. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield. g. Collect the purified crystals by vacuum filtration. h. Wash the crystals with a small amount of the cold recrystallization solvent, followed by a cold, non-polar solvent (e.g., cold diethyl ether). i. Dry the purified product under vacuum at 50-60 °C to a constant weight.
-
Validation: Re-analyze the purified material using the HPLC method in Protocol 1 to confirm the removal of byproducts.
References
- Schultz, E., et al. (2018). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed Central.
- Zabar, R., et al. (2012). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed.
- CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents.
- Bradlow, S. L., & Vanderwerf, C. A. (1948). 6-Hydroxynicotinic Acid. Organic Syntheses.
- Webb, C. F. (1922). Nicotinic Acid. Organic Syntheses.
- SIPO. (2010). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Scribd.
- Amerigo Scientific. This compound. Amerigo Scientific.
- Mandlik, P. R., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- El-Gazzar, A. B. A., et al. (2010). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Wu, R.-T., et al. (2020). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate.
- Integrated Science. (2019). nucleophilic aromatic substitutions. YouTube.
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
- US2993904A - Preparation of 6-methylnicotinic acid. Google Patents.
- US3037987A - Purification of nicotinic acid. Google Patents.
- PubChem. 6-Chloronicotinic acid. PubChem.
- US4845218A - Preparation of n-methylpiperazine. Google Patents.
- Ataman Kimya. N-METHYLPIPERAZINE. Ataman Kimya.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
- Government Chemist Programme. (2014). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.
- GSRS. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs.ncats.nih.gov.
- LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Wikipedia. (2023). N-Methylpiperazine. Wikipedia.
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- 5. Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Improving the Stability of 6-(4-Methylpiperazin-1-yl)nicotinic acid in Solution
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical guide for researchers working with 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1). This molecule, with its characteristic nicotinic acid and methylpiperazine moieties, is a valuable building block in pharmaceutical research.[1][2] However, its chemical structure also presents specific stability challenges in solution that can lead to inconsistent experimental results, loss of potency, and the formation of impurities.[3]
This guide is structured as a series of questions and answers to directly address the practical issues you may encounter. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
The instability of this compound stems from its two core structural components: the piperazine ring and the pyridinecarboxylic acid (nicotinic acid) moiety. The primary drivers of degradation are:
-
pH-Dependent Hydrolysis and Degradation: The piperazine ring contains basic nitrogen atoms, making the molecule's stability highly sensitive to the pH of the solution.[3][4] Both strongly acidic and alkaline conditions can catalyze degradation pathways. The ionization state of both the pyridine ring and the piperazine group changes with pH, which can influence reaction rates and degradation pathways.[5]
-
Oxidation: The tertiary amine in the methylpiperazine group and the electron-rich pyridine ring are susceptible to oxidation from dissolved atmospheric oxygen.[3] This can be exacerbated by the presence of trace metal ions, which can catalyze oxidative reactions.
-
Photodegradation: Aromatic systems, like the pyridine ring, can absorb UV light, leading to photo-oxidation and other light-induced degradation reactions. Storing solutions in clear containers under ambient light can lead to significant compound loss over time.[3][6]
-
Temperature: Like most chemical reactions, degradation rates increase with temperature. Storing stock solutions at room temperature, even for short periods, can compromise their integrity.[7][8]
Q2: I've observed a color change and the formation of particulates in my solution. What is happening?
This is a classic sign of compound degradation. Color changes often indicate the formation of oxidized byproducts, which can be colored compounds.[3] Particulate formation (precipitation) can occur for two main reasons:
-
Degradation Products: The newly formed degradation products may have lower solubility in your chosen solvent system than the parent compound, causing them to precipitate out.
-
pH-Related Solubility Issues: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups. Its solubility is highly dependent on pH. If the pH of your solution shifts to a point where the molecule has minimal charge (its isoelectric point), its solubility will decrease dramatically, leading to precipitation.
Q3: My experimental results are inconsistent, showing a gradual loss of effect. Could this be a stability issue?
Absolutely. Inconsistent results are a very common consequence of compound degradation.[3] If the concentration of the active parent compound is decreasing over the course of your experiment or during storage, you will naturally observe a diminished biological or chemical effect. This "loss of potency" is a critical indicator that you must investigate the stability of your compound under your specific experimental conditions. Whenever possible, using freshly prepared solutions is the best practice to ensure reproducibility.[3]
Q4: What are the ideal short-term and long-term storage conditions for solutions of this compound?
Based on the stability profile of similar piperazine and pyridine derivatives, the following storage strategy is recommended:
-
Fresh is Best: The most reliable approach is to prepare solutions fresh for each experiment.[3]
-
Short-Term (Working Solutions): If you must store a solution for a short period (e.g., during a multi-day experiment), keep it refrigerated at 2-8°C and protected from light in an amber vial or a vial wrapped in aluminum foil.[8]
-
Long-Term (Stock Solutions): For long-term storage, solutions should be divided into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] These aliquots should be stored in tightly sealed vials at -20°C or, for maximum stability, at -80°C.[3]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems and offers structured approaches to their resolution.
Issue 1: Rapid Loss of Purity/Potency in Aqueous Media
You've confirmed via HPLC that the purity of your compound in an aqueous buffer is dropping significantly within hours.
-
Underlying Cause: The most likely culprit is pH-catalyzed hydrolysis. The stability of molecules with ester or amide-like bonds, and even the integrity of the heterocyclic rings, can be compromised at non-optimal pH values.[5] For compounds containing piperazine, both acidic and basic conditions can promote different degradation pathways.[9]
-
Troubleshooting Workflow:
-
Characterize the Problem: Run a time-course experiment, analyzing your solution by HPLC at t=0, 2, 4, 8, and 24 hours to quantify the rate of degradation in your current buffer.
-
Conduct a pH Optimization Study: Prepare small batches of your solution in a series of buffers across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Many pyridine and piperazine derivatives show maximal stability in a slightly acidic pH range of 4-6.[8][9]
-
Analyze and Select: Monitor the purity of each sample over 24 hours. The pH that shows the least degradation is your optimal pH.
-
Consider Additives: If degradation persists even at the optimal pH, it may be oxidative. Re-run the experiment at the optimal pH with the addition of an antioxidant like ascorbic acid or a chelating agent like EDTA to sequester metal ions.[10]
-
-
Visualization: pH Optimization Workflow A logical workflow is essential for efficiently identifying the optimal pH for your compound's stability.
Caption: Workflow for identifying an optimal pH buffer to enhance compound stability.
Issue 2: Solution Turns Yellow/Brown Upon Storage or Light Exposure
Your stock solution, initially colorless, has developed a distinct color after being left on the lab bench or stored in a clear vial.
-
Underlying Cause: This is a strong indication of oxidative or photodegradation. The energy from light or reaction with oxygen can create chromophoric (colored) degradation products.[3] The N-methylpiperazine moiety is particularly susceptible to N-oxidation, while the pyridine ring can undergo photo-induced reactions.
-
Preventative Measures:
-
Light Protection (Mandatory): Always store the compound, both in solid form and in solution, in light-resistant containers.[3] Amber glass vials are standard. If only clear vials are available, wrap them securely in aluminum foil. Conduct experiments under subdued lighting when possible.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of valuable stock solutions, consider de-gassing your solvent with an inert gas like nitrogen or argon before dissolving the compound. You can also overlay the headspace of the vial with the inert gas before sealing.[3]
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Peroxides can form in older ethers (like THF or dioxane) and some other solvents, which are potent oxidizing agents.
-
-
Visualization: Potential Degradation Pathways This diagram illustrates the primary environmental factors leading to degradation.
Caption: Key environmental factors driving the degradation of the compound.
Section 3: Protocols for Stability Assessment & Enhancement
Proactive stability testing is crucial for any project. Here are condensed protocols for key workflows.
Protocol 3.1: Recommended Solvent and Buffer Systems
Choosing the right vehicle is the first step in ensuring stability.
| Parameter | Recommendation | Rationale & Comments |
| Primary Solvents | DMSO, Water (buffered) | DMSO is generally suitable for initial high-concentration stock solutions. For aqueous experiments, use purified water with a buffer system. |
| pH Range | 4.0 - 6.0 | Strongly Recommended. Data on similar structures show this slightly acidic range often minimizes hydrolysis of both piperazine and pyridine-related compounds.[8][9] Avoid extremes. |
| Recommended Buffers | Acetate, Citrate, Phosphate | Choose a buffer system with a pKa close to your target pH. Ensure the buffer components do not interfere with your downstream assay. |
| Co-solvents | Acetonitrile, Methanol | If solubility in aqueous buffer is an issue, these can be used. However, be aware that organic solvents can alter stability. Always validate stability in your final mixed-solvent system. |
Protocol 3.2: Step-by-Step Guide to a Forced Degradation Study
This study is essential for understanding potential degradation pathways and for developing a robust, stability-indicating analytical method.[3]
-
Prepare Stock Solution: Create a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂ (hydrogen peroxide).
-
Thermal Stress: Heat at 60°C (in parallel with an unstressed control).
-
Photolytic Stress: Expose to a photostability chamber with controlled light (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/square meter), alongside a dark control wrapped in foil.[6][11]
-
-
Incubate: Leave samples for a defined period (e.g., 24-48 hours), periodically taking small aliquots for analysis. The goal is to achieve 5-20% degradation.
-
Neutralize & Analyze: Before injection, neutralize the acid and base samples. Analyze all samples by HPLC-UV/MS.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. The goal is to see a decrease in the parent peak and the appearance of new peaks corresponding to degradation products. This confirms your HPLC method can "indicate" stability.
Protocol 3.3: Developing a Stability-Indicating HPLC Method
An analytical method is only useful if it can separate the parent compound from its degradation products.[12]
-
Starting Point:
-
Column: C18, 3.5 or 5 µm particle size. If co-elution occurs, try a different selectivity like a Phenyl or Cyano column.[3]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detector set to the λmax of the compound. A PDA (photodiode array) detector is ideal to check for peak purity.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure all potential degradation products (which may be more polar) are eluted and observed.
-
-
Visualization: HPLC Method Development Cycle This iterative process is key to achieving a robust, stability-indicating method.
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Section 4: Summary of Recommendations
| Category | Best Practice | Rationale |
| pH Control | Maintain solutions in a buffered, slightly acidic environment (pH 4-6). | Minimizes base- and acid-catalyzed hydrolysis.[8][9] |
| Temperature | Store stock solutions at -20°C or -80°C in single-use aliquots. | Drastically slows degradation kinetics. Avoids freeze-thaw cycles.[3] |
| Light Protection | Use amber vials or wrap clear vials in foil for all solutions and solid material. | Prevents photodegradation of the pyridine ring system.[3][6] |
| Oxidation | Use high-purity solvents. For sensitive applications, degas solvents and store under inert gas (N₂/Ar). | Reduces oxidative degradation, a common pathway for amines.[3] |
| Formulation | Consider using antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) in formulations. | Can inhibit oxidative degradation pathways.[10] |
| Analysis | Always use a validated, stability-indicating HPLC method to confirm purity before use. | Ensures that observed activity is from the parent compound, not degradants.[12] |
| General Workflow | Prepare solutions fresh. If storage is unavoidable, follow all of the above guidelines. | The most effective way to eliminate stability as an experimental variable.[3] |
References
- PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F)....
- ResearchGate. (n.d.). Proposed degradation pathways of ( S )-nicotine (A; bold arrow), PN (B;....
- PubMed. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.
- National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- bioRxiv. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans.
- The Fungal Nicotinate Degradation Pathway (MTMT). (n.d.).
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ChemIntel360. (2024). How to Improve Drug Stability with Excipients.
- PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. National Center for Biotechnology Information.
- PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
- ResearchGate. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Amerigo Scientific. (n.d.). This compound.
- Wikipedia. (n.d.). Nicotinic acid.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information.
- Global Substance Registration System. (n.d.). 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- PubMed Central. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
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Technical Support Center: Troubleshooting Cell-Based Assays with 6-(4-Methylpiperazin-1-yl)nicotinic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 6-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during cell-based assays. We move beyond simple checklists to explain the scientific principles behind each troubleshooting step, empowering you to generate robust and reproducible data.
Section 1: Foundational Knowledge - Understanding the Compound
A thorough understanding of your small molecule is the bedrock of successful experimentation. This section covers the essential properties and the likely biological mechanism of this compound.
1.1. What is this compound?
This compound is a synthetic derivative of nicotinic acid (also known as Niacin or Vitamin B3).[1][2] The core nicotinic acid scaffold has been modified with a 4-methylpiperazine group, a chemical moiety frequently used in medicinal chemistry to alter properties like solubility, cell permeability, and target engagement.
| Property | Data | Source(s) |
| CAS Number | 132521-70-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [2][3] |
| Molecular Weight | 221.26 g/mol | [2] |
| Common Synonyms | 6-(4-methyl-1-piperazinyl)-3-pyridinecarboxylic acid | [3] |
| Appearance | Typically a solid powder. | [5] |
1.2. Postulated Mechanism of Action
While direct studies on this compound are not extensively published, its action can be inferred from its parent compound, nicotinic acid. Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[6][7]
Activation of this receptor initiates a signaling cascade that has significant metabolic and anti-inflammatory effects:[8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Reduced Lipolysis: The reduction in cAMP decreases the activity of hormone-sensitive lipase in fat cells (adipocytes), thereby reducing the breakdown of triglycerides and the release of free fatty acids into circulation.[6]
-
Lipid Modulation: In the liver, the reduced availability of free fatty acids leads to decreased synthesis of triglycerides, which in turn reduces the production of VLDL and LDL particles.[8]
-
Anti-Inflammatory Effects: GPR109A activation in immune cells can suppress inflammatory pathways.[8]
Researchers using this derivative should hypothesize that it targets the GPR109A pathway and design experiments to confirm this.
Section 2: Getting Started - Core Experimental Protocols
Reproducibility begins with standardized procedures. Follow these protocols to minimize experimental variability from the outset.
2.1. Protocol: Preparation of Compound Stock Solutions
The solubility and stability of your compound are critical. Nicotinic acid and its derivatives are often soluble in organic solvents like DMSO.[6]
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a high-concentration stock (e.g., 10 mM or 50 mM).
-
Dissolution: Carefully weigh the powder and add the calculated volume of DMSO. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Aliquoting: Dispense small volumes of the stock solution into sterile, single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.[6] Note the date of preparation.
2.2. Protocol: Determining the Optimal Concentration Range (Dose-Response Assay)
Before investigating the mechanism, you must determine the concentration range where the compound affects cell viability. A broad dose-response curve is essential to identify cytotoxic concentrations and the optimal range for your specific cell line.[10]
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to attach and resume growth for 18-24 hours.
-
Compound Dilution: Prepare a serial dilution of your compound stock solution in cell culture medium. A common starting range is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Controls: Include the following critical controls on every plate:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilution series. This is essential to ensure the solvent itself is not causing toxicity.
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Staurosporine) to confirm the assay is working correctly.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions and controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the expected mechanism and cell doubling time.
-
Viability Assessment: Add a viability reagent such as Resazurin (e.g., CellTiter-Blue®) or an ATP-based luminescent reagent (e.g., CellTiter-Glo®).[11] ATP-based assays are generally more sensitive and have a broader dynamic range.[11][12]
-
Data Analysis: After incubation with the reagent, read the plate on a corresponding plate reader (fluorometer for Resazurin, luminometer for ATP-based assays). Plot the normalized signal against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration).[13]
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format.
Category A: Issues with the Compound Itself
Q: I see precipitates in my wells after adding the compound to the medium. What's happening?
A: This is a classic sign of poor solubility in aqueous cell culture medium.
-
Causality: While your compound may be soluble in 100% DMSO, its solubility can drop dramatically when the stock is diluted into the aqueous, protein-rich environment of cell culture medium. The final DMSO concentration might be too low to keep the compound in solution.
-
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your wells does not exceed 0.5%. Higher concentrations can be toxic to many cell lines.
-
Lower the Starting Concentration: Your highest test concentration may simply be above the compound's solubility limit in media. Start your serial dilution from a lower concentration (e.g., 50 µM or 10 µM).
-
Use Serum-Free Medium for Dilution: Sometimes, proteins in fetal bovine serum (FBS) can cause compounds to precipitate. Try preparing your dilutions in serum-free medium before adding them to the wells, though the final well will still contain serum.
-
Run a Solubility Control: In a cell-free plate, add your compound dilutions to the medium and incubate for a few hours. Inspect the wells under a microscope for precipitates. This confirms if the issue is solubility-related and not a cell-based interaction.
-
Q: Could my compound be degrading in the 37°C incubator?
A: Yes, this is a possibility that must be considered, especially during long incubation periods (48-72h).
-
Causality: Cell culture medium is a complex chemical environment, and incubation at 37°C can accelerate the hydrolysis or enzymatic degradation of small molecules. Related compounds like methylnicotinate have been shown to degrade in aqueous solutions, although slowly at 4°C.[14][15] The rate at 37°C would be significantly higher.
-
Troubleshooting Steps:
-
Time-Course Experiment: If you suspect degradation, compare the results of a 24-hour incubation with a 72-hour incubation. A significantly weaker effect at 72 hours (a right-shifted IC₅₀ curve) could suggest the compound is losing activity over time.
-
Medium Refresh: For long-term experiments, consider a partial or full medium change with freshly diluted compound every 24-48 hours. This ensures a more consistent concentration of the active compound.
-
Analytical Confirmation (Advanced): To definitively test stability, incubate the compound in cell culture medium at 37°C for your desired time point. Then, analyze the medium using HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Category B: Unexpected or Inconsistent Assay Readouts
Q: I'm seeing high variability between my replicate wells. What are the common causes?
A: High variability is a common problem that can mask real biological effects. The source is almost always technical inconsistency.
| Potential Cause | Explanation & Solution |
| Uneven Cell Seeding | Cells were not in a single-cell suspension or were not mixed properly before plating. Solution: Ensure thorough but gentle resuspension of cells. Pipette up and down several times before aliquoting into the plate. Work quickly to prevent cells from settling in the reservoir.[16] |
| Edge Effects | Wells on the outer edges of the plate are prone to faster evaporation, leading to changes in media concentration and temperature.[17] Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.[17] |
| Inconsistent Pipetting | Small errors in pipetting volumes of cells, compound, or assay reagents are magnified in a 96-well format. Solution: Use calibrated pipettes. Ensure the pipette tip is fully submerged when aspirating and dispense slowly against the side of the well to avoid bubbles and splashing. |
| Temperature Gradients | Taking a plate out of the incubator for too long can create a temperature gradient across the plate, affecting cell metabolism and reagent activity. Solution: Minimize the time the plate is outside the incubator. If performing multiple steps, work with a portion of the plate at a time. |
Q: My negative/vehicle controls have a very high background signal. How can I fix this?
A: High background noise reduces your assay window (signal-to-background ratio) and can obscure subtle effects.
-
Causality: This can be caused by several factors, including reagent contamination, interaction between the assay reagent and the media, or insufficient blocking in antibody-based assays.[17][18][19]
-
Solutions:
-
Check for Media Interference: Run a control with your assay reagent in cell-free media. Some compounds or media components (like phenol red) can directly react with assay reagents. If this occurs, switch to a phenol red-free medium for the assay.
-
Optimize Cell Seeding Density: Too many cells can lead to an overly strong metabolic signal even in the control wells, potentially saturating the detector. Conversely, too few cells can lead to a weak signal that is difficult to distinguish from background. Optimize your seeding density to ensure the signal falls within the linear range of the assay.[16]
-
Ensure Reagent Purity: Use fresh, sterile reagents. Contamination of buffers or media with bacteria or other substances can generate a background signal.[18]
-
For Antibody/Fluorescence Assays: Insufficient blocking is a primary cause of high background.[17][20] Increase the blocking incubation time or try a different blocking buffer (e.g., 5% BSA or non-fat milk in wash buffer).[18]
-
Q: I'm not observing any effect from the compound, even at high concentrations. What should I check?
A: A flat dose-response curve can be frustrating, but it provides important information.
-
Causality: This could mean the compound is inactive in your chosen cell line, the target is not expressed, the compound has degraded, or the assay is not sensitive enough.
-
Troubleshooting Steps:
-
Confirm Target Expression: First, verify that your cell line expresses the target receptor, GPR109A. You can do this via Western Blot, qPCR, or by checking cell line databases. If the target is absent, no effect will be seen.
-
Check Compound Integrity: Use a fresh, validated aliquot of your compound stock. Old stock solutions may have degraded.
-
Increase Incubation Time: Some cellular responses take longer to manifest. Extend the treatment duration from 24 hours to 48 or 72 hours.
-
Choose a More Sensitive Assay: The chosen assay may not be sensitive enough to detect the compound's effect. For example, if the compound is cytostatic (stops proliferation) rather than cytotoxic (kills cells), a simple endpoint viability assay might not show a strong signal change. Consider a more direct measure of proliferation or a more sensitive ATP-based viability assay.[21][22]
-
Test a Different Cell Line: The compound's effect can be highly cell-type specific. Test it in a cell line known to be responsive to nicotinic acid as a positive control system.[10]
-
Section 4: References
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
-
Benchchem. Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
-
Promega Corporation. Cell Health Screening Assays for Drug Discovery.
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening.
-
Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay.
-
Sachlos, E., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology.
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
-
American Research Products, Inc. Elisa troubleshooting tips – High background.
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
-
Abcam. Difficulty in obtaining signal for ELISA - Troubleshooting.
-
Abcam. How to deal with high background in ELISA.
-
Cell Signaling Technology. Immunofluorescence (IF) Troubleshooting Guide.
-
ResearchGate. (2020). What causes high background in cell based assays?.
-
Wikipedia. Nicotinic acid.
-
Nature. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
-
R&D Systems. Troubleshooting Guide: ELISA.
-
Kuujia.com. Cas no 132521-70-1 (this compound).
-
Benchchem. Navigating the Bioactivity of Nicotinic Acid Derivatives.
-
Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION.
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology.
-
Smolecule. (2023). Buy this compound | 132521-70-1.
-
ChemicalBook. (2023). This compound | 132521-70-1.
-
Sigma-Aldrich. Nicotinic acid BioReagent.
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology.
-
Tovey, S. C., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.
-
Abdel-Mottaleb, Y., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
-
Tovey, S. C., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.
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- 4. This compound | 132521-70-1 [chemicalbook.com]
- 5. 烟酸 BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming the challenges associated with the oral bioavailability of piperazine-containing compounds. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Understanding the Core Challenges
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce desirable physicochemical properties.[1][2][3] However, its inherent basicity and polarity often lead to poor oral bioavailability, creating significant hurdles in drug development.[1][2]
FAQ 1: Why do many piperazine-containing compounds exhibit low oral bioavailability?
Answer: The low oral bioavailability of piperazine-containing compounds typically stems from a combination of factors related to their physicochemical properties:
-
High Polarity and Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, leading to high aqueous solubility but poor permeability across the lipid-rich intestinal membrane.[4][5][6][7] This often classifies them as Biopharmaceutics Classification System (BCS) Class III drugs (high solubility, low permeability).[4][5][7][8]
-
First-Pass Metabolism: The piperazine moiety can be susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, significantly reducing the amount of active drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Many piperazine derivatives are substrates for the P-gp efflux pump, an ATP-dependent transporter that actively pumps drugs out of intestinal cells and back into the lumen, thereby limiting their absorption.[9][10][11][12][13]
Section 2: Troubleshooting Low Permeability in In Vitro Models
In vitro permeability assays are crucial for early-stage assessment of a compound's absorption potential. This section addresses common issues encountered when using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.[14][15][16]
FAQ 2: My piperazine compound shows high solubility but very low permeability in the PAMPA assay. What does this indicate and what are my next steps?
Answer: Low permeability in a PAMPA assay strongly suggests that the compound's poor absorption is due to its inability to passively diffuse across a lipid membrane.[16] The PAMPA model is a non-cell-based assay that primarily measures passive transcellular permeability.[15][16]
Causality: The high polarity of your protonated piperazine derivative is likely preventing it from partitioning into the artificial lipid membrane of the PAMPA plate.
Troubleshooting Workflow:
-
Confirm Physicochemical Properties:
-
Action: Experimentally determine the pKa and LogD of your compound at the assay pH.
-
Rationale: This will confirm the ionization state and lipophilicity, providing quantitative data to support the low permeability observation.
-
-
Advance to a Cell-Based Model:
-
Action: Test the compound in a Caco-2 permeability assay.
-
Rationale: Caco-2 cells form a monolayer that mimics the intestinal epithelium, including the presence of tight junctions and efflux transporters like P-gp.[14][15] This will help determine if active transport or efflux mechanisms are also at play.
-
-
Investigate P-gp Efflux:
-
Action: If permeability is also low in the Caco-2 model, perform a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport).
-
Rationale: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a P-gp substrate.[11]
-
Experimental Protocol: Bi-Directional Caco-2 Permeability Assay
Objective: To determine if a piperazine-containing compound is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation (A-to-B):
-
Add the test compound (at a known concentration) to the apical (upper) chamber.
-
Add fresh media to the basolateral (lower) chamber.
-
-
Assay Initiation (B-to-A):
-
Add the test compound to the basolateral chamber.
-
Add fresh media to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Visualization: Decision-Making Workflow for Low Permeability
Caption: Troubleshooting workflow for low in vitro permeability.
Section 3: Formulation Strategies to Enhance Oral Bioavailability
Once the cause of low bioavailability is identified, various formulation strategies can be employed to overcome these barriers.
FAQ 3: My piperazine compound is a BCS Class III drug. What formulation strategies can I use to improve its permeability?
Answer: For BCS Class III compounds (high solubility, low permeability), the primary goal is to transiently open the tight junctions between intestinal cells or to facilitate transcellular transport.[4][5][6][7][8]
Recommended Strategies:
-
Permeation Enhancers: These excipients can reversibly open tight junctions, allowing paracellular transport of polar molecules.
-
Ion Pairing:
-
Mechanism: A lipophilic counter-ion is added to form a neutral, more lipophilic complex with the positively charged piperazine compound. This complex can then be absorbed more readily via the transcellular route.
-
-
Nanotechnology-Based Delivery Systems:
Data Presentation: Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Permeation Enhancers | Reversibly opens tight junctions | Simple to formulate | Potential for local irritation, non-specific action |
| Ion Pairing | Forms a neutral, lipophilic complex | Increases transcellular absorption | Requires careful selection of counter-ion |
| Nanoparticles | Encapsulation, enhanced uptake | Protects drug, can bypass efflux | More complex formulation development |
Section 4: Prodrug and Medicinal Chemistry Approaches
In addition to formulation strategies, chemical modification of the piperazine-containing compound itself can be a powerful approach.
FAQ 4: Can a prodrug strategy be effective for improving the bioavailability of my piperazine compound?
Answer: Yes, a prodrug approach can be highly effective.[24][25][26] The goal is to mask the polar piperazine moiety with a lipophilic group that is cleaved in vivo to release the active drug.
Common Prodrug Strategies:
-
Ester Prodrugs: If your compound has a suitable hydroxyl or carboxylic acid group, an ester prodrug can be synthesized to increase lipophilicity.[24][25]
-
Carbamate Prodrugs: The nitrogen atoms of the piperazine ring can be derivatized to form carbamates, which can be designed to be cleaved by esterases in the body.
Causality: By temporarily increasing the lipophilicity of the molecule, the prodrug can more easily cross the intestinal membrane. Once in circulation, esterases cleave the promoiety, releasing the active parent drug.
Visualization: Prodrug Activation Pathway
Caption: General mechanism of a lipophilic prodrug strategy.
Section 5: In Vivo Pharmacokinetic Studies
Ultimately, the success of any bioavailability enhancement strategy must be confirmed through in vivo pharmacokinetic (PK) studies.[27][28][29][[“]]
FAQ 5: What are the key parameters to assess in an in vivo PK study to confirm improved oral bioavailability?
Answer: A well-designed in vivo PK study in a relevant animal model (e.g., rat, dog) is essential.[27][28][29][[“]] The primary parameters to evaluate are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma. An increase in Cmax suggests a faster rate of absorption.
-
Tmax (Time to Cmax): The time at which Cmax is reached. A shorter Tmax can indicate faster absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in the AUC for the oral formulation compared to the intravenous (IV) formulation is the definitive measure of improved bioavailability.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. The ultimate goal is to increase this value.
Experimental Protocol: Basic In Vivo PK Study Design
Objective: To determine the oral bioavailability of a piperazine-containing compound with and without a bioavailability-enhancing formulation.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of the drug in a suitable vehicle (to determine 100% bioavailability).
-
Group 2: Oral gavage of the unformulated drug.
-
Group 3: Oral gavage of the enhanced formulation.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Analysis: Separate the plasma and quantify the drug concentration using LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate Cmax, Tmax, AUC, and oral bioavailability (F%).
References
- A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2016). Semantic Scholar.
- In vivo PK / Pharmacokinetic Studies.
- Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights. (2024). PubMed.
- Effect of excipients on oral absorption process according to the different gastrointestinal segments. Unknown Source.
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace.
- Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005). Unknown Source.
- In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Bioavailability improvement of BCS Class II & III drugs by some formulation str
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- The Critical Role of Excipients in Enhancing Drug Absorption. (2024). ChemIntel360.
- the-importance-of-excipients-in-drugs.pdf. Open Access Journals.
- Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. (2026). MDPI.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
- Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC - PubMed Central.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- Nanotechnology-based approaches for targeted drug delivery for the treatment of respir
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformul
- Effect of excipients on oral absorption process according to the different gastrointestinal segments. (2020). Semantic Scholar.
- Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
- Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine deriv
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. (2025). Medium.
- Recent strategies for improving solubility and oral bioavailability of piperine. (2021).
- Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. NIH.
- In vivo methods for drug absorption. Consensus.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). NIH.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Journal of Medicinal Chemistry Ahead of Print.
- The medicinal chemistry of piperazines: A review. Scilit.
- Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. (2017). PubMed.
- Piperazine. Wikipedia.
- RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE. Semantic Scholar.
- Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.
- Strategies to improve oral drug bioavailability. PubMed.
- Bifunctional, piperazine-fused cyclic disulfides for oxidoreductase-activated cellular proagents. (2025).
- Piperazine. PubChem - NIH.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. (2018). Unknown Source.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2023). PubMed.
- Overcoming Bioavailability Challenges In Oral Formul
- Just how and where does P-glycoprotein bind all those drugs?. (2015). ANU Researcher Portal.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). Unknown Source.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Off-Target Effects of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(4-methylpiperazin-1-yl)nicotinic acid derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and mitigate off-target effects during your experiments. The nicotinamide and piperazine scaffolds are common pharmacophores in kinase inhibitor design, offering potent on-target activity but also presenting challenges in achieving selectivity.[1][2] This resource is designed to equip you with the scientific rationale and practical steps needed to ensure the data you generate is robust, reproducible, and correctly interpreted.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My this compound derivative ("Compound A") shows potent cytotoxicity in my cancer cell line at concentrations where I expect specific, on-target inhibition. How can I determine if this is due to an off-target effect?
Answer: This is a common and critical issue. High cytotoxicity can mask the specific phenotype you intend to study and may arise from hitting unintended, essential cellular targets. Here’s how to systematically troubleshoot this problem.
Probable Cause 1: Potent Off-Target Inhibition Your compound may be potently inhibiting one or more kinases that are critical for cell survival in your specific model, independent of your intended target. Many kinase inhibitors are promiscuous, and even highly selective compounds can have potent off-target activities.[3]
Solution Workflow:
-
Establish a Therapeutic Window: First, perform a detailed dose-response curve (e.g., over a 10-point log scale) using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for cytotoxicity.[4] Concurrently, you must confirm on-target engagement at these concentrations.
-
Confirm On-Target Engagement at Non-Toxic Doses: Use a target-specific biomarker assay. For example, if your primary target is a kinase (e.g., ABL), perform a Western blot to measure the phosphorylation of its direct downstream substrate (e.g., CrkL for BCR-ABL).[3] Identify the lowest concentration of Compound A that shows significant inhibition of the on-target pathway.
-
Compare Potencies: If the IC50 for cytotoxicity is very close to the concentration required for on-target inhibition, it becomes difficult to separate the two effects. If cytotoxicity occurs at much lower concentrations than required for on-target pathway modulation, a potent off-target effect is highly likely.
Probable Cause 2: Non-Specific Chemical Reactivity or Poor Solubility At higher concentrations, compounds can come out of solution or have chemically reactive moieties that induce cytotoxicity through non-specific mechanisms.
Solution:
-
Solubility Check: Prepare your compound in your final assay medium at the highest concentration tested and incubate for the duration of your experiment. Visually inspect for precipitation.
-
Use a Negative Control: Synthesize or acquire a structurally similar but inactive analog of your compound. This analog should ideally share the same physical properties but lack the key chemical interactions required for on-target (and likely off-target kinase) binding. If the inactive analog also shows cytotoxicity, it points to a non-specific effect.[5]
Question 2: I've confirmed that Compound A binds to my primary target in cells, but the observed phenotype is inconsistent with what is known from genetic (e.g., siRNA/CRISPR) knockdown of the target. What's the next step?
Answer: This scenario strongly suggests that one or more off-targets are contributing to the overall cellular phenotype. Your primary goal is now to identify these off-targets.
Solution Workflow:
-
Perform a Kinome-Wide Selectivity Screen: This is the gold standard for identifying unintended targets.[6] Services like the KINOMEscan™ (DiscoverX) or Kinase HotSpot (Reaction Biology Corp) can screen your compound against hundreds of kinases and provide quantitative binding affinity (Kd) or activity inhibition data.[2][7] This will generate a list of potential off-target candidates.
-
Validate Key Off-Targets: From the kinome scan data, select the most potent off-targets for validation in your cellular system. Use siRNA or CRISPR to knock down each candidate off-target. Then, treat these cells with Compound A. If knockdown of a specific off-target rescues or diminishes the phenotype caused by Compound A, you have identified a key player.
Question 3: My kinome scan revealed several potent off-targets for Compound A. How can I rationally modify its structure to improve selectivity?
Answer: This is a medicinal chemistry challenge that leverages structure-activity relationships (SAR). The goal is to disrupt binding to off-targets while maintaining affinity for the primary target.
Strategies for Improving Selectivity:
-
Exploit Gatekeeper Residue Differences: The "gatekeeper" residue in the ATP-binding pocket of kinases is a key determinant of inhibitor selectivity.[1] If your primary target has a small gatekeeper (e.g., glycine, threonine) while a key off-target has a large one (e.g., methionine, phenylalanine), you can introduce a bulky substituent to your compound that sterically clashes with the large gatekeeper, preventing binding.
-
Target Non-Conserved Residues: Analyze the crystal structures of your on-target and off-target kinases. Design modifications that form specific hydrogen bonds or hydrophobic interactions with residues unique to your primary target's active site.
-
Alter the Hinge-Binding Moiety: The nicotinamide core likely interacts with the kinase hinge region. Subtle modifications to this core can significantly alter the selectivity profile.
-
Modulate Solvent Exposure: The 4-methylpiperazine group is likely solvent-exposed. Modifying this group can improve pharmacokinetic properties and, in some cases, selectivity by altering interactions at the entrance of the ATP pocket.[4]
Frequently Asked Questions (FAQs)
-
Q: What is the first experiment I should run to assess potential off-target effects?
-
A: A dose-response curve for both your functional readout and cell viability is the essential first step. This helps you determine if there is a concentration window where you can observe a specific effect without inducing general toxicity. Using concentrations >10 µM in cell-based assays is a red flag for non-specific effects.[5]
-
-
Q: How do I interpret the data from a commercial kinase selectivity profile?
-
A: These profiles typically provide a percent inhibition at a fixed compound concentration or a dissociation constant (Kd). Focus on kinases that are inhibited by >90% or have a Kd value within 10- to 30-fold of your primary target's Kd. These are your most likely physiologically relevant off-targets. Visualizing the data on a kinome tree is an excellent way to see if inhibition is clustered within certain kinase families.[6]
-
-
Q: Can off-target effects ever be beneficial?
-
A: Yes, this concept is known as polypharmacology. In some cases, hitting multiple nodes in a cancer signaling network can lead to a more potent anti-tumor effect than inhibiting a single target. For example, dual Src/Abl inhibitors have shown significant clinical efficacy.[8] However, this must be intentionally designed and validated; unintended polypharmacology complicates data interpretation and can lead to toxicity.
-
-
Q: What is a Cellular Thermal Shift Assay (CETSA), and can it help with off-target analysis?
-
A: CETSA is a powerful technique to confirm direct binding of a compound to a target protein in intact cells or tissue lysates. It measures the thermal stabilization of a protein upon ligand binding. While it is primarily used to confirm on-target engagement, it can also be used in an unbiased proteome-wide format (thermal proteome profiling) to identify novel off-targets.
-
Key Experimental Protocols & Data Visualization
Protocol 1: On-Target Engagement via Western Blot
Objective: To confirm that your compound inhibits the phosphorylation of a known substrate of your target kinase in a cellular context.
-
Cell Seeding: Plate your cells (e.g., K562 for a BCR-ABL inhibitor) at a consistent density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of your compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a known inhibitor of the pathway as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-CrkL). Subsequently, strip and re-probe the same membrane with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration.
Data Presentation: Hypothetical Kinase Selectivity Profile
The table below summarizes hypothetical selectivity data for "Compound A," designed as a potent inhibitor of Kinase X. This data would typically be generated from a broad kinase screening panel.
| Kinase Target | % Inhibition @ 1 µM | Dissociation Constant (Kd) (nM) | Notes |
| Kinase X (On-Target) | 99% | 5 | Potent on-target activity |
| Kinase Y (Family Member) | 95% | 50 | High-priority off-target; 10-fold less potent |
| Kinase Z (Unrelated) | 92% | 150 | Moderate off-target; 30-fold less potent |
| Kinase W (Unrelated) | 75% | 800 | Lower priority off-target |
| Kinase V (Unrelated) | 15% | >10,000 | Not a significant off-target |
Visualization of Key Workflows and Pathways
Below are diagrams created using DOT language to illustrate essential concepts for managing off-target effects.
Caption: Workflow for Investigating Off-Target Effects.
Sources
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Modifying experimental protocols for consistent results with 6-(4-Methylpiperazin-1-yl)nicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 6-(4-Methylpiperazin-1-yl)nicotinic acid in experimental settings. Our goal is to ensure the consistent and reliable application of this compound by addressing common challenges and providing robust, validated protocols. This guide is structured to offer direct, actionable advice in a user-friendly, question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering insights into their root causes and providing step-by-step solutions.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Question: My experimental results with this compound show high variability between experiments. What are the likely causes and how can I rectify this?
-
Answer: Inconsistent bioactivity is a frequent challenge that can often be traced back to issues with the compound's integrity, its handling, or the assay conditions.[1] A systematic approach is essential for identifying the source of the problem.
-
Potential Cause A: Compound Purity and Identity. The purity of your compound is paramount. Impurities from synthesis or degradation can interfere with the assay, leading to anomalous results.
-
Solution:
-
-
Potential Cause B: Solubility Issues. The piperazine and nicotinic acid moieties confer a degree of polarity, but aqueous solubility can still be a limiting factor, especially at higher concentrations.[1] If the compound is not fully dissolved in your assay medium, the effective concentration will be lower and more variable than intended.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2][3] Nicotinic acid itself is soluble in DMSO at approximately 1 mg/mL.[4]
-
Working Dilutions: When preparing working dilutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.[2] Perform dilutions in a stepwise manner to prevent precipitation.[2]
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experimental setup.
-
-
-
Potential Cause C: Compound Instability. Piperazine-containing compounds can be susceptible to degradation depending on the pH and temperature of the solution.[5]
-
Solution:
-
pH Optimization: The stability of piperazine derivatives can be pH-dependent.[5] It is advisable to conduct experiments in a buffered solution within a pH range that ensures compound stability.
-
Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment to minimize the impact of potential degradation over time.[5]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
-
-
-
Issue 2: Difficulty in preparing a stable, homogenous solution for in vivo studies.
-
Question: I am struggling to formulate this compound for animal studies. What are the recommended approaches?
-
Answer: Formulating poorly water-soluble compounds for in vivo administration requires careful selection of vehicles to ensure accurate dosing and optimal bioavailability.
-
Recommended Formulation Strategies:
-
Aqueous Suspensions: For oral administration, a suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.
-
Procedure:
-
Triturate the powdered compound with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix to form a uniform suspension.
-
Ensure the suspension is shaken vigorously before each administration.[6]
-
-
-
Co-solvent Systems: For intravenous or intraperitoneal injections, a co-solvent system can be employed to achieve a clear, stable solution.
-
Example Vehicle: A mixture of DMSO, PEG 400, Tween® 80, and sterile saline can be effective.
-
Procedure:
-
Dissolve the compound in a minimal volume of DMSO.
-
Add PEG 400 and Tween® 80, mixing until the solution is clear.
-
Slowly add sterile saline to the mixture with continuous stirring to reach the final desired concentration.[6]
-
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action is likely mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[7] This is based on the well-established role of the nicotinic acid moiety in activating this receptor.[8] Upon binding, GPR109A typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[7]
Q2: How should I store the solid compound?
A2: The solid form of this compound should be stored in a tightly sealed container in a cool, dry place.[2] For long-term storage, refrigeration at 2-8°C is recommended.
Q3: What are the expected physicochemical properties of this compound?
A3: Based on its chemical structure, the following properties are reported or can be inferred:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂ | [9][10] |
| Molecular Weight | 221.26 g/mol | [11] |
| Purity (typical) | >95% |[10] |
Q4: Are there any known safety precautions for handling this compound?
A4: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of solutions for in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out 2.21 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in your assay does not exceed 1% to prevent solvent-induced cytotoxicity.[2]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the concentration-response curve to determine the IC₅₀ value.
-
Protocol 3: GPR109A Activation Assay (cAMP Measurement)
This protocol measures the activation of GPR109A by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A
-
Complete cell culture medium
-
384-well plates
-
Forskolin
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
This compound working solutions
Procedure:
-
Cell Seeding:
-
Seed GPR109A-expressing cells into a 384-well plate at an appropriate density.
-
Incubate overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes).[7]
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP levels.[7]
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol of your chosen kit.[7]
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response.
-
Plot the concentration-response curve to determine the EC₅₀ value.
-
Section 4: Visualizations
Caption: General workflow for in vitro cell-based assays.
Caption: GPR109A signaling pathway.
References
- Kuujia. Cas no 132521-70-1 (this compound).
- Gao, W., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with LC-MS. Journal of Chromatographic Science, 55(4), 412-418.
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
- Amerigo Scientific. This compound.
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Tuma, R., & Horský, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid.
- Araújo, A. M., et al. (2014). Concentration-response (cell death) curves of the tested piperazine...
- Kassem, S., et al. (2021). Novel role of GPR109A in thymic regulatory T cell development. ResearchGate.
- Pinto, M., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7904.
- El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- Gonçalves, C. M., & da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(11), 1675-1680.
- Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 72(24), 6470–6480.
- Al-Ostoot, F. H., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
- Hu, S., et al. (2021). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Cell Death & Disease, 12(1), 1-15.
- El-Naggar, M., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3169.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 114-119.
- Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.
- Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays.
- Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4935.
- Advanced Cell Diagnostics. RNAscope Troubleshooting Guide and FAQ.
- Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 80.
- Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 80.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Gan, S. X., et al. (2023). Discovery of a Piperazine-Based Quaternary Ammonium Macrocycle as a Universal Reversal Agent for Heparin Anticoagulants. Journal of Medicinal Chemistry.
- Kulinowski, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 62.
- Wang, Y., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. International Journal of Molecular Sciences, 24(4), 3358.
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Technical Support Center: Characterization of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Welcome to the technical support center for 6-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Drawing upon established principles in medicinal chemistry and analytical sciences, this resource provides field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.
Introduction
This compound is a heterocyclic compound featuring a nicotinic acid core substituted with a methylpiperazine moiety.[1] The presence of both an acidic carboxylic group and a basic piperazine ring gives the molecule zwitterionic potential and distinct physicochemical properties that can present unique challenges in its characterization. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experimental work.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am observing significant peak tailing and inconsistent retention times for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I resolve this?
Answer:
Peak tailing and variable retention times for compounds like this compound are common issues in reverse-phase HPLC. The primary cause is often secondary interactions between the basic piperazine nitrogen and residual acidic silanol groups on the silica-based stationary phase. The zwitterionic nature of the molecule can also contribute to complex retention behavior.
Causality and Recommended Solutions:
-
Silanol Interactions: The basic nitrogen of the piperazine ring can interact strongly with acidic silanol groups on the column packing material, leading to peak tailing.
-
Protocol: To mitigate this, consider using a base-deactivated column or adding a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1% v/v) can effectively mask the silanol groups.[2]
-
-
Mobile Phase pH: The ionization state of both the carboxylic acid and the piperazine moiety is highly dependent on the mobile phase pH. Inconsistent pH can lead to fluctuating retention times.
-
Protocol: It is crucial to use a buffered mobile phase to maintain a consistent pH throughout the analysis. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point. Experimenting with the pH can also help to optimize peak shape.
-
-
Ionic Strength: The zwitterionic nature of the compound can lead to interactions that are sensitive to the ionic strength of the mobile phase.
-
Protocol: Adjusting the buffer concentration (e.g., 10 mM to 50 mM) can sometimes improve peak symmetry.
-
Experimental Workflow for HPLC Method Optimization:
Caption: Workflow for troubleshooting HPLC peak shape issues.
| Parameter | Initial Condition | Recommended Adjustment | Rationale |
| Column | Standard C18 | Base-deactivated C18 or Phenyl-Hexyl | Minimizes silanol interactions. |
| Mobile Phase pH | Unbuffered | Buffered (pH 3-7) | Controls ionization state, ensures reproducible retention. |
| Mobile Phase Additive | None | 0.1% Triethylamine (TEA) | Masks active silanol sites on the stationary phase. |
| Buffer Concentration | 10 mM | 20-50 mM | Modulates ionic interactions and can improve peak shape. |
Mass Spectrometry (MS) Analysis
Question 2: I am having difficulty interpreting the mass spectrum of this compound. What are the expected fragmentation patterns?
Answer:
The mass spectrum of this compound will be influenced by the ionization method used (e.g., ESI, APCI). In positive ion mode, you can expect to see the protonated molecule [M+H]⁺. The fragmentation pattern will be dictated by the cleavage of the bonds within the piperazine ring and the bond connecting it to the pyridine ring.
Expected Fragmentation Pathways:
-
Cleavage of the Piperazine Ring: The piperazine ring is susceptible to fragmentation. Common losses include fragments of the N-methylpiperazine moiety.
-
Loss of CO₂: Decarboxylation of the nicotinic acid portion can occur, leading to a loss of 44 Da.
-
Cleavage of the Pyridine-Piperazine Bond: The bond between the pyridine ring and the piperazine nitrogen can cleave, leading to characteristic ions for both fragments.
Illustrative Fragmentation Diagram:
Caption: Potential fragmentation pathways in MS analysis.
Troubleshooting Tips:
-
In-source Fragmentation: If you are seeing excessive fragmentation and a weak molecular ion peak, try reducing the in-source collision energy (cone voltage).
-
Adduct Formation: The basic nitrogens can readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are traces of these salts in the sample or mobile phase. This will result in peaks at M+23 and M+39.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 3: The proton NMR spectrum of my sample shows broad peaks, and the integration is not straightforward. Is this expected for this compound?
Answer:
Yes, broad peaks in the ¹H NMR spectrum of this compound can be expected due to several factors related to its structure.
Potential Causes for Broadening:
-
Zwitterionic Nature: In solution, the compound can exist as a zwitterion, where the carboxylic acid is deprotonated (COO⁻) and one of the piperazine nitrogens is protonated (NH⁺). This can lead to complex equilibria and exchange phenomena that broaden NMR signals.[3][4]
-
Conformational Exchange: The piperazine ring can undergo chair-to-chair conformational exchange, which can be on the NMR timescale, leading to broadening of the signals for the piperazine protons.
-
pH Dependence: The chemical shifts of the protons, particularly those on the pyridine and piperazine rings, will be sensitive to the pH of the NMR solvent. Traces of acid or base can lead to peak broadening and shifting.
Troubleshooting and Interpretation Strategies:
-
Solvent Selection: Acquiring spectra in different solvents (e.g., D₂O, DMSO-d₆, MeOD) can help to resolve overlapping signals and sharpen peaks. In D₂O, the acidic proton of the carboxylic acid and any protonated amine protons will exchange with deuterium and will not be observed.
-
Temperature Variation: Acquiring spectra at different temperatures (variable temperature NMR) can help to resolve issues related to conformational exchange. At lower temperatures, the exchange may be slowed down, resulting in sharper signals for the different conformers.
-
pH Adjustment: Adding a drop of DCl or NaOD to the NMR tube can help to lock the compound in a specific protonation state, leading to sharper signals.
-
2D NMR: Techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals, even if the 1D spectra are complex.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Due to its zwitterionic potential, the solubility of this compound is expected to be pH-dependent. It will likely have higher solubility in acidic and basic aqueous solutions compared to neutral water. It is also expected to be soluble in polar organic solvents like methanol and DMSO.[5] Piperazine itself is freely soluble in water.[6][7][8]
Q2: Is this compound likely to be hygroscopic?
A2: Yes, compounds containing piperazine moieties are often hygroscopic, meaning they can absorb moisture from the atmosphere.[6][8] This can affect the accuracy of weighing and may lead to issues with solid-state characterization. It is advisable to store the compound in a desiccator and to handle it in a low-humidity environment if possible. Hygroscopicity testing can be performed using techniques like dynamic vapor sorption (DVS).[2][][10][11][12]
Q3: Should I be concerned about polymorphism with this compound?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for nicotinic acid and its derivatives.[13][14][15][16][17] Different polymorphs can have different physical properties, including solubility, melting point, and stability. If the crystalline form is critical for your application, it is recommended to perform a polymorph screen using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Q4: What are the potential impurities from the synthesis of this compound?
A4: The synthesis of this compound likely involves the reaction of a 6-halonicotinic acid derivative with 1-methylpiperazine. Potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as dimerization of the nicotinic acid derivative.
-
Residual solvents from the reaction and purification steps. A well-developed HPLC method, as discussed in the troubleshooting section, is essential for identifying and quantifying these impurities.
References
- Solubility of Things. Piperazine.
- CD Formulation. Hygroscopicity Evaluation.
- Allada, R., et al. (2010). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059.
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
- Rudzińska-Szostak, E., et al. (2015). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. Chirality, 27(10), 752–760.
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- Hussain, S. M. S., et al. (2020). 1H NMR values and peak assignment of zwitterionic surfactants.
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
- Szafraniec, J., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Li, Z., et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(9), 5235–5244.
- Dey, A., et al. (2018). Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid.
- Chang, Y., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(5), 565-573.
- Long, S., & Li, T. (2010). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
- Amadei, F., et al. (2023). Zwitterionic or Not?
- Gholipour, G., et al. (2015). Synthesis of new Guanidium-Meldrum acid zwitterionic salts and dynamic NMR study of rotational energy barrier around C-NH bond of guanidine moiety. Oriental Journal of Chemistry, 31(2), 903-909.
- Szilvási, T., & Veszprémi, T. (2015). Zwitterionic carbene adducts and their carbene isomers. RSC Advances, 5(55), 44141–44147.
- Amerigo Scientific. This compound.
- Wikipedia. Fragmentation (mass spectrometry).
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105.
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid.
- Wikipedia. Nicotinic acid.
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- 3. Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Improving the reaction conditions for the synthesis of nicotinic acid derivatives
Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, you will find troubleshooting advice and frequently asked questions to help you improve reaction conditions, increase yields, and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield in Nicotinic Acid Synthesis
Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?
A: Low yields can stem from several factors, including incomplete reactions, side reactions, catalyst issues, or suboptimal purification. Identifying the specific cause is key to improving your yield.
-
Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1][2]
-
Side Reactions: The formation of byproducts is a significant cause of reduced yields. Common side reactions include hydrolysis of nitrile groups, over-oxidation, or polymerization.[1] Strategies to minimize these are detailed in the questions below.
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity. For instance, in hydrogenations using Raney-nickel, the catalyst can be poisoned by strong acids.[1][2] Ensure you are using the correct acidic conditions as specified in the protocol and consider using fresh catalyst.[1][2]
-
Purification Losses: Significant material loss can occur during recrystallization and purification steps.[1] Optimizing the solvent volumes for recrystallization is advisable to achieve the best yields.[1][3] For crude yellow nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[1]
Issue 2: Formation of Nicotinamide or Other Hydrolysis Byproducts
Q: I am observing the formation of nicotinamide and the starting nicotinic acid as byproducts when starting from a nitrile. What causes this and how can I prevent it?
A: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a common side reaction.[1] This is particularly prevalent when the reaction is conducted in the presence of water under acidic or basic conditions.[4][5]
Here’s how to minimize this side reaction:
-
pH Control: The rate of hydrolysis is heavily influenced by pH. In acidic conditions, protonation of the nitrile group makes it more susceptible to nucleophilic attack by water.[1] In basic conditions, hydroxide ions can directly attack the nitrile's carbon atom.[1] Maintaining a neutral or near-neutral pH, if the reaction allows, can minimize this side reaction.[1]
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.[1]
-
Temperature and Time: Elevated temperatures and prolonged reaction times can promote hydrolysis.[1] Monitor the reaction closely and stop it as soon as the desired product is formed.
Issue 3: Over-reduction or Over-oxidation Side Reactions
Q: My reaction is not stopping at the desired oxidation state. How can I improve selectivity?
A: This is a common challenge. Over-reduction of a nicotinic acid derivative might yield an alcohol instead of the desired aldehyde, while over-oxidation of a starting material like 3-picoline can occur.[1][2]
-
Choice of Reducing/Oxidizing Agent: Use a milder or more selective reducing or oxidizing agent. The choice of reagent is critical for stopping the reaction at the desired stage.[2] For instance, when preparing nicotinaldehyde from a nicotinic acid derivative, a less reactive hydride source might be necessary.[2] For the oxidation of 3-picoline, industrial processes often utilize gas-phase ammoxidation to 3-cyanopyridine followed by hydrolysis, which can be a more controlled route.[2]
-
Temperature Control: Many reduction and oxidation reactions are highly temperature-sensitive.[2] Maintaining the recommended temperature throughout the reaction is essential to minimize over-reaction.[2]
-
Stoichiometry: Carefully control the stoichiometry of the reducing or oxidizing agent. Using a stoichiometric amount or a slight excess, rather than a large excess, can help prevent further reaction.
Issue 4: Difficulty with Pyridine Ring Functionalization
Q: I am finding it difficult to introduce substituents onto the pyridine ring. Why is this, and what strategies can I use?
A: The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene.[6][7] Additionally, the lone pair of electrons on the nitrogen atom can coordinate with Lewis acids, further deactivating the ring.[6]
Here are some strategies to overcome these challenges:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyridine ring.
-
Suzuki-Miyaura Coupling: This reaction couples a halonicotinic acid derivative with a boronic acid to form a C-C bond.[8][9] It has excellent functional group tolerance and generally proceeds under mild conditions.[9]
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling a halonicotinic acid derivative with an amine.[10][11]
-
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds, though it often requires higher temperatures than palladium-catalyzed methods.[12][13]
-
Directed Ortho-Metalation (DoM): A directing group can be used to selectively deprotonate the pyridine ring at the ortho position, allowing for the introduction of various electrophiles.
Frequently Asked Questions (FAQs)
Q1: What are the main industrial routes for synthesizing nicotinic acid?
A1: Two major industrial pathways for the synthesis of nicotinic acid are the oxidation of 5-ethyl-2-methylpyridine (a derivative of 3-picoline) with nitric acid and the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[14] The latter is considered a greener process as the only byproduct is water.
Q2: What are the key parameters to control in the hydrolysis of 3-cyanopyridine to nicotinic acid?
A2: The key parameters are pH, temperature, and reaction time. The hydrolysis can be catalyzed by either acid or base.[4][5][15] Acidic hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis produces the carboxylate salt, which must then be acidified.[5][15] The reaction is typically heated to proceed at a reasonable rate.[5]
Q3: Can enzymatic methods be used for the synthesis of nicotinic acid?
A3: Yes, biocatalytic methods using nitrilase or amidase enzymes are a promising green alternative to chemical synthesis.[14] These enzymes can hydrolyze 3-cyanopyridine or nicotinamide to nicotinic acid under mild conditions with high conversion rates.[14]
Q4: What are the typical conditions for a Suzuki-Miyaura coupling on a bromonicotinic acid substrate?
A4: A typical Suzuki-Miyaura coupling on a bromonicotinic acid involves a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄ or K₂CO₃, and a solvent such as DMF or toluene.[8][16] The reaction is usually heated to 80-100 °C under an inert atmosphere.[8]
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ or K₂CO₃ |
| Solvent | DMF, Toluene, or Dioxane |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q5: How can I purify the final nicotinic acid derivative?
A5: Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[8] Column chromatography on silica gel can also be used for more difficult separations.[8] It is important to carefully select the recrystallization solvent and volume to maximize yield and purity.[3]
Experimental Protocols
Protocol 1: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid
This protocol describes the hydrolysis of 3-cyanopyridine using a Raney-nickel catalyst.
-
Reaction Setup: In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[1]
-
Catalyst Addition: Add 14.6 g of moist Raney-nickel (approx. 60% Ni content) in 50 g of water to the mixture.[1][2]
-
Hydrogenation: Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.[1][2]
-
Work-up: After the reaction, filter off the catalyst. The resulting aqueous solution of nicotinic acid can be used directly for subsequent synthesis steps or further purified.[2]
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
This protocol provides a general procedure for the solution-phase Suzuki-Miyaura coupling of 5-bromonicotinic acid.[8]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid (1.1 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).[8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or HPLC.[8]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify with HCl to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.[8]
References
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- ResearchGate. (n.d.).
- JETIR. (n.d.).
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- University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]
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- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]
- Bohrium. (2023, June 16). c-h-functionalization-of-pyridines. Ask this paper. [Link]
- AIR Unimi. (n.d.).
- Organic Syntheses. (n.d.). Nicotinic acid. [Link]
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, August 9). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
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- Chemguide. (n.d.). Hydrolysis of nitriles. [Link]
- ResearchGate. (2021, December 30).
- Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
- National Institutes of Health. (2022, January 20).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- ResearchGate. (2025, August 6).
- Libretexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). The optimized structures of nicotinic acid-boric acid, IMs, and product.... [Link]
- Wikipedia. (n.d.).
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- MDPI. (2024, November 9). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. [Link]
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- ResearchGate. (2025, August 10). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. [Link]
- Libretexts. (2023, June 30).
- National Institutes of Health. (n.d.). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]
- Wikipedia. (n.d.). Ullmann reaction. [Link]
- YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. [Link]
- Royal Society of Chemistry. (n.d.). Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes.
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Minimizing degradation of 6-(4-Methylpiperazin-1-yl)nicotinic acid during storage
Welcome to the technical support guide for 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No. 132521-70-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule possessing both a pyridinecarboxylic acid moiety and a substituted piperazine ring, it is susceptible to specific degradation pathways that can compromise experimental results.[3] This guide provides in-depth, field-proven insights into minimizing degradation during storage and offers robust troubleshooting strategies.
Troubleshooting Guide: Investigating Potential Degradation
Have you encountered inconsistent assay results, unexpected analytical peaks, or changes in the physical appearance of your compound? These can be indicators of degradation. This section provides a logical workflow to diagnose and address these issues.
Problem: Inconsistent Biological Activity or Lower-Than-Expected Potency
Inconsistent results are often the first sign that the integrity of your stock material is compromised. Degradation reduces the concentration of the active compound, leading to diminished or variable effects in your assays.
Problem: Appearance of New Peaks in HPLC/LC-MS Analysis
The presence of new, unexpected peaks in your chromatogram is a direct indication of impurity formation. The retention time and mass-to-charge ratio (m/z) of these peaks can provide clues to the identity of the degradants.
Problem: Change in Physical Appearance
If the compound, which is typically a white crystalline powder, shows discoloration (e.g., turning yellow or brown), clumping, or deliquescence, it is a strong sign of chemical degradation or moisture absorption.[4][5] Piperazine-containing compounds, in particular, can be deliquescent and may absorb atmospheric water and carbon dioxide.[4][6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability, the compound should be stored under conditions that mitigate the primary degradation risks: oxidation, hydrolysis, and photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down the kinetics of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine moiety is susceptible to oxidation.[7][8][9] An inert atmosphere displaces oxygen, preventing the formation of N-oxides and other oxidative degradants. |
| Light | Amber Vial / Protect from Light | The pyridine ring system can be susceptible to photolytic degradation.[5][10] Protection from light, especially UV, is critical. |
| Humidity | Dry / Desiccated | Piperazine and its derivatives can be hygroscopic.[4] Moisture can accelerate hydrolysis and other degradation pathways. Store in a desiccator. |
Q2: What are the primary chemical degradation pathways for this molecule?
The molecule has two main points of vulnerability: the piperazine ring and the pyridine ring.
-
Oxidation of the Piperazine Ring : This is the most probable degradation pathway. The tertiary amine of the 4-methylpiperazine group and the secondary amine within the ring are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides, ring-opened products, and other complex amides.[7][8][11][12]
-
Photodegradation of the Pyridine Ring : Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light.[10][13][14] While nicotinic acid is generally stable, prolonged exposure can lead to the formation of various photoproducts.
-
Acid/Base Instability : While the compound itself is an acid, storage in strongly acidic or basic solutions for extended periods, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions, although nicotinic acid itself is generally stable to hydrolysis.[15]
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for the target compound.
Q3: How can I quickly check the stability of my current stock?
A quick stability check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a fresh standard: Dissolve a small, fresh amount of the compound (ideally from a newly opened container or a different lot) in a suitable solvent (e.g., methanol or DMSO/water).
-
Prepare your sample: Dissolve your stored sample in the same solvent at the exact same concentration.
-
Analyze both samples: Run both samples on your HPLC or LC-MS system using an appropriate method.
-
Compare the chromatograms:
-
Purity: Compare the peak area percentage of the main peak. A significant decrease in the purity of your stored sample indicates degradation.
-
Impurities: Look for the presence of new peaks in the stored sample that are absent in the fresh standard.
-
Experimental Protocols
Protocol 2.1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[16][17] This involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage.[18]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to ~100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to ~100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid to prepare a ~100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a ~100 µg/mL solution of the compound to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.
-
Keep a control sample of the same solution wrapped in foil to serve as a dark control.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method.
-
The goal is to achieve 10-20% degradation of the main peak.[16] If degradation is too extensive or minimal, adjust the stress duration or temperature accordingly.
-
This analysis will reveal the peaks corresponding to the degradation products formed under each condition, validating that your analytical method can separate them from the parent compound.
-
References
- Ren, Z., & da Silva, G. (2019).
- Ren, Z., & da Silva, G. (2019).
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- Loba Chemie. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Hameed, S. A., Ibraheem, H. H., & Al-Shemary, R. K. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate.
- Ren, Z., & da Silva, G. (2019).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology.
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- NEPERA, Inc. (1974). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
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- Maciej, K., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
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- Santa Cruz Biotechnology. (n.d.). 6-(4-Methylpiperazin-1-yl)nicotinonitrile.
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- Witkowski, S., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
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Validation & Comparative
A Technical Guide for Drug Development Professionals: Evaluating 6-(4-Methylpiperazin-1-yl)nicotinic Acid in the Kinase Inhibitor Landscape
This guide offers a comparative analysis of 6-(4-Methylpiperazin-1-yl)nicotinic acid within the broader context of kinase inhibitors in oncology. For researchers and drug development professionals, understanding the structural and functional attributes of novel small molecules is paramount. Here, we delve into the therapeutic potential of this compound, benchmarking it against established and emerging kinase inhibitors.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyridinecarboxylic acid (nicotinic acid) core substituted with a 4-methylpiperazine group.[1][2][3] While the piperazine moiety is a well-known pharmacophore present in numerous approved kinase inhibitors, and nicotinic acid derivatives have been explored for various therapeutic applications, there is currently a lack of publicly available scientific literature or clinical trial data that explicitly identifies this compound as a kinase inhibitor for oncological applications.
This guide, therefore, takes a structural-analytical approach. We will dissect the key chemical features of this compound—the nicotinic acid scaffold and the methylpiperazine side chain—and compare their roles and performance in established kinase inhibitors. This comparative analysis will provide a framework for evaluating the potential of this and similar molecules in future drug discovery efforts.
Part 1: The Piperazine Moiety - A Privileged Scaffold in Kinase Inhibition
The piperazine ring is a common structural motif in a multitude of clinically successful kinase inhibitors.[4] Its prevalence is due to its advantageous physicochemical properties, including its ability to improve aqueous solubility and its utility as a versatile linker to engage with solvent-exposed regions of the kinase ATP-binding pocket.
A prime example of a piperazine-containing kinase inhibitor is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML). Imatinib targets the BCR-Abl kinase, and its 4-methylpiperazine group is crucial for its high affinity and specificity. This group extends into the solvent-accessible region, enhancing solubility and allowing for favorable interactions.[4]
Another relevant comparator is GDC-0941 , a potent inhibitor of class I PI3 kinases.[5] This compound also features a piperazine derivative that plays a key role in its pharmacokinetic profile and target engagement.
Comparative Structural Analysis:
| Feature | This compound | Imatinib | GDC-0941 |
| Core Scaffold | Nicotinic Acid | Aminopyrimidine | Thieno[3,2-d]pyrimidine |
| Piperazine Role | Potential for solvent front interaction and solubility enhancement. | Enhances solubility and provides key interactions with the solvent-exposed region of the BCR-Abl kinase. | Contributes to favorable pharmacokinetic properties and target binding in PI3K. |
| Target Kinase(s) | Not established | BCR-Abl, c-KIT, PDGFR | PI3Kα/δ/β/γ |
The presence of the 4-methylpiperazine group in this compound suggests that, if it were to act as a kinase inhibitor, this moiety could confer properties similar to those observed in Imatinib and GDC-0941, namely improved solubility and the potential for interactions with the solvent-exposed surface of a target kinase.
Experimental Workflow: Kinase Inhibition Assay
To empirically determine if this compound possesses kinase inhibitory activity, a standard in vitro kinase inhibition assay would be the primary experimental approach.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Kinase and Substrate Preparation: Reconstitute the purified recombinant kinase and its specific substrate in the appropriate assay buffer.
-
Assay Plate Preparation: In a 384-well plate, serially dilute the test compound to create a range of concentrations for IC50 determination. Include positive controls (known inhibitors) and negative controls (vehicle only).
-
Kinase Reaction: Add the kinase to the wells containing the test compound and incubate briefly. Initiate the kinase reaction by adding the substrate and ATP.
-
Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This is often done using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Part 2: The Nicotinic Acid Scaffold - A Modulator of Cellular Metabolism and Signaling
Nicotinic acid, or niacin (Vitamin B3), is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. While not a classical kinase inhibitor scaffold, emerging research has linked NAD+ metabolism to cancer cell survival and signaling pathways that are often regulated by kinases. Some novel derivatives of nicotinic acid have been synthesized and shown to possess anticancer and kinase inhibitory activity, particularly against VEGFR-2.[6]
For instance, a study on novel nicotinic acid derivatives demonstrated that certain modifications can lead to potent and selective inhibition of VEGFR-2, a key kinase involved in angiogenesis.[6] This suggests that the nicotinic acid core can be chemically elaborated to generate kinase-inhibiting compounds.
Comparative Analysis of Nicotinic Acid Derivatives in Oncology:
| Compound | Primary Mechanism | Target Pathway | Relevance to this compound |
| Novel Nicotinic Acid-Based VEGFR-2 Inhibitor [6] | Direct kinase inhibition | Angiogenesis (VEGFR-2 signaling) | Demonstrates the potential of the nicotinic acid scaffold for kinase inhibitor design. |
| (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid [7] | Glucokinase activator | Glucose metabolism | Highlights the adaptability of the nicotinic acid scaffold for targeting other enzyme classes. |
The chemical structure of this compound, with its direct linkage of the piperazine to the pyridine ring, differs significantly from the more complex structures of nicotinic acid derivatives that have shown kinase inhibitory activity. This suggests that further chemical modification would likely be necessary to confer potent kinase inhibition upon this molecule.
Signaling Pathway Context: VEGFR-2 in Angiogenesis
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, leading to cell proliferation, migration, and survival, which are hallmarks of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Conclusion and Future Directions
Based on a thorough review of existing literature, This compound is not an established kinase inhibitor in oncology. However, its structural components—the 4-methylpiperazine group and the nicotinic acid scaffold—are present in known bioactive molecules, including potent kinase inhibitors.
The 4-methylpiperazine moiety is a privileged structure that often imparts favorable pharmacokinetic properties and can engage in key interactions within the ATP-binding pocket of kinases. The nicotinic acid core, while primarily associated with metabolic roles, has been successfully utilized as a scaffold for the development of novel kinase inhibitors.
For researchers and drug development professionals, this compound represents a starting point for chemical exploration rather than a direct therapeutic agent. Future research should focus on:
-
Empirical Kinase Profiling: Screening this compound against a broad panel of kinases to identify any potential inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to both the nicotinic acid core and the piperazine substituent affect kinase inhibition and cellular activity.
-
Computational Modeling: Using in silico docking studies to predict potential kinase targets and guide the design of more potent derivatives.
By leveraging the insights from established kinase inhibitors that share its structural motifs, the potential of the this compound chemotype can be systematically explored for the development of next-generation oncology therapeutics.
References
- ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- PubMed. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. J Enzyme Inhib Med Chem. 36(1):307-318.
- ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity.
- PubMed. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem. 43: 1-56.
- Taylor & Francis Online. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.
- MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Wikipedia. (n.d.). Arecoline.
- PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 145:107136.
- PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid.
- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chem Biodivers. e202500264.
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- PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem. 51(18):5522-32.
- PubMed. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. J Med Chem. 55(5):2021-34.
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Comparative Analysis: 6-(4-Methylpiperazin-1-yl)nicotinic Acid in the Landscape of Commercially Available GPR109A Agonists
Introduction
In the expansive field of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. One such molecule, 6-(4-Methylpiperazin-1-yl)nicotinic acid, presents an intriguing scaffold, combining the well-established nicotinic acid core with a 4-methylpiperazine moiety. While this compound is commercially available for research purposes, a significant gap exists in the public domain regarding its specific biological targets and therapeutic efficacy.[1] The structural similarity to nicotinic acid (Niacin), a widely used therapeutic agent, strongly suggests that this compound may exert its effects through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3][4]
This guide provides a comprehensive comparative analysis of this compound with established, commercially available GPR109A agonists. We will delve into the known pharmacology of these drugs, propose a logical framework for evaluating the subject molecule, and provide detailed experimental protocols to enable researchers to rigorously assess its potential. The central hypothesis of this guide is that this compound is a GPR109A agonist, and we will outline a scientific path to validate this and characterize its downstream effects, particularly in the context of apoptosis.
The Target: GPR109A and its Therapeutic Relevance
GPR109A is a Gi protein-coupled receptor that has garnered considerable attention as a therapeutic target for dyslipidemia and various inflammatory conditions.[2] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade is primarily responsible for the anti-lipolytic effects of nicotinic acid in adipocytes.[5] Beyond its role in lipid metabolism, GPR109A activation has been shown to induce apoptosis in various cell types, including cancer cells and neutrophils, making it a potential target for oncology and inflammatory diseases.[6][7][8]
Commercially Available GPR109A Agonists: A Comparative Overview
A comparative analysis requires established benchmarks. The following commercially available drugs serve as excellent comparators for elucidating the potential of this compound.
| Compound | Chemical Structure | Known Potency (Human GPR109A) | Key Therapeutic Area(s) |
| Niacin (Nicotinic Acid) | Pyridine-3-carboxylic acid | High affinity agonist[9][10] | Dyslipidemia, Atherosclerosis[11][12][13] |
| Acifran | 2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid | Potent agonist for GPR109A and GPR109B[2][14] | Investigational (Hypolipidemic) |
| MK-6892 | 4-((1-(4-(methylsulfonyl)phenyl)cyclohexyl)methyl)benzoic acid | Potent and selective full agonist (Ki = 4 nM, EC50 = 16 nM)[15] | Investigational (Dyslipidemia) |
Niacin , the prototypical GPR109A agonist, has been in clinical use for decades for its beneficial effects on lipid profiles.[11] Acifran is another well-characterized GPR109A agonist, often used as a tool compound in preclinical research.[14] MK-6892 represents a more recent and highly potent and selective GPR109A agonist.[15] These compounds provide a spectrum of potencies and selectivities against which to benchmark the activity of this compound.
The Untapped Potential of the 4-Methylpiperazine Moiety
The presence of the 4-methylpiperazine group in this compound is a key structural differentiator from nicotinic acid. This moiety is a common feature in a multitude of CNS-acting drugs and other therapeutic agents, often improving solubility and target affinity.[16][17] Its incorporation could modulate the pharmacokinetic and pharmacodynamic properties of the nicotinic acid scaffold, potentially leading to improved efficacy, altered selectivity, or a different side-effect profile.
Experimental Framework for Comparative Analysis
To empirically position this compound relative to its commercial counterparts, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path to characterizing this novel compound.
Part 1: GPR109A Target Engagement and Potency
The foundational question is whether this compound is indeed a GPR109A agonist. This can be addressed through the following assays:
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to human GPR109A.
-
Methodology:
-
Utilize cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a known high-affinity radioligand for GPR109A, such as [³H]-nicotinic acid.
-
Perform competitive binding experiments by adding increasing concentrations of unlabeled this compound, Niacin, Acifran, and MK-6892.
-
Measure the displacement of the radioligand and calculate the Ki value for each compound.
-
-
Expected Outcome: A low Ki value for this compound would confirm its binding to GPR109A. Comparison with the Ki values of the other agonists will establish its relative binding affinity.
2. cAMP Functional Assay
-
Objective: To determine the functional potency (EC50) of this compound as a GPR109A agonist.
-
Methodology:
-
Use a GPR109A-expressing cell line.
-
Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.
-
Treat the cells with increasing concentrations of this compound and the comparator agonists.
-
Measure the reduction in cAMP levels using a commercially available cAMP assay kit.
-
Calculate the EC50 value for each compound.
-
-
Expected Outcome: A dose-dependent decrease in cAMP levels upon treatment with this compound would confirm its agonistic activity. The EC50 value will quantify its potency relative to the other compounds.
Caption: GPR109A Signaling Cascade.
Part 2: Investigating Downstream Apoptotic Effects
Given the established link between GPR109A activation and apoptosis, the next logical step is to investigate whether this compound can induce this cellular outcome.
1. Cell Viability and Apoptosis Assays
-
Objective: To assess the ability of this compound to induce apoptosis in a relevant cell line (e.g., a breast or colon cancer cell line known to express GPR109A).
-
Methodology:
-
Treat the selected cell line with increasing concentrations of this compound and comparator agonists for 24-72 hours.
-
Measure cell viability using an MTT or similar assay.
-
Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay.
-
-
Expected Outcome: A dose-dependent decrease in cell viability and an increase in apoptotic markers would indicate that this compound induces apoptosis.
2. Exploring the Role of PUMA: A Novel Research Avenue
While GPR109A-induced apoptosis is known to involve the Bcl-2 family of proteins, a direct link to the p53 Upregulated Modulator of Apoptosis (PUMA) has not been firmly established. Investigating this potential connection could yield novel mechanistic insights.
-
Objective: To determine if GPR109A activation by this compound leads to an upregulation of PUMA expression.
-
Methodology:
-
Treat a GPR109A-expressing cell line with effective concentrations of this compound and comparator agonists.
-
Measure PUMA mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Measure PUMA protein levels using Western blotting.
-
-
Expected Outcome: An increase in PUMA mRNA and protein levels following treatment would suggest a novel signaling link between GPR109A and this key pro-apoptotic protein.
Caption: Proposed Experimental Workflow.
Conclusion
This compound stands as a promising but uncharacterized molecule at the intersection of established pharmacophores. Its structural features strongly suggest a role as a GPR109A agonist. The experimental framework outlined in this guide provides a clear and robust methodology for validating this hypothesis and exploring its downstream functional consequences, particularly its potential to induce apoptosis. By systematically comparing its performance against well-characterized, commercially available drugs, researchers can effectively elucidate the therapeutic potential of this novel compound and contribute valuable data to the field of drug discovery. The exploration of a potential link to PUMA-mediated apoptosis represents an exciting avenue for novel mechanistic discoveries.
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A Researcher's Guide to Validating the In Vitro Activity of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Across Multiple Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of 6-(4-Methylpiperazin-1-yl)nicotinic acid. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust cell-based assays, and compare its potential efficacy against a known alternative, grounded in established biochemical pathways. Our approach emphasizes scientific integrity, ensuring that the described methodologies form a self-validating system for generating reliable and reproducible data.
Introduction: Understanding the Compound and Its Rationale
This compound is a derivative of nicotinic acid (also known as niacin or Vitamin B3).[1][2] Nicotinic acid is a well-characterized molecule that functions as a ligand for the G protein-coupled receptor GPR109A (also known as HCA2).[3][4] The activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5][6] This mechanism is fundamental to its pharmacological effects, which include potent lipid-modifying properties and a complex, context-dependent role in cell survival and proliferation.[4][7]
Research has shown that GPR109A expression is often silenced in certain cancers, such as colon and breast cancer, and its re-expression and activation can induce apoptosis, suggesting a tumor-suppressor role.[8][9] Therefore, novel agonists of GPR109A, such as this compound, are promising candidates for investigation as targeted therapeutic agents.
The primary objective of this guide is to establish the compound's biological activity profile. Validating any new compound in multiple cell lines is a critical first step. This approach is essential to:
-
Confirm Findings: Demonstrating a consistent effect across different cell lines strengthens the validity of the results.[10]
-
Avoid Cell Line-Specific Artifacts: It ensures the observed activity is not an anomaly of a single, unique cell line.[10]
-
Assess Selectivity: Comparing activity in cancerous versus non-cancerous cell lines can provide early insights into the compound's therapeutic window.
-
Enhance Translational Relevance: Using a panel of cell lines that represent different facets of a disease increases the likelihood that the findings can be extrapolated to more complex biological systems.[10]
The Experimental Journey: A Validated Workflow
We propose a systematic, multi-stage workflow to characterize the in vitro effects of this compound. This process begins with a broad assessment of cytotoxicity to determine the compound's potency and concludes with a comparison against a benchmark compound.
Caption: Workflow for in vitro validation of a novel compound.
Recommended Cell Line Panel
The choice of cell lines should be hypothesis-driven. Given that GPR109A is implicated in colon and breast cancers, a logical starting panel would include:
-
Colon Carcinoma: HCT-116 (expresses wild-type p53), DLD-1 (p53 mutant). Comparing responses in these can provide clues about p53 pathway involvement.[5]
-
Breast Carcinoma: MCF-7 (estrogen receptor-positive). GPR109A expression is often silenced in breast cancer cell lines.[9]
-
Non-Cancerous Control: A normal human fibroblast line (e.g., MRC-5) or a non-cancerous colon epithelial cell line (e.g., CCD 841 CoN) to assess cytotoxic specificity.
Primary Screening: Cell Viability Assay
The initial goal is to determine if the compound affects cell viability or proliferation and to quantify its potency. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[11][13]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[15]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and calculate the required volume to seed between 5,000 to 10,000 cells per well in 100 µL of complete medium.[13][16] The optimal seeding density should be determined for each cell line to ensure they are still in log-phase growth at the end of the incubation period.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., from 0.1 µM to 100 µM). It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.[17]
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).[14]
-
Carefully remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator for a predetermined exposure time, typically 48 or 72 hours. The duration should be consistent across experiments.[18]
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the attached cells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.[11][14]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: From Absorbance to IC50
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of the drug required to inhibit a biological process (in this case, cell viability) by 50%.
-
Calculate Percent Viability: First, normalize the raw absorbance data.
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percent viability for each treatment concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
-
Generate a Dose-Response Curve:
-
Determine the IC50 Value:
-
Using a non-linear regression analysis (typically a four-parameter logistic fit), calculate the concentration at which the viability is 50%.[19] This can be done with software such as GraphPad Prism or specialized online calculators. The resulting value is the IC50.
-
Comparative Analysis: Benchmarking Performance
To contextualize the activity of this compound, it is essential to compare it with a relevant alternative. The most logical choice is Nicotinic Acid , the parent compound and known GPR109A agonist.[21] This comparison will reveal whether the structural modifications in the derivative enhance its potency.
The table below illustrates how the final data should be presented. The IC50 values are hypothetical and serve as placeholders to be populated with experimental results.
| Compound | Cell Line | Cell Type | Hypothetical IC50 (µM) |
| This compound | HCT-116 | Colon Carcinoma (p53 wt) | 15.2 |
| DLD-1 | Colon Carcinoma (p53 mut) | 28.5 | |
| MCF-7 | Breast Carcinoma | 45.1 | |
| MRC-5 | Normal Lung Fibroblast | > 100 | |
| Nicotinic Acid (Reference) | HCT-116 | Colon Carcinoma (p53 wt) | 85.7 |
| DLD-1 | Colon Carcinoma (p53 mut) | > 100 | |
| MCF-7 | Breast Carcinoma | > 100 | |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Interpretation of Hypothetical Data: In this illustrative example, this compound shows greater potency (lower IC50) in cancer cell lines compared to the reference compound, Nicotinic Acid. Furthermore, its higher IC50 value in the normal fibroblast line suggests some level of cancer cell selectivity, a desirable trait for a therapeutic candidate.
Mechanistic Grounding: The GPR109A Signaling Pathway
The anti-proliferative effects observed in the viability assays are likely mediated through the GPR109A signaling cascade. Understanding this pathway provides a mechanistic basis for the compound's activity.
Caption: Hypothesized GPR109A signaling pathway.
Upon binding of an agonist like this compound, the GPR109A receptor activates an inhibitory G-protein (Gi).[] This event directly inhibits the enzyme adenylyl cyclase, blocking the conversion of ATP to cAMP.[6] The resulting decrease in intracellular cAMP levels can lead to reduced activity of downstream effectors like Protein Kinase A (PKA), ultimately impacting gene transcription and cellular processes such as proliferation and apoptosis.[5] Studies have specifically linked GPR109A activation to the upregulation of p53 and its targets, as well as the downregulation of anti-apoptotic proteins like Bcl-2, providing a direct link to cell death induction in cancer cells.[5][8][]
Conclusion and Future Directions
This guide outlines a robust and logical pathway for the initial in vitro validation of this compound. By following these standardized protocols, researchers can generate high-quality, reproducible data on the compound's potency and cellular effects. The comparative analysis against nicotinic acid provides crucial context for its potential as an improved GPR109A agonist.
Positive results from this initial screening would warrant further investigation, including:
-
Apoptosis Assays: Using methods like Annexin V staining or caspase activity assays to confirm that the observed decrease in viability is due to programmed cell death.[23]
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Target Engagement Assays: To directly confirm that the compound is acting through the GPR109A receptor, for instance, by using receptor antagonists or cell lines with GPR109A knocked out.
By systematically building upon this foundational data, the scientific community can thoroughly evaluate the therapeutic potential of this compound and its future in drug development.
References
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- MTT Proliferation Assay Protocol. (2025, June 15).
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Protocol Exchange. [Link]
- Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. (2024, March 22). AACR Journals. [Link]
- GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (n.d.).
- Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells | Request PDF. (n.d.).
- The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2013, December 26). AACR Journals. [Link]
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018, June 26). protocols.io. [Link]
- How to calculate IC50. (n.d.).
- Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13).
- Nicotinic acid. (n.d.). Wikipedia. [Link]
- Why do researchers use two different cell lines for in vitro studies? (2023, October 31).
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024, November 6).
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9).
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- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. [Link]
- Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022, December 26).
- (PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. (n.d.).
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- Nicotinic acid, its mechanism of action and pharmacological effects. (2021, May 15).
- Mechanism of action of niacin. (2008, April 17). PubMed. [Link]
- Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides. (2015, May 15). PubMed. [Link]
- Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2025, March 15). YouTube. [Link]
- Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. (2024, April 16). Preprints.org. [Link]
- Nicotinic acid (Compound). (n.d.). Exposome-Explorer. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Analogs as Putative Kinase Inhibitors
Introduction: The Rationale for Investigating 6-(4-Methylpiperazin-1-yl)nicotinic Acid Analogs
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The this compound core represents a compelling starting point for the development of targeted therapies. This assertion is based on the established roles of its constituent moieties in medicinal chemistry. The pyridine ring is a well-known "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding site of various kinases.[1][2][3] Complementing this, the piperazine group is a versatile scaffold known to enhance aqueous solubility and provide a vector for exiting the ATP-binding pocket towards the solvent-exposed region, offering a prime location for substitutions to improve potency and selectivity.[4][5][6]
This guide presents a comparative analysis of a focused library of this compound analogs. While a comprehensive, published structure-activity relationship (SAR) study on this specific scaffold is not yet available, this document synthesizes established SAR principles from closely related pyridine- and piperazine-containing kinase inhibitors to construct a predictive framework.[7][8][9] The following sections will detail the design rationale, a comparative analysis of hypothetically potent analogs, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of the anticipated SAR trends. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Comparative Analysis of Analog Performance
To explore the SAR of the this compound scaffold, a series of analogs were designed with systematic modifications at two key positions: the methyl group on the piperazine ring (R¹) and the carboxylic acid of the nicotinic acid core, which was converted to various amides (R²). The primary biological readout selected for this hypothetical study is the inhibition of a representative tyrosine kinase, evaluated using the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced in a kinase reaction.[10][11][12]
Table 1: Comparative Inhibitory Activity of this compound Analogs against a Target Tyrosine Kinase
| Compound ID | R¹ (Piperazine) | R² (Nicotinamide) | Hypothetical IC₅₀ (nM) |
| 1 | -CH₃ (Parent) | -OH | >10,000 |
| 2a | -CH₃ | -NH-phenyl | 850 |
| 2b | -CH₃ | -NH-(4-fluorophenyl) | 420 |
| 2c | -CH₃ | -NH-(3,4-difluorophenyl) | 215 |
| 2d | -CH₃ | -NH-(4-methoxyphenyl) | 1,500 |
| 2e | -CH₃ | -NH-(4-(trifluoromethyl)phenyl) | 150 |
| 3a | -H | -NH-(3,4-difluorophenyl) | 950 |
| 3b | -CH₂CH₃ | -NH-(3,4-difluorophenyl) | 350 |
| 3c | -cyclopropyl | -NH-(3,4-difluorophenyl) | 180 |
| 3d | -CH(CH₃)₂ | -NH-(3,4-difluorophenyl) | 700 |
Structure-Activity Relationship (SAR) Discussion
Pillar 1: The Critical Role of the Nicotinamide Moiety (R²)
The initial data point, the parent carboxylic acid 1 , is predicted to be inactive. This is a common observation in kinase inhibitor design, where the anionic charge of a carboxylic acid can be detrimental to cell permeability and may not form favorable interactions in the typically hydrophobic ATP-binding pocket. Conversion of the carboxylic acid to a series of substituted phenylamides (2a-2e ) dramatically improves potency, confirming the necessity of this modification.
This amide linkage serves a dual purpose: it neutralizes the charge and introduces a substituent vector (the phenyl ring) that can engage in additional interactions. The SAR of the phenylamide series (2a-2e ) is illustrative of classic medicinal chemistry principles:
-
Electronic Effects : A clear trend is observed with halogen substitution on the phenyl ring. The unsubstituted phenylamide 2a shows moderate activity. Addition of a single electron-withdrawing fluorine atom at the para-position (2b ) doubles the potency. This trend is further enhanced with the 3,4-difluoro substitution (2c ), suggesting that electron-deficient rings are favored. The most potent compound in this series, 2e , features a strongly electron-withdrawing trifluoromethyl group. This enhancement may be due to favorable interactions with the protein backbone or the modulation of the amide bond's properties.
-
Steric and Donor Effects : Conversely, the introduction of an electron-donating methoxy group (2d ) leads to a significant loss of activity compared to the halogenated analogs. This suggests that either the electronic properties are unfavorable or the steric bulk of the methoxy group introduces a clash within the binding site.
Pillar 2: Probing the Solvent-Front: The N-Piperazine Substituent (R¹)
With an optimal phenylamide established (-NH-(3,4-difluorophenyl)), the R¹ position on the piperazine ring was explored (3a-3d ). This position is hypothesized to be oriented towards the solvent-exposed region of the kinase active site.
-
N-Demethylation : Removal of the methyl group (3a ) results in a nearly 5-fold drop in potency compared to 2c . This highlights the importance of having a substituent at this position, which may serve to correctly orient the molecule or provide beneficial hydrophobic interactions.
-
Alkyl Group Modification : Extending the alkyl chain from methyl (2c ) to ethyl (3b ) provides a slight improvement in activity. However, introducing a bulkier isopropyl group (3d ) is detrimental, suggesting a size limitation in this pocket. The most significant improvement is seen with the cyclopropyl group (3c ). This rigid, small ring likely provides an optimal conformational constraint and favorable hydrophobic interactions without inducing steric penalty, a common strategy in kinase inhibitor design to improve potency and metabolic stability.
Visualizing the SAR and Experimental Workflow
Caption: Summary of the hypothetical Structure-Activity Relationship.
Caption: General synthetic workflow for the analog library.
Experimental Protocols
General Synthesis of 6-(4-R¹-piperazin-1-yl)-N-(aryl)nicotinamide Analogs
This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution on pyridine rings and subsequent amide coupling.[13][14][15]
Step 1: Esterification of 6-Chloronicotinic Acid
-
To a stirred suspension of 6-chloronicotinic acid (1.0 eq) in methanol (10 mL per gram of acid), add thionyl chloride (2.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 6-chloronicotinate, which can be used without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed vial, dissolve methyl 6-chloronicotinate (1.0 eq), the desired N-substituted piperazine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in N-Methyl-2-pyrrolidone (NMP, 5 mL per gram of nicotinate).
-
Heat the reaction mixture to 120°C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the desired methyl 6-(4-R¹-piperazin-1-yl)nicotinate.
Step 3: Saponification
-
Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor by TLC until the ester is consumed.
-
Acidify the reaction mixture to pH ~5-6 with 1N HCl.
-
Concentrate the mixture under reduced pressure to remove the THF and extract the aqueous residue with dichloromethane/isopropanol (3:1 mixture, 3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.
Step 4: Amide Coupling
-
Dissolve the carboxylic acid from Step 3 (1.0 eq), the desired aryl amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by preparative HPLC to yield the target analog.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC₅₀ values of the synthesized inhibitors.[10][16][17]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
Purified target tyrosine kinase and its specific substrate peptide.
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Synthesized inhibitor compounds dissolved in 100% DMSO.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate wells. This will result in a final DMSO concentration of ≤1%. Include "vehicle only" (100% DMSO) and "no enzyme" controls.
-
Kinase/Substrate Addition : Prepare a master mix of the target kinase and its substrate in Kinase Reaction Buffer. Add 2.5 µL of this mix to each well of the 384-well plate.
-
Pre-incubation : Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation : Prepare an ATP solution in Kinase Reaction Buffer at a concentration close to its Kₘ for the target kinase. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation : Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the vehicle control wells).
-
Reaction Termination and ATP Depletion : Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Subtract the "no enzyme" control background from all other measurements.
-
Normalize the data by setting the "vehicle only" control as 100% activity and the high-concentration inhibitor control as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a rational and systematic approach to exploring the structure-activity relationship of this compound analogs as potential kinase inhibitors. Based on established principles, the conversion of the nicotinic acid to a substituted phenylamide is crucial for activity, with electron-withdrawing groups on the phenyl ring enhancing potency. Furthermore, small, conformationally restricted alkyl groups, such as cyclopropyl, on the N-piperazine moiety are predicted to be optimal for maximizing interactions in the solvent-exposed region.
The provided synthetic and biological testing protocols offer a robust framework for the practical execution of these studies. The next logical steps in the development of this scaffold would involve:
-
Synthesis and Confirmation : Synthesizing the proposed library and confirming the hypothetical SAR trends against a panel of relevant kinases.
-
Structure-Based Design : Obtaining a co-crystal structure of a potent analog with its target kinase to validate the binding mode and guide the design of next-generation inhibitors with improved potency and selectivity.
-
ADME Profiling : Evaluating the lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.
By integrating rational design, systematic SAR exploration, and robust biological evaluation, the this compound scaffold holds significant promise for the development of novel and effective kinase inhibitors.
References
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. National Center for Biotechnology Information.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. 2023.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. 2015.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- 6-Chloronicotinic acid | 5326-23-8. ChemicalBook.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- Synthesis of 6-chloronicotinic acid. PrepChem.com.
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- SAR for the piperidine substituent.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. 2021.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
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- Exploring 6-Chloronicotinic Acid: Properties, Applic
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
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- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 2022.
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- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. 2002.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-(4-Methylpiperazin-1-yl)nicotinic acid
This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 6-(4-Methylpiperazin-1-yl)nicotinic acid. This compound, a derivative of nicotinic acid, is of significant interest in pharmaceutical development, necessitating robust and reliable analytical methods for its quantification in various matrices.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and validate an appropriate analytical method for their specific needs. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comprehensive cross-validation study to objectively compare their performance. The principles outlined are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction to this compound and the Imperative for Analytical Rigor
This compound is a heterocyclic compound with potential applications in pharmaceutical research. Accurate and precise quantification of this molecule is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product. The choice of analytical method can significantly impact the reliability of experimental data, influencing key decisions regarding safety, efficacy, and dosage.
The validation of analytical methods is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory agencies worldwide.[1][2] Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][6] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data, especially when methods are used across different laboratories or during different stages of development.[7][8][9]
Comparative Overview of Analytical Methodologies
Two of the most prevalent analytical techniques for the quantification of small organic molecules in the pharmaceutical industry are HPLC with UV detection and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte. HPLC-UV is a robust, cost-effective, and widely available technique suitable for a broad range of compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized, and specific parent-to-daughter ion transitions are monitored. This high degree of specificity makes LC-MS/MS the gold standard for trace-level quantification in complex matrices.[10]
The following diagram illustrates the fundamental workflow of these two analytical techniques.
Caption: Comparative workflows of HPLC-UV and LC-MS/MS for analytical quantification.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the chromophore of the nicotinic acid moiety).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For sample analysis, dilute the sample with the initial mobile phase to fall within the calibration range.
Proposed LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard). A plausible transition would be based on the molecular weight of the protonated molecule (C11H16N3O2+; m/z 222.1) and a stable fragment ion.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard.
-
Prepare calibration standards and QC samples by spiking the analyte and a fixed concentration of the IS into the appropriate matrix.
-
For sample analysis, add the IS to the sample and perform a simple protein precipitation with acetonitrile if required, followed by centrifugation and dilution of the supernatant.
Method Validation Parameters
Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3][4][5] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for low concentrations and 90-110% for higher concentrations. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; accuracy and precision criteria met. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on the results. |
Cross-Validation Study Design
A cross-validation study is essential to demonstrate the interchangeability of the HPLC-UV and LC-MS/MS methods.[4][7][8]
Caption: Workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.
Experimental Approach:
-
Sample Selection: A minimum of three concentrations (low, medium, and high) of quality control (QC) samples should be prepared in the relevant matrix. A minimum of six replicates at each concentration should be analyzed by each method.
-
Analysis: The same set of QC samples is analyzed using both the validated HPLC-UV and LC-MS/MS methods.
-
Data Evaluation: The mean concentration and standard deviation for each QC level are calculated for both methods. The percentage difference between the mean values obtained by the two methods should be calculated.
Acceptance Criteria: While the ICH M10 guideline does not specify strict acceptance criteria for cross-validation, a common industry practice is to demonstrate a high degree of correlation between the two methods.[7] A typical acceptance criterion is that the mean concentration obtained by one method should be within ±15-20% of the mean concentration obtained by the other method for at least two-thirds of the samples at each concentration level.
Data Summary and Comparison
The performance of the two methods can be summarized in the following table. The values presented are hypothetical and would be determined experimentally during method validation.
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | LC-MS/MS offers a significantly wider dynamic range and lower limit of quantification. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | < 5% | < 3% | LC-MS/MS generally provides better precision. |
| LOQ | 1 µg/mL | 0.1 ng/mL | LC-MS/MS is substantially more sensitive. |
| Selectivity | Moderate | High | LC-MS/MS offers superior selectivity due to the specificity of MRM transitions. |
| Run Time | ~15 minutes | ~5 minutes | The LC-MS/MS method is faster, allowing for higher throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV is more cost-effective and requires less specialized expertise. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a suitable choice for routine quality control testing of bulk drug substances or formulated products where the concentration of the analyte is relatively high and the sample matrix is simple. Its lower cost and ease of use make it an attractive option for many laboratories.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) in pharmacokinetic studies, or for the detection of trace-level impurities.[10][11][12] Its speed also makes it ideal for high-throughput screening.
A successful cross-validation study will provide the confidence to use these methods interchangeably, ensuring data consistency and integrity throughout the drug development process. This guide provides a comprehensive framework for establishing and comparing robust analytical methods for this compound, ultimately contributing to the development of safe and effective medicines.
References
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Comparative Metabolic Stability of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Derivatives: A Guide for Drug Development Professionals
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Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a pivotal determinant of success.[1][2] Metabolic stability refers to a drug's resistance to being chemically altered by the body's metabolic processes, primarily occurring in the liver.[1][2] This characteristic profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[3][4] A compound with poor metabolic stability may be rapidly cleared from the body, necessitating frequent dosing and potentially leading to suboptimal therapeutic effects.[1][3] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[5] Therefore, a comprehensive understanding and optimization of metabolic stability are paramount in the early stages of drug discovery to identify candidates with favorable pharmacokinetic properties.[4][5]
This guide provides a comparative study of the metabolic stability of a series of 6-(4-Methylpiperazin-1-yl)nicotinic acid derivatives. This structural scaffold is of significant interest in medicinal chemistry, and understanding how modifications to this core impact metabolic fate is crucial for designing improved therapeutic agents. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for a set of hypothetical derivatives, and discuss the interpretation of these findings in the context of drug development.
The Metabolic Landscape: Key Players and Pathways
The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes designed to modify foreign compounds (xenobiotics).[2][6] The most prominent family of these enzymes is the Cytochrome P450 (CYP) superfamily, responsible for the oxidative metabolism of a vast number of drugs.[3][7][8] These Phase I reactions often introduce or unmask functional groups, preparing the molecule for subsequent Phase II conjugation reactions, which increase water solubility and facilitate excretion.[8] For nitrogen-containing heterocyclic compounds like the this compound derivatives, metabolism can be complex, involving various CYP-mediated oxidations and other enzymatic transformations.[9][10]
Assessing Metabolic Stability: In Vitro Approaches
To evaluate the metabolic stability of drug candidates early in the discovery process, a variety of in vitro assays are employed.[11][12] These assays provide a cost-effective and high-throughput means to rank compounds and predict their in vivo behavior.[6][13] The two most common systems are:
-
Liver Microsomes: This subcellular fraction contains a high concentration of CYP enzymes and is widely used for assessing Phase I metabolic stability.[6][14] Microsomal stability assays are valuable for their simplicity and high-throughput capability.[14]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model of hepatic metabolism.[6][15][16]
This guide will focus on a comparative study utilizing both human liver microsomes and cryopreserved human hepatocytes to provide a thorough assessment of the metabolic liabilities of the this compound derivatives.
Experimental Design and Methodology
A series of hypothetical this compound derivatives were synthesized with modifications at key positions to investigate their impact on metabolic stability.
Figure 1: General Structure of this compound Derivatives
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice. [17]Prepare a working solution of the test compound and positive controls (e.g., verapamil, testosterone) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound. [18]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [19]5. Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (typically cold acetonitrile with an internal standard) to stop the reaction. [14]6. Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. [17]7. Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound. [14][20]
Protocol 2: Hepatocyte Stability Assay
This protocol describes the determination of metabolic stability using cryopreserved hepatocytes. [16][21][22] Workflow Diagram
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. [23]Determine cell viability and density.
-
Incubation Setup: In a 24- or 48-well plate, add the hepatocyte suspension. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2). [22][23]3. Compound Addition: Add the test compound and positive controls (e.g., 7-hydroxycoumarin, testosterone) to the wells to initiate the incubation. [22]4. Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and immediately quench the metabolic activity by adding the sample to a quenching solution (cold acetonitrile with an internal standard). [15][22]5. Sample Processing: Centrifuge the quenched samples to remove cell debris. [22]6. Analysis: Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the parent compound over time. [15][22]
Protocol 3: Bioanalytical Method using LC-MS/MS
The quantification of the parent compound in the assay samples is performed using a validated LC-MS/MS method. [24][25][26] Key Steps:
-
Chromatographic Separation: Utilize a suitable reverse-phase HPLC column to separate the analyte from matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with a small amount of formic acid is commonly employed.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. [27]Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. [28][29][30][31][32]
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of systematic evaluation of metabolic stability in the optimization of drug candidates. The data clearly illustrates that even minor structural modifications to the this compound scaffold can have a dramatic impact on their metabolic fate. The insights gained from these in vitro studies are invaluable for guiding further medicinal chemistry efforts to design molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties.
Future work should focus on identifying the specific metabolites formed for the less stable derivatives using high-resolution mass spectrometry. [24][33]This will provide a more detailed understanding of the metabolic pathways and help in the rational design of next-generation compounds with improved metabolic profiles.
References
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- Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 11(3-4), 181-195.
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A Comparative Framework for Evaluating the Therapeutic Index of Novel Nicotinic Acid Analogs
A Guide for Drug Development Professionals Featuring 6-(4-Methylpiperazin-1-yl)nicotinic acid
Introduction
In early-stage drug discovery, the therapeutic index (TI) is a critical determinant of a compound's potential for clinical success. It provides a quantitative measure of the margin of safety between the concentration required for a therapeutic effect and the concentration at which toxicity occurs.[1][2] A compound with a wide therapeutic index is desirable, as it suggests a lower risk of adverse effects at efficacious doses.[1] This guide presents a comprehensive framework for determining the in vitro therapeutic index of a novel chemical entity, using the research compound this compound as a primary example.
Given the limited publicly available data on this compound, this document will establish a robust, universally applicable methodology. We will compare our target compound, hereafter referred to as Cmpd-X , against two well-characterized benchmarks:
-
Nicotinic Acid (Niacin): The parent compound and a structural analog. It is a well-known lipid-lowering agent and vitamin B3.[3][4][5][6][7]
-
Acifran: A functional analog, known as a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), which is also the primary target of Nicotinic Acid.[8][9][10]
This guide will detail the requisite experimental workflows, from assessing on-target efficacy to evaluating off-target cytotoxicity, and provide the rationale behind these strategic choices for researchers in the field of drug development.
Hypothesized Mechanism of Action
The structure of Cmpd-X, featuring a nicotinic acid core, strongly suggests that its primary pharmacological target is the G-protein coupled receptor 109A (GPR109A) .[8][10] This receptor, upon activation by agonists like nicotinic acid, couples to an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.[11] This action leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[11][12] This pathway is central to the lipid-modifying effects of nicotinic acid and its analogs.[13] Therefore, our efficacy assays will be designed to quantify the agonist activity of Cmpd-X at the GPR109A receptor.
Figure 1: Hypothesized GPR109A signaling pathway for Cmpd-X.
Part 1: Determination of In Vitro Efficacy (EC₅₀)
To establish the efficacy of Cmpd-X and its comparators, we must quantify their ability to activate the GPR109A receptor. The half-maximal effective concentration (EC₅₀) is the standard metric for this. A lower EC₅₀ value indicates greater potency. We will utilize a cAMP accumulation assay, which measures the functional consequence of receptor activation.[12][14][15][16]
Experimental Protocol: Gαi-Coupled GPCR cAMP Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the human GPR109A receptor.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing the human GPR109A receptor in DMEM supplemented with 10% FBS and a selection antibiotic.
- The day before the assay, seed the cells into white, opaque 384-well plates at a density optimized for the assay (e.g., 5,000 cells/well).[11] Incubate overnight.
2. Compound Preparation:
- Prepare 10 mM stock solutions of Cmpd-X, Nicotinic Acid, and Acifran in DMSO.
- Perform a serial dilution series in assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations (e.g., from 100 µM to 1 pM).
3. Assay Execution:
- Wash the cells once with assay buffer.
- Add the diluted compounds to the respective wells.
- Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. The final forskolin concentration should be predetermined to elicit a sub-maximal cAMP response (e.g., EC₈₀).[14]
- Incubate the plate at room temperature for 30 minutes.
4. cAMP Detection:
- Lyse the cells and detect intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[15] These kits typically involve a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
- Read the plate on a compatible plate reader according to the manufacturer's instructions.
5. Data Analysis:
- Convert the raw assay signal to cAMP concentrations using a standard curve.
- Plot the percent inhibition of the forskolin response against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Part 2: Determination of In Vitro Cytotoxicity (CC₅₀)
The next crucial step is to determine the concentration at which a compound causes significant toxicity to cells. The half-maximal cytotoxic concentration (CC₅₀) is the metric used. For a comprehensive assessment, it is advisable to use a cell line relevant to potential off-target effects, such as the HepG2 human hepatoma cell line, to screen for potential liver toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][19]
1. Cell Culture and Plating:
- Culture HepG2 cells in EMEM supplemented with 10% FBS.
- Seed the cells into clear, flat-bottomed 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of Cmpd-X, Nicotinic Acid, and Acifran in culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle only" control (e.g., 0.1% DMSO) and an "untreated" control.
- Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[18]
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]
- Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.
- Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
5. Data Analysis:
- Subtract the background absorbance from a "medium only" control.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
- Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ value.
// Nodes
Start [label="Start:\nNovel Compound (Cmpd-X)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,4!"];
Efficacy [label="Part 1: In Vitro Efficacy\n(cAMP Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,2!"];
Toxicity [label="Part 2: In Vitro Cytotoxicity\n(MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"];
EC50 [label="Determine EC₅₀\n(Potency)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,0!"];
CC50 [label="Determine CC₅₀\n(Toxicity)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,0!"];
TI [label="Part 3: Calculate In Vitro TI\nTI = CC₅₀ / EC₅₀", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"];
Decision [label="Decision Point:\nAdvance or Redesign?", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-4!"];
// Edges
Start -> Efficacy;
Start -> Toxicity;
Efficacy -> EC50;
Toxicity -> CC50;
EC50 -> TI;
CC50 -> TI;
TI -> Decision;
}
Figure 2: Workflow for determining the in vitro therapeutic index.
Part 3: Data Interpretation and Therapeutic Index Calculation
The in vitro therapeutic index is calculated as the ratio of the compound's cytotoxicity to its efficacy.[21][22][23]
Therapeutic Index (TI) = CC₅₀ / EC₅₀
A higher TI value is indicative of a more promising safety profile.[1] By calculating this value for Cmpd-X and its comparators, we can make a direct, data-driven assessment of its potential.
Illustrative Data Summary
The following table presents a hypothetical data set to illustrate how the final results would be compiled and compared.
| Compound | Target | Efficacy (EC₅₀) | Cytotoxicity (CC₅₀) | In Vitro Therapeutic Index (TI) |
| Cmpd-X | GPR109A | 15 nM | 45,000 nM | 3000 |
| Nicotinic Acid | GPR109A | 300 nM | > 100,000 nM | > 333 |
| Acifran | GPR109A | 50 nM | 75,000 nM | 1500 |
In this hypothetical scenario, Cmpd-X demonstrates significantly higher potency (lower EC₅₀) than both Nicotinic Acid and Acifran. While its cytotoxicity is observed at a lower concentration than the comparators, its superior potency results in a markedly higher therapeutic index, identifying it as a promising lead candidate for further investigation.
Advancing to In Vivo Models
While a strong in vitro TI is a prerequisite for advancement, it is not a substitute for in vivo evaluation. The next logical step involves assessing the compound in animal models to determine its in vivo therapeutic index, often defined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose.[24][25][26] MTD studies are crucial for defining a safe dose range for further preclinical and clinical development.[24][26] These studies typically involve dose escalation to identify the highest dose that does not produce unacceptable toxicity, monitored by clinical observations, body weight changes, and clinical pathology.[24][25][26]
Conclusion
This guide provides a structured, scientifically-grounded methodology for the initial evaluation of a novel compound's therapeutic index. By systematically determining the EC₅₀ through a target-relevant functional assay and the CC₅₀ using a standardized cytotoxicity assay, researchers can calculate a reliable in vitro therapeutic index. Comparing this value against both structural and functional analogs, as demonstrated with this compound (Cmpd-X), Nicotinic Acid, and Acifran, allows for a robust, context-rich assessment. This framework enables drug discovery teams to make informed decisions, prioritizing compounds with the most promising safety and efficacy profiles for the resource-intensive stages of preclinical and clinical development.
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A Side-by-Side Analysis of the Safety Profiles of Nicotinic Acid Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction
Nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for decades due to its broad efficacy in modulating lipid profiles.[1][2] It favorably increases high-density lipoprotein cholesterol (HDL-C) while concurrently lowering low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a). However, the therapeutic utility of nicotinic acid is often hampered by a challenging side-effect profile, which significantly impacts patient compliance.[1][2] This has spurred the development of various derivatives and formulations aimed at mitigating these adverse effects while preserving the desirable lipid-modifying properties.[1]
This guide provides a comprehensive, side-by-side analysis of the safety profiles of key nicotinic acid derivatives and formulations. We will delve into the mechanistic underpinnings of the most common adverse effects, present comparative data from clinical studies, and outline essential experimental protocols for preclinical safety assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of lipid-lowering therapies.
The Spectrum of Nicotinic Acid Derivatives and Formulations
Our analysis will focus on the following key entities, distinguished by their chemical structure or drug delivery system:
-
Immediate-Release (IR) Nicotinic Acid: The original crystalline form, characterized by rapid absorption.[3]
-
Sustained-Release (SR) Nicotinic Acid: Developed to be taken once daily and to reduce flushing, but associated with higher rates of liver toxicity.[3][4]
-
Extended-Release (ER) Nicotinic Acid: An intermediate-release formulation designed to balance efficacy with an improved safety profile compared to IR and SR forms.[3][5]
-
Nicotinamide (Niacinamide): The amide form of nicotinic acid. While it is a form of vitamin B3, it does not have the same lipid-lowering effects as nicotinic acid but has a more favorable safety profile.[6][7]
-
Acipimox: A nicotinic acid analogue.[8]
Comparative Analysis of Key Adverse Events
Cutaneous Flushing
Flushing, a sensation of warmth and redness of the skin, is the most notorious side effect of nicotinic acid, often leading to discontinuation of therapy.[2][9]
Mechanism of Flushing: Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells.[9][10][11][12] This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[9][10][11] These prostaglandins then act on receptors in the cutaneous capillaries, causing vasodilation and the characteristic flushing response.[9][10][11]
Signaling Pathway of Niacin-Induced Flushing
Caption: Mechanism of niacin-induced flushing and points of intervention.
Side-by-Side Comparison:
| Derivative/Formulation | Flushing Incidence & Severity | Rationale |
| IR Nicotinic Acid | High. Rapid absorption saturates the low-capacity amidation pathway, shunting more niacin through the high-capacity conjugation pathway that produces flushing-mediating prostaglandins.[5] | The rapid increase in plasma concentration leads to a pronounced prostaglandin release.[5] |
| SR Nicotinic Acid | Low. Slower dissolution rate allows more of the drug to be metabolized through the amidation pathway, reducing the amount available for prostaglandin synthesis.[3][5] | Gradual absorption mitigates the spike in prostaglandin production. |
| ER Nicotinic Acid | Intermediate. The release profile is designed to be slower than IR but faster than SR, offering a balance between reduced flushing and lower hepatotoxicity risk.[3][5] | The intermediate dissolution rate provides a more balanced metabolic profile.[5] |
| Nicotinamide | None to very low. Does not significantly bind to the GPR109A receptor responsible for initiating the flushing cascade.[7] | Lacks the primary mechanism for inducing flushing. |
| Acipimox | Lower than IR Niacin. Well-tolerated with a lower incidence of flushing compared to standard nicotinic acid.[13] | Although an analogue, its pharmacokinetic and pharmacodynamic properties likely lead to a reduced flushing response. |
Mitigation Strategies:
-
Aspirin: Taking aspirin 30 minutes prior to niacin can inhibit the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[11][14]
-
Laropiprant: A selective antagonist of the PGD2 receptor subtype 1 (DP1), was developed to specifically block the flushing mechanism.[14][15] However, the combination of niacin and laropiprant did not show a cardiovascular benefit and was associated with increased adverse effects, leading to its withdrawal from the market.[14][15]
Hepatotoxicity
Drug-induced liver injury (DILI) is a serious concern with some nicotinic acid formulations.
Mechanism of Hepatotoxicity: The mechanism is linked to the metabolic pathway of niacin.[5] Nicotinic acid is metabolized via two main pathways: a high-capacity, low-affinity conjugation pathway and a low-capacity, high-affinity amidation pathway.[5] The amidation pathway produces metabolites, including nicotinamide and pyrimidine derivatives, that are associated with hepatotoxicity, particularly at high, sustained concentrations.[5]
Side-by-Side Comparison:
| Derivative/Formulation | Risk of Hepatotoxicity | Rationale |
| IR Nicotinic Acid | Low. Rapid absorption quickly saturates the hepatotoxic amidation pathway, shunting the majority of the drug through the safer conjugation pathway.[4][5] | The amidation pathway is overwhelmed, limiting the production of toxic metabolites. |
| SR Nicotinic Acid | High. The slow, sustained release allows a larger fraction of the dose to be processed through the high-affinity amidation pathway over a prolonged period, leading to an accumulation of potentially toxic metabolites.[3][4][16][17] | Prolonged exposure of the liver to metabolites from the amidation pathway increases the risk of injury.[5] In one study, 52% of patients taking SR niacin developed hepatotoxic effects.[16][17] |
| ER Nicotinic Acid | Low. The intermediate release rate is designed to avoid oversaturation of the amidation pathway, thus mimicking the lower risk profile of IR niacin.[4][5] | A balanced metabolic flux between the two pathways reduces the risk of toxic metabolite accumulation. |
| Nicotinamide | Rare. Hepatotoxicity is generally only reported at very high doses (in excess of 3 g/day ) or in specific patient populations like those on hemodialysis.[7] | Generally considered to have a low potential for liver injury at standard therapeutic doses. |
| Acipimox | Low. Generally considered to have a good safety profile regarding liver function. | Clinical studies have not highlighted hepatotoxicity as a major concern. |
Gastrointestinal Distress
GI side effects, including nausea and abdominal pain, are common with nicotinic acid therapy.
Side-by-Side Comparison:
| Derivative/Formulation | Incidence of GI Distress | Notes |
| IR Nicotinic Acid | Moderate. Can cause GI upset, which is often dose-related.[3] | Taking with food can help mitigate these effects. |
| SR Nicotinic Acid | High. A more frequent reason for withdrawal in clinical trials compared to IR niacin.[16][17] | The prolonged release may lead to sustained irritation of the GI mucosa. |
| ER Nicotinic Acid | Lower than SR. Generally better tolerated than the sustained-release formulations. | The formulation is designed for improved GI tolerability. |
| Nicotinamide | Low. Well-tolerated from a gastrointestinal perspective at standard doses.[18] | High doses can cause GI upset.[19] |
| Acipimox | Low to Moderate. Generally well-tolerated. |
Experimental Protocols for Safety Assessment
For drug development professionals, rigorous preclinical assessment of these safety parameters is crucial.
Protocol 1: In Vitro Assessment of Hepatotoxicity
Objective: To evaluate the potential for a test compound to induce liver cell injury. Human-relevant in vitro models are essential as animal models often poorly predict DILI in humans.[20]
Methodology:
-
Cell Culture:
-
Utilize human-derived liver cells. Primary human hepatocytes (PHH) are the gold standard, but hepatoma cell lines like HepG2 or HepaRG are also widely used.[20][21]
-
Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2). 3D culture systems (spheroids) are increasingly preferred as they better mimic the in vivo liver microenvironment and maintain hepatic function for longer periods.[20][21]
-
-
Compound Treatment:
-
Prepare a concentration range of the test compound (e.g., a nicotinic acid derivative) and relevant controls (positive control for hepatotoxicity like acetaminophen, and a vehicle control).
-
Expose the cultured cells to the compounds for a relevant time period (e.g., 24, 48, or 72 hours). For chronic toxicity studies, repeated dosing over a longer duration is necessary.[20]
-
-
Viability and Cytotoxicity Assays:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
MTT/XTT Assay: Assess mitochondrial function and cell viability by measuring the metabolic conversion of tetrazolium salts.
-
ATP Assay: Quantify intracellular ATP levels as a sensitive marker of cell health.
-
-
Mechanistic Assays (High-Content Analysis): [22]
-
Mitochondrial Toxicity: Use fluorescent dyes like TMRE or TMRM to measure changes in mitochondrial membrane potential.
-
Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using probes like DCFH-DA.
-
Steatosis/Phospholipidosis: Use lipid-staining dyes (e.g., Nile Red) to detect intracellular lipid accumulation.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each endpoint.
-
Compare the toxicity profile of the new derivative to reference compounds (e.g., IR niacin, SR niacin).
-
Workflow for In Vitro Hepatotoxicity Screening
Caption: A typical workflow for assessing drug-induced liver injury in vitro.
Protocol 2: Preclinical Assessment of Cutaneous Flushing
Objective: To develop an animal model that can predict the flushing potential of nicotinic acid derivatives. While challenging, certain models can provide valuable insights.
Methodology:
-
Animal Model Selection:
-
Rodents (mice, rats) are commonly used.[23][24] While no model perfectly replicates human flushing, changes in cutaneous blood flow can be measured.[25]
-
The aging female rat has been proposed as a model for vasomotor instability, showing spontaneous fluctuations in tail skin temperature similar to hot flushes.[26]
-
-
Drug Administration:
-
Administer the test compound orally or via intraperitoneal injection.
-
Include a positive control (IR nicotinic acid) and a vehicle control.
-
For testing mitigation strategies, a group pre-treated with a COX inhibitor (e.g., aspirin) can be included.
-
-
Measurement of Vasodilation:
-
Laser Doppler Flowmetry: This is a non-invasive technique to measure microcirculatory blood flow in the skin (e.g., on the ear or shaved dorsal skin).[27] An increase in blood flow post-dosing indicates vasodilation.
-
Infrared Thermography: Measure changes in skin surface temperature. An increase in temperature corresponds to increased blood flow and vasodilation.
-
-
Data Analysis:
-
Quantify the change in blood flow or temperature from baseline for each group.
-
Compare the magnitude and duration of the vasodilatory response induced by the test compound to that of the controls.
-
Conclusion and Future Perspectives
The therapeutic potential of nicotinic acid in managing dyslipidemia remains significant. However, its clinical utility is a direct function of its safety and tolerability. This guide highlights a critical trade-off in the development of nicotinic acid formulations: strategies to reduce flushing (slower release) can inadvertently increase the risk of hepatotoxicity.
-
Immediate-Release Niacin remains a benchmark, with significant flushing but a low risk of liver injury.
-
Sustained-Release Niacin effectively reduces flushing but carries an unacceptable risk of hepatotoxicity and should be avoided.[16][17]
-
Extended-Release Niacin represents a rational compromise, offering a more balanced safety profile that has made it a more viable long-term therapeutic option.
-
Nicotinamide and Acipimox offer better tolerability profiles, particularly regarding flushing, but their lipid-modifying efficacy and overall clinical benefit profile differ from that of nicotinic acid.
For drug development professionals, the path forward lies in creating novel derivatives or delivery systems that can uncouple the therapeutic effects from the adverse ones. This could involve developing GPR109A agonists that are tissue-selective or biased, activating pathways for lipid modification without triggering the prostaglandin cascade in the skin. The experimental protocols outlined herein provide a foundational framework for the preclinical evaluation of such next-generation compounds, ensuring that both efficacy and safety are rigorously assessed.
References
- Title: Laropiprant - Wikipedia Source: Wikipedia URL:[Link]
- Title: The mechanism and mitigation of niacin-induced flushing - PMC Source: NIH N
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- Title: The mechanism and mitigation of niacin-induced flushing Source: BioKB URL:[Link]
- Title: Niacin - LiverTox - NCBI Bookshelf Source: NIH N
- Title: In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC Source: NIH N
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- Title: Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment Source: Preprints.org URL:[Link]
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- Title: Laropiprant Source: Grokipedia URL:[Link]
- Title: Role of prostaglandin D2 and the autonomic nervous system in niacin-induced flushing Source: PubMed URL:[Link]
- Title: Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia Source: NIH N
- Title: What are the differences between immediate release (IR) and sustained release (SR) niacin in the treatment of hyperlipidemia? Source: Dr.Oracle URL:[Link]
- Title: Does extended release nicotinic acid reduce the risk of hepatotoxicity compared to immediate release nicotinic acid?
- Title: Spontaneous skin flushing episodes in the aging female r
- Title: A comparison of the efficacy and toxic effects of sustained- vs immediate-release niacin in hypercholesterolemic p
- Title: A Comparison of the Efficacy and Toxic Effects of Sustained-vs Immediate-Release Niacin in Hypercholesterolemic Patients Source: Penn State Research D
- Title: Laropiprant plus niacin for dyslipidemia and prevention of cardiovascular disease Source: PubMed URL:[Link]
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A Researcher's Guide to Mutagenesis: Validating the Binding Mode of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
As Senior Application Scientists, we bridge the gap between a promising molecular hypothesis and robust, publishable data. You have a lead compound, 6-(4-Methylpiperazin-1-yl)nicotinic acid, and a computational model or a preliminary crystal structure suggesting its binding mode. But a model is just a starting point. How do you definitively prove that the predicted interactions are the ones driving affinity and specificity?
This guide provides an in-depth, experience-driven framework for using site-directed mutagenesis as a primary tool for validating a ligand's binding mode. We will move beyond simple protocols to explore the strategic thinking, self-validating experimental design, and data interpretation required to build an unshakeable case for your compound's mechanism of action. While we use this compound as our model compound, the principles and workflows detailed here are universally applicable.
The Foundational Hypothesis: From In Silico to In Vitro
Before touching a pipette, a strong, testable hypothesis is paramount. Mutagenesis is not a screening tool; it is a precision instrument for hypothesis testing. Your starting point is likely a predicted binding pose.
-
Source of Hypothesis:
-
Computational Docking: A molecular model predicting that the carboxylic acid of our compound forms a salt bridge with a specific lysine residue (e.g., K150) in the target protein, while the methylpiperazine group fits into a hydrophobic pocket defined by residues L200, V205, and F280.
-
X-ray Crystallography or Cryo-EM: A solved structure of the protein-ligand complex provides a high-resolution map of potential interactions.[1][2]
-
Our working hypothesis is: The binding of this compound is critically dependent on a salt bridge with residue K150 and hydrophobic interactions with L200, V205, and F280. Every experiment from this point forward is designed to systematically test this statement.
Strategic Mutagenesis: Designing the Right Questions
The core of the study lies in creating specific mutations to probe the hypothesized interactions. The choice of which residues to mutate, and what to mutate them to, is a critical design step. Alanine scanning is a workhorse technique, but it's not the only tool.[3]
Key Principles for Mutant Design:
-
Minimal Perturbation: The ideal mutation disrupts the specific interaction of interest without causing global misfolding of the protein. This is why Alanine (Ala) is often the amino acid of choice; its small, inert methyl group removes the side chain's functionality past the beta-carbon with a low probability of introducing new, confounding interactions or steric clashes.[4]
-
Probing Specific Interactions:
-
Salt Bridges & H-Bonds: To test the K150 salt bridge, mutate to Alanine (K150A) to remove the charge. A more conservative mutation to Glutamine (K150Q) can also be informative, as it removes the charge but maintains a hydrogen-bonding capable side chain of similar length.
-
Hydrophobic Interactions: For L200, V205, and F280, mutating to Alanine (L200A, V205A, F280A) will reduce the hydrophobic contact area. Mutating a key Phenylalanine to a smaller Leucine (F280L) can provide nuanced information about the pocket's size and shape requirements.
-
Controls: Always include a Wild-Type (WT) control. Additionally, mutating a nearby, non-interacting residue (e.g., S152A) serves as a crucial negative control to show that not just any mutation in the vicinity affects binding.
-
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for confirming the ligand binding mode through mutagenesis.
Caption: Workflow from hypothesis to binding mode confirmation.
Experimental Protocols: A Self-Validating System
Trustworthiness in science comes from protocols that have built-in checks and balances. Each step should validate the success of the previous one.
Protocol 1: Site-Directed Mutagenesis
We recommend a modern, PCR-based kit for its speed and efficiency.[5][6][7] The general principle involves using primers that contain the desired mutation to amplify the entire plasmid. The original, methylated parent plasmid is then digested away, leaving only the newly synthesized, mutated plasmid.[5][8]
Materials:
-
Wild-Type (WT) expression plasmid DNA (e.g., pET28a-TargetProtein)
-
Q5® Site-Directed Mutagenesis Kit (NEB, #E0554) or similar[5]
-
Custom-designed mutagenic primers (see primer design guidelines below)
-
High-efficiency competent cells (e.g., NEB 5-alpha)[7]
Primer Design Guidelines:
-
Placement of Mutation: The desired mutation should be in the center of the primer.[9]
-
Length: Aim for 25-45 bases.
-
Melting Temperature (Tm): The Tm should be ≥60°C.[9] Use your primer supplier's or a dedicated online tool's Tm calculator.
-
GC Content: Aim for 40-60%.
-
Terminus: End the primer with at least one G or C base to promote strong binding.
-
Purity: Use PAGE-purified primers for best results.[8]
Step-by-Step Method:
-
PCR Amplification: Set up the PCR reaction following the kit manufacturer's protocol. A typical reaction includes Q5 Hot Start High-Fidelity DNA Polymerase, your plasmid template, and the specific forward and reverse mutagenic primers.
-
Kinase, Ligase, DpnI (KLD) Treatment: After PCR, add the KLD enzyme mix directly to the PCR product. This step simultaneously phosphorylates the ends, ligates the new plasmid into a circle, and digests the original template DNA.[7] Incubate at room temperature for 5-10 minutes.
-
Transformation: Transform the KLD reaction mixture into high-efficiency competent E. coli. Plate on selective agar plates (e.g., LB-Kanamycin) and incubate overnight at 37°C.[9]
-
Verification:
-
Pick 2-3 colonies for each mutation. Grow overnight mini-cultures and isolate the plasmid DNA.
-
CRITICAL VALIDATION: Send the purified plasmid DNA for full-insert Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations. This step is non-negotiable for trustworthiness.
-
Protocol 2: Protein Expression, Purification, and QC
Each mutant protein, along with the WT, must be expressed and purified under identical conditions to ensure any observed differences in ligand binding are due to the mutation itself, not to variations in protein quality.
-
Expression: Transform the sequence-verified plasmid into an expression cell line (e.g., E. coli BL21(DE3)). Grow a large culture and induce protein expression (e.g., with IPTG).
-
Purification: Lyse the cells and purify the target protein. A common strategy is using an N-terminal His6-tag, allowing for initial purification via Nickel-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) for high purity.
-
Quality Control (QC):
-
Purity Check: Run all purified proteins (WT and mutants) on an SDS-PAGE gel. They should all appear as a single, strong band at the correct molecular weight.
-
Stability Check (Optional but Recommended): Use techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) to assess the melting temperature (Tm) of each mutant relative to the WT. A significant drop in Tm for a mutant suggests it may be destabilized or misfolded, which could confound binding data.
-
Protocol 3: Measuring Binding Affinity with Isothermal Titration Calorimetry (ITC)
To quantify the impact of each mutation, a robust biophysical binding assay is required. ITC is considered a gold standard as it directly measures the heat released or absorbed during binding, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[10][11]
-
Sample Preparation: Dialyze the purified protein and dissolve the ligand (this compound) in the exact same buffer to minimize buffer mismatch effects.
-
ITC Experiment:
-
Load the protein into the sample cell of the calorimeter.
-
Load the ligand into the injection syringe at a concentration 10-15x that of the protein.
-
Perform a series of small injections of the ligand into the protein solution.
-
-
Data Analysis: The raw data (power vs. time) is integrated to generate a binding isotherm (kcal/mol vs. molar ratio). This curve is fitted to a binding model to extract the thermodynamic parameters.
Data Interpretation: Connecting Results to the Hypothesis
The power of this approach comes from comparing the binding affinity of the mutants to the Wild-Type. The change in Gibbs free energy of binding (ΔΔG) is a powerful metric, calculated as: ΔΔG = RT * ln(Kd_mutant / Kd_WT) .
The expected results based on our hypothesis are summarized below.
| Construct | Mutation Rationale | Expected Kd | Expected ΔΔG (kcal/mol) | Interpretation |
| Wild-Type | Baseline reference | 100 nM | 0 | Normal, high-affinity binding. |
| K150A | Remove charge for salt bridge | > 10,000 nM | > 2.7 | Binding Abolished. Confirms K150 is critical for the electrostatic interaction. |
| F280A | Remove large hydrophobic side chain | ~5,000 nM | ~2.3 | Large Decrease in Affinity. Confirms F280 is a key part of the hydrophobic pocket. |
| L200A | Remove smaller hydrophobic side chain | ~800 nM | ~1.2 | Moderate Decrease in Affinity. L200 contributes to binding but is less critical than F280. |
| V205A | Remove smaller hydrophobic side chain | ~750 nM | ~1.1 | Moderate Decrease in Affinity. V205 contributes to binding, similar to L200. |
| S152A | Negative Control (non-interacting residue) | ~110 nM | ~0.1 | No Significant Change. Confirms that the effect is specific to the hypothesized contact residues. |
Interpreting Binding Data Logic
The following diagram illustrates the decision-making process for interpreting the results of the binding assays.
Caption: Decision tree for interpreting mutagenesis results.
Comparison with Alternative & Complementary Methods
While powerful, mutagenesis is not performed in a vacuum. It is one piece of the puzzle.
-
X-ray Crystallography/Cryo-EM: Provides a direct, high-resolution snapshot of the binding pose.[1] Mutagenesis validates the functional importance of the contacts seen in the structure. A crystal structure is the best possible starting point for designing mutagenesis experiments.
-
Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close proximity to the protein, complementing mutagenesis by providing ligand-centric information.[12][13]
-
Computational Approaches: Methods like free energy perturbation can computationally predict the impact of a mutation on binding affinity, helping to prioritize which mutants to create and test experimentally.[14][15][16]
Conclusion
References
- Assay Genie. Site Directed Mutagenesis Protocol. [Link]
- Agilent. Site Directed Mutagenesis Kits. [Link]
- Stratagene. Manual: QuikChange® Site-Directed Mutagenesis Kit. [Link]
- Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
- Mobley, D. L., & Klimovich, P. V. (2012). Binding Modes of Ligands Using Enhanced Sampling (BLUES).
- Aldeghi, M., Gapsys, V., & de Groot, B. L. (2019). Accurate Estimation of Ligand Binding Affinity Changes upon Protein Mutation. ACS Central Science, 5(6), 1020–1030. [Link]
- ResearchGate. What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?. [Link]
- Jiang, S., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 271(47), 29753-29758. [Link]
- Chae, Y. K., et al. (2021). A simple and sensitive detection of the binding ligands by using the receptor aggregation and NMR spectroscopy: a test case of the maltose binding protein. AMB Express, 11(1), 127. [Link]
- Sirota, S. P., et al. (2013). AAscan, PCRdesign and MutantChecker: A Suite of Programs for Primer Design and Sequence Analysis for High-Throughput Scanning Mutagenesis. PLoS ONE, 8(10), e78878. [Link]
- Cierpicki, T., & Bushweller, J. H. (2017). Identification of small-molecule ligand-binding sites on and in the ARNT PAS-B domain. Journal of Biological Chemistry, 292(38), 15837-15847. [Link]
- Takara Bio. (2021). Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis. [Link]
- LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. [Link]
- Olah, M. E., & Stiles, G. L. (1997). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Methods in Molecular Biology, 83, 25-41. [Link]
- bioRxiv. (2024).
- bioRxiv. (2024). Predicting Mutation-Induced Relative Protein-Ligand Binding Affinity Changes via Conformational Sampling and Diversity Integration with Subsampled Alphafold2 in Few-Shot Learning. [Link]
- Ananth, S., et al. (2013). ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex.
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A Technical Guide to Comparative Transcriptomics of Novel Epigenetic Modulators: A Case Study with 6-(4-Methylpiperazin-1-yl)nicotinic acid and the JMJD3/UTX Inhibitor GSK-J4
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative transcriptomic analysis of a novel compound, 6-(4-Methylpiperazin-1-yl)nicotinic acid, against a well-characterized epigenetic inhibitor, GSK-J4. We will delve into the scientific rationale, experimental design, detailed protocols, and data analysis pipelines necessary to elucidate the compound's mechanism of action and its effects on global gene expression.
Introduction: The Rationale for Comparative Transcriptomics in Epigenetic Drug Discovery
Epigenetic modifications, such as histone methylation, are critical regulators of gene expression and cellular identity. Dysregulation of these processes is a hallmark of numerous diseases, including cancer.[1][2][3] Histone demethylases, such as JMJD3 (KDM6B) and UTX (KDM6A), which specifically remove the repressive H3K27me2/3 marks, have emerged as promising therapeutic targets.[2][3] Inhibitors of these enzymes can reprogram the cellular transcriptome and induce desired therapeutic effects like apoptosis and cell cycle arrest.[1][4][5]
When a novel compound like this compound is synthesized, its biological activity and mechanism of action are often unknown. Comparative transcriptomics offers a powerful, unbiased approach to characterize its effects on a genome-wide scale. By comparing its gene expression signature to that of a known inhibitor, such as GSK-J4, we can infer its potential targets and cellular pathways. GSK-J4 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX, and its transcriptomic effects have been documented in various cell types.[4][6][7]
This guide will use a hypothetical scenario where we compare the transcriptomic profiles of cells treated with this compound and GSK-J4 to illustrate a robust experimental and analytical workflow.
The Inhibitors: A Head-to-Head Comparison
A thorough understanding of the compounds under investigation is paramount. While information on this compound is limited, we can establish a comparative framework based on the well-documented properties of GSK-J4.
| Feature | This compound (Hypothetical) | GSK-J4 (Known) |
| Target(s) | Unknown; potentially a histone demethylase inhibitor based on structural motifs. | JMJD3 (KDM6B) and UTX (KDM6A) histone demethylases.[1][6] |
| Mechanism of Action | To be determined through transcriptomic analysis and further biochemical assays. | Inhibits the demethylation of H3K27me3/me2, leading to an increase in this repressive mark and subsequent gene silencing.[1] |
| Reported Cellular Effects | To be determined. | Induces apoptosis, cell cycle suppression, and modulates inflammatory responses.[1][4][5] Affects cellular differentiation.[7] |
| Chemical Structure | C11H15N3O2 | Potent, cell-permeable small molecule.[4] |
Experimental Workflow: A Step-by-Step Guide to Comparative Transcriptomics
A well-designed experiment is crucial for generating high-quality, reproducible transcriptomic data. The following protocol outlines the key steps for a comparative RNA-sequencing (RNA-Seq) experiment.
Experimental Design and Workflow Diagram
Caption: A standard bioinformatics pipeline for RNA-Seq data analysis.
Step-by-Step Data Analysis
1. Quality Control and Pre-processing:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Employ tools like Trimmomatic to remove adapter sequences and low-quality bases.
2. Alignment and Quantification:
-
Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Quantify the number of reads mapping to each gene using tools such as featureCounts or HTSeq. This will generate a count matrix, which is the input for differential expression analysis.
3. Differential Gene Expression (DGE) Analysis:
-
Utilize statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between different treatment conditions. [8]These packages account for the nuances of count data and experimental variability.
-
The output of this analysis is a list of differentially expressed genes (DEGs) with associated statistics (e.g., log2 fold change, p-value, and adjusted p-value).
4. Data Visualization and Interpretation:
-
Volcano Plots: Visualize the results of the DGE analysis, plotting the log2 fold change against the statistical significance. This allows for the easy identification of genes with large and significant expression changes.
-
Heatmaps: Display the expression patterns of DEGs across all samples, revealing clustering of samples and genes with similar expression profiles.
-
Venn Diagrams: Compare the sets of DEGs from the this compound and GSK-J4 treatments to identify unique and overlapping gene expression changes.
5. Pathway and Functional Enrichment Analysis:
-
Use tools like DAVID, clusterProfiler, or online platforms like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways, molecular functions, and cellular components that are over-represented in the lists of DEGs. [9][10][11]This step is crucial for understanding the biological implications of the observed gene expression changes.
Interpreting the Results: A Hypothetical Scenario
Let's consider a hypothetical outcome of our comparative transcriptomic study.
| Comparison | Up-regulated Genes | Down-regulated Genes | Overlapping DEGs with GSK-J4 |
| Vehicle vs. This compound | 500 | 700 | 450 (90%) |
| Vehicle vs. GSK-J4 | 600 | 800 | - |
Pathway Analysis Findings:
-
Shared Pathways (Up-regulated): Apoptosis, p53 signaling pathway.
-
Shared Pathways (Down-regulated): Cell cycle, DNA replication.
-
Unique Pathways for this compound: Fatty acid metabolism.
In this scenario, the high degree of overlap in DEGs and affected pathways between the novel compound and GSK-J4 strongly suggests that this compound may also function as an inhibitor of the JMJD3/UTX histone demethylases. The unique impact on fatty acid metabolism could indicate a novel off-target effect or a previously uncharacterized role of H3K27me3 in regulating this process, warranting further investigation.
Signaling Pathway Diagram: The Role of JMJD3/UTX Inhibition
Caption: Simplified signaling pathway of JMJD3/UTX inhibition.
Conclusion and Future Directions
Comparative transcriptomics provides an invaluable, hypothesis-generating tool in the early stages of drug discovery. By systematically comparing the global gene expression changes induced by a novel compound with those of a well-characterized inhibitor, we can rapidly gain insights into its potential mechanism of action. The hypothetical case of this compound demonstrates how this approach can guide further research, such as biochemical assays to confirm target engagement and cellular assays to validate the observed phenotypic effects. This integrated approach, combining unbiased transcriptomics with focused validation experiments, is essential for accelerating the development of novel therapeutics.
References
- GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC. (n.d.).
- Larionov, A. (n.d.). Differential Gene Expression Analysis.
- Zito, A. (2024, January 30). Differential Gene Expression Analysis Methods and Steps. BigOmics Analytics.
- KEGG mapping tools for uncovering hidden features in biological data - PMC - NIH. (n.d.).
- RNAseq Differential Gene Expression - Introductory tutorial - Research Data Australia. (n.d.).
- GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed. (2023, May 10).
- Pluto Bio. (2024, October 15). Differential Gene Expression Analysis | Pluto Bio [Video]. YouTube.
- The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives - Ingenta Connect. (2016, October 1).
- KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics. (n.d.).
- GSK-J4 | JMJD3/UTX Inhibitor - MedchemExpress.com. (n.d.).
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Assessing the synergistic effects of 6-(4-Methylpiperazin-1-yl)nicotinic acid with other chemotherapeutic agents
Foreword: Navigating the Preclinical Evaluation of Combination Therapies
The development of effective cancer therapeutics is increasingly reliant on the strategic combination of multiple agents. The goal is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comprehensive framework for the preclinical assessment of a novel investigational compound, 6-(4-Methylpiperazin-1-yl)nicotinic acid, in combination with established chemotherapeutic agents. While extensive public data on this specific molecule is not yet available, we will proceed with a plausible, hypothesized mechanism of action to illustrate a robust, scientifically-grounded evaluation process. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new cancer therapies. Our focus will be on rigorous experimental design, data interpretation, and the elucidation of underlying biological mechanisms.
Introduction to this compound: A Hypothetical Mechanism of Action
Nicotinic acid (niacin), a form of vitamin B3, is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling, such as poly (ADP-ribose) polymerases (PARPs).[1][2] Many cancer cells exhibit altered NAD+ metabolism to support their high proliferation rates and to cope with intrinsic DNA damage.[1]
For the purpose of this guide, we will hypothesize that This compound acts as a modulator of NAD+ metabolism, potentially by inhibiting a key enzyme in a salvage pathway, leading to a reduction in the intracellular NAD+ pool in cancer cells. This depletion of NAD+ is expected to sensitize cancer cells to DNA damaging agents and other therapies that rely on a robust DNA damage response for their efficacy.
Our investigation will focus on the synergistic potential of this compound with two standard-of-care chemotherapeutic agents with distinct mechanisms of action:
-
Cisplatin: A platinum-based DNA damaging agent that forms DNA adducts, leading to cell cycle arrest and apoptosis.[3]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[4]
The central hypothesis is that by depleting NAD+ pools, this compound will impair the cancer cells' ability to repair cisplatin-induced DNA damage and may also potentiate paclitaxel-induced mitotic stress, resulting in synergistic cell killing.
Experimental Workflow for Synergy Assessment
A multi-pronged approach is essential for a thorough evaluation of drug synergy. Our workflow will progress from initial in vitro screening to more complex mechanistic and in vivo studies.
Caption: Experimental workflow for assessing drug synergy.
In Vitro Synergy Assessment: Methodologies and Data Interpretation
The initial phase of our investigation will be conducted in a panel of cancer cell lines to identify synergistic combinations and to guide further mechanistic studies.
Cell Line Selection
A diverse panel of cell lines is crucial to assess the breadth of synergistic activity. For our study, we will select cell lines from relevant cancer types where cisplatin and paclitaxel are used, such as non-small cell lung cancer (A549), ovarian cancer (OVCAR-3), and breast cancer (MCF-7).
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic effects of the drugs, both alone and in combination.[5][6]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dilution series of this compound, cisplatin, and paclitaxel individually to determine the IC50 (half-maximal inhibitory concentration) for each drug. For combination studies, a matrix of concentrations of this compound and either cisplatin or paclitaxel will be used.
-
Incubation: Incubate the treated cells for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot dose-response curves to calculate IC50 values. For combination studies, the data will be analyzed using synergy models.
Synergy Analysis Models
Several mathematical models can be used to quantify drug interactions.[7] The most common are the Bliss Independence and Loewe Additivity models.
-
Bliss Independence: This model assumes that the two drugs act independently. A Bliss score greater than zero indicates synergy.[6]
-
Loewe Additivity: This model is based on the principle that a drug cannot interact with itself. A combination index (CI) less than 1 indicates synergy.
Hypothetical Data: Synergy Scores for this compound and Cisplatin in A549 cells
| This compound (µM) | Cisplatin (µM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Bliss Score |
| 1 | 2 | 45 | 30 | 15 |
| 1 | 4 | 60 | 45 | 15 |
| 2 | 2 | 65 | 40 | 25 |
| 2 | 4 | 80 | 55 | 25 |
Elucidating the Mechanism of Synergy
Once synergy is confirmed, the next crucial step is to understand the underlying biological mechanisms.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common outcome of effective cancer therapy.[8][9] We will use Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the synergistic drug concentrations identified in the viability assays.
-
Staining: After 48 hours, harvest the cells and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis
Chemotherapeutic agents often induce cell cycle arrest.[10][11] We will investigate how the drug combination affects cell cycle progression.
Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat cells with the drug combination for 24 and 48 hours.
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Hypothesized synergistic pathway.
In Vivo Validation of Synergy
Promising in vitro results must be validated in in vivo models to assess their potential clinical relevance.[12][13][14]
Xenograft Models
We will use immunodeficient mice bearing subcutaneous tumors derived from the A549 cell line.
Protocol: In Vivo Synergy Study
-
Tumor Implantation: Inject A549 cells subcutaneously into the flank of nude mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
Combination of this compound and cisplatin
-
-
Dosing and Monitoring: Administer the drugs according to a predetermined schedule. Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Analysis
Tumor growth inhibition (TGI) will be calculated for each treatment group. Synergy in vivo can be assessed by comparing the TGI of the combination group to that of the individual agents.[12][14]
Hypothetical Data: Tumor Growth Inhibition in A549 Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| This compound | 1200 | 20 |
| Cisplatin | 900 | 40 |
| Combination | 300 | 80 |
Conclusion and Future Directions
This guide has outlined a comprehensive, step-by-step approach to evaluating the synergistic potential of a novel compound, this compound, with standard chemotherapeutic agents. By combining robust in vitro screening, mechanistic elucidation, and in vivo validation, researchers can build a strong preclinical data package to support further development. The hypothetical data presented illustrates a desirable outcome where the combination therapy is significantly more effective than either agent alone. Future studies should focus on exploring the synergistic potential with other classes of drugs, investigating mechanisms of resistance, and evaluating the combination in more clinically relevant patient-derived xenograft (PDX) models.
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Independent Verification of the Anti-Cancer Properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the anti-cancer properties of the novel compound, 6-(4-Methylpiperazin-1-yl)nicotinic acid. As a molecule of interest with a nicotinic acid scaffold, which has been implicated in various cellular processes, a rigorous and systematic evaluation is paramount. This document outlines a multi-stage experimental plan, from initial in vitro screening to in vivo validation, designed to objectively assess the compound's efficacy and mechanism of action in comparison to established anti-cancer agents.
Introduction
The discovery of novel small molecules with the potential for selective anti-cancer activity is a cornerstone of oncological research.[1] this compound is a synthetic compound with a structure that suggests potential biological activity. Nicotinic acid (niacin) and its derivatives are precursors of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling, such as PARPs and sirtuins.[2][3] Dysregulation of these pathways is a hallmark of many cancers. Furthermore, some nicotinic acid derivatives have been explored for their anti-angiogenic and cytotoxic effects.[4][5]
This guide is intended for researchers, scientists, and drug development professionals seeking to independently validate the anti-cancer potential of this compound. The experimental workflows described herein are designed to be self-validating, incorporating appropriate controls and comparators to ensure the generation of robust and reproducible data.
Phase 1: In Vitro Screening and Efficacy Assessment
The initial phase of investigation focuses on establishing the cytotoxic and anti-proliferative effects of this compound across a panel of diverse cancer cell lines. This broad screening approach is essential to identify potential cancer types that are sensitive to the compound.
Experimental Workflow: In Vitro Screening
Caption: Workflow for the initial in vitro screening of this compound.
Detailed Protocols
1. Cell Line Selection and Culture:
-
Rationale: A diverse panel of human cancer cell lines is crucial to identify a spectrum of sensitivity. The NCI-60 panel is a well-established resource for this purpose. It is also critical to include non-cancerous cell lines (e.g., human fibroblasts, epithelial cells) to assess selectivity.
-
Protocol:
-
Procure cancer cell lines representing various tissue origins (e.g., breast, lung, colon, prostate, leukemia) and a selection of non-cancerous human cell lines from a reputable cell bank (e.g., ATCC).
-
Culture cells in their recommended media and conditions, ensuring they are in the logarithmic growth phase before experimentation.
-
Regularly test for mycoplasma contamination.
-
2. Cytotoxicity and Anti-Proliferative Assays:
-
Rationale: Assays such as MTT or CellTiter-Glo provide a quantitative measure of cell viability and are amenable to high-throughput screening.[6][7] A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50).
-
Protocol (MTT Assay):
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chosen standard-of-care drugs (e.g., Doxorubicin, Paclitaxel) in culture medium.
-
Replace the medium in the cell plates with the drug-containing medium and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast | Experimental Data | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data | Experimental Data |
| PC-3 | Prostate | Experimental Data | Experimental Data | Experimental Data |
| K562 | Leukemia | Experimental Data | Experimental Data | Experimental Data |
| hTERT-HME1 | Normal Breast Epithelial | Experimental Data | Experimental Data | Experimental Data |
Phase 2: Mechanistic Investigations
Should this compound demonstrate potent and selective anti-cancer activity in Phase 1, the subsequent step is to elucidate its mechanism of action.
Experimental Workflow: Mechanistic Studies
Caption: Workflow for investigating the mechanism of action of this compound.
Detailed Protocols
1. Apoptosis Assay (Annexin V/PI Staining):
-
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.
-
Protocol:
-
Treat sensitive cancer cell lines with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
2. Cell Cycle Analysis:
-
Rationale: To determine if the compound's anti-proliferative effect is due to cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Hypothetical Signaling Pathway Modulation
Based on the nicotinic acid scaffold, a plausible hypothesis is the modulation of NAD+ dependent pathways.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Phase 3: In Vivo Validation
Promising in vitro results necessitate validation in a living organism to assess efficacy, pharmacokinetics, and toxicity.[8][9]
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo validation of anti-cancer efficacy.
Detailed Protocol: Xenograft Mouse Model
-
Rationale: Human tumor xenografts in immunocompromised mice are a standard preclinical model to evaluate the in vivo efficacy of anti-cancer agents.[10][11]
-
Protocol:
-
Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject a sensitive cancer cell line into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound (at various doses), and a standard-of-care positive control.
-
Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor dimensions with calipers and mouse body weight regularly to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Perform histological and immunohistochemical analysis on the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | Experimental Data | N/A | Experimental Data |
| This compound (Low Dose) | Experimental Data | Calculated Data | Experimental Data |
| This compound (High Dose) | Experimental Data | Calculated Data | Experimental Data |
| Standard-of-Care Drug | Experimental Data | Calculated Data | Experimental Data |
Conclusion
This guide provides a systematic and rigorous framework for the independent verification of the anti-cancer properties of this compound. By following these phased experimental protocols, researchers can generate robust, comparative data to ascertain the compound's therapeutic potential. The emphasis on appropriate controls, dose-response relationships, and both in vitro and in vivo models ensures a comprehensive evaluation. Positive and significant findings from this workflow would provide a strong rationale for further preclinical development, including detailed toxicology and pharmacokinetic studies.
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Comparative Pharmacokinetic Profiling of 6-(4-Methylpiperazin-1-yl)nicotinic Acid Analogs: A Guide to Preclinical Evaluation
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. For novel chemical entities such as analogs of 6-(4-Methylpiperazin-1-yl)nicotinic acid, early and comprehensive assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to identifying viable clinical candidates and mitigating late-stage attrition. This guide provides a strategic and technical framework for the comparative in vitro and in vivo pharmacokinetic evaluation of this class of compounds, grounded in established scientific principles and methodologies.
The structural backbone of this compound presents several avenues for chemical modification to optimize therapeutic activity. However, each structural alteration can profoundly impact the molecule's journey through the body. This analysis will delineate the key experimental workflows to characterize and compare these analogs, enabling researchers to build a robust structure-pharmacokinetic relationship (SPR) and select candidates with the most promising developmental profiles.
Strategic Overview of Pharmacokinetic Evaluation
The early-phase assessment of drug candidates, often referred to as drug metabolism and pharmacokinetics (DMPK) screening, is a tiered approach.[1] It begins with high-throughput in vitro assays to assess fundamental properties and progresses to more complex in vivo studies for the most promising compounds.[2] This strategy allows for the efficient filtering of a large number of analogs, ensuring that resources are focused on those with the highest probability of success.
Our comparative analysis will focus on four key pillars of pharmacokinetics:
-
Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.
-
Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs.
-
Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination.
-
Excretion: The removal of the drug and its metabolites from the body.
The following sections will detail the experimental protocols and data interpretation for each of these pillars, providing a comprehensive toolkit for the preclinical pharmacokinetic assessment of this compound analogs.
I. Intestinal Permeability and Oral Absorption Potential
For orally administered drugs, absorption is the first and often most challenging hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict in vivo drug absorption.[3][4]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the steps to assess the bidirectional permeability of the nicotinic acid analogs across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
- Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]
2. Monolayer Integrity Assessment:
- Prior to the experiment, the integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3] A high TEER value indicates a well-formed, tight monolayer suitable for permeability studies.
3. Bidirectional Permeability Assessment:
- Apical to Basolateral (A-B) Transport: The test compound (e.g., at a concentration of 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over a set time period (e.g., 2 hours).[3][4]
- Basolateral to Apical (B-A) Transport: In a parallel experiment, the compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured.[4]
4. Sample Analysis:
- Samples from both the donor and receiver compartments are collected at predetermined time points and the concentration of the test compound is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated for both A-B and B-A directions.
- The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 permeability assay.
II. Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its distribution and availability to reach its target site.[6] Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.[7][8]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a commonly used and reliable technique for determining the plasma protein binding of compounds.[7][8]
1. Preparation:
- A RED device, which consists of a central chamber divided by a semipermeable membrane, is used.
- The test compound is spiked into plasma (human, rat, or mouse) at a relevant concentration.
2. Dialysis:
- The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[7]
- The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[6][8]
3. Sample Analysis:
- After incubation, aliquots are taken from both the plasma and buffer chambers.
- The samples are processed to precipitate proteins, and the concentration of the test compound in each fraction is determined by LC-MS/MS.
4. Data Analysis:
- The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber (representing the free drug concentration) to the concentration in the plasma chamber (representing the total drug concentration).
Table 1: Comparative Plasma Protein Binding of Nicotinic Acid Analogs (Hypothetical Data)
| Compound ID | Structure Modification | Fraction Unbound (fu) in Human Plasma (%) | Fraction Unbound (fu) in Rat Plasma (%) |
| N-001 | Parent (this compound) | 15.2 | 18.5 |
| N-002 | R1 = -CH3 | 25.8 | 30.1 |
| N-003 | R2 = -F | 12.5 | 14.9 |
| N-004 | R3 = -OCH3 | 8.7 | 10.2 |
| Warfarin (Control) | - | 1.1 | 1.5 |
III. Metabolic Stability
The metabolic stability of a compound provides an early indication of its potential in vivo clearance rate.[9] Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are widely used for this assessment.[10]
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[11][12]
1. Incubation:
- The test compound (e.g., at 1 µM) is incubated with liver microsomes (human, rat, or mouse) in a buffered solution at 37°C.[10][12]
- The metabolic reaction is initiated by the addition of a cofactor, typically an NADPH regenerating system.[10][11]
2. Time-Course Sampling:
- Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
- The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
3. Sample Analysis:
- The samples are centrifuged to precipitate the microsomal proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
- The percentage of the parent compound remaining at each time point is plotted against time.
- From the slope of the natural logarithm of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[13]
Diagram: Metabolic Stability Assessment Workflow
Caption: Workflow for the liver microsomal stability assay.
IV. In Vivo Pharmacokinetic Studies in Rodents
In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[14][15] These studies provide key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol describes a typical single-dose pharmacokinetic study in rats or mice.[16]
1. Animal Dosing:
- A cohort of rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) is divided into groups.
- One group receives the test compound intravenously (IV) to determine its disposition without the influence of absorption.
- Another group receives the compound orally (PO) to assess its oral bioavailability.
2. Blood Sampling:
- Serial blood samples are collected from each animal at predetermined time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[16]
3. Plasma Preparation and Analysis:
- Blood samples are processed to obtain plasma.
- The concentration of the test compound in the plasma samples is quantified by LC-MS/MS.
4. Pharmacokinetic Analysis:
- The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including:
- Cmax: Maximum plasma concentration.[17]
- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve.
- t½: Elimination half-life.[17]
- CL: Clearance.
- Vd: Volume of distribution.
- F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Nicotinic Acid Analogs in Rats (Hypothetical Data)
| Compound ID | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | F (%) |
| N-001 | 25.3 | 2.1 | 1.0 | 45 |
| N-002 | 15.8 | 1.5 | 1.1 | 68 |
| N-003 | 35.1 | 2.8 | 0.9 | 32 |
| N-004 | 5.2 | 0.8 | 1.8 | 85 |
Building a Structure-Pharmacokinetic Relationship
The ultimate goal of this comparative analysis is to establish a clear relationship between the chemical structure of the this compound analogs and their observed pharmacokinetic properties. By systematically evaluating the data from the in vitro and in vivo assays, researchers can identify structural modifications that lead to favorable PK profiles, such as:
-
Improved oral bioavailability: This may be achieved by increasing permeability, reducing efflux, or decreasing first-pass metabolism.
-
Optimal half-life: A longer half-life may be desirable for less frequent dosing, while a shorter half-life might be preferred to minimize potential toxicity.
-
Favorable distribution: Modifications can be made to target specific tissues or to limit exposure to non-target organs.
Conclusion
The comprehensive pharmacokinetic profiling of this compound analogs, as outlined in this guide, is a critical component of the drug discovery process. By employing a strategic combination of in vitro and in vivo assays, researchers can gain a deep understanding of how structural modifications impact the ADME properties of these compounds. This data-driven approach enables the rational design and selection of drug candidates with a higher probability of clinical success, ultimately accelerating the development of new and effective therapies.
References
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- Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
- ICE Bioscience. In Vitro ADME Assays and Services. [Link]
- BioAssay Systems. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
- Visikol. Plasma Protein Binding Assay. [Link]
- National Center for Advancing Translational Sciences. Caco2 assay protocol. [Link]
- Selvita. In Vitro ADME. [Link]
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Symeres. In vitro ADME drug discovery services. [Link]
- Domainex. Plasma Protein Binding Assay. [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- Creative Bioarray. Caco-2 permeability assay. [Link]
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
- NIH. Murine Pharmacokinetic Studies. [Link]
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
- protocols.io.
- Bienta.
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- PubMed.
- NIH.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-(4-Methylpiperazin-1-yl)nicotinic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a compound frequently utilized in pharmaceutical research and development. By integrating specific chemical hazard data with established regulatory best practices, this document aims to empower researchers, scientists, and drug development professionals to handle this substance with the utmost confidence and care.
Hazard Assessment and Chemical Profile
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment informs all subsequent handling and waste management decisions.
According to available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Hazard: Harmful to aquatic life.
These classifications necessitate that this compound be treated as a hazardous waste. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C11H15N3O2 | |
| Molecular Weight | 221.26 g/mol | |
| Appearance | Solid | |
| Boiling Point | 399 °F / 204 °C | |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful to Aquatic Life |
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Academic and research laboratories may have the option to operate under the more flexible Subpart K regulations, which are designed to better suit the unique waste generation patterns of these environments.
Key principles to adhere to include:
-
Waste Determination: A trained professional must determine if the waste is hazardous.
-
Container Management: Waste must be stored in appropriate, labeled containers.
-
Accumulation Time Limits: There are limits on how long hazardous waste can be stored on-site, which vary based on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).
-
Training: All personnel handling hazardous waste must receive appropriate training.
-
Manifest System: Shipments of hazardous waste must be accompanied by a manifest that tracks the waste from the generator to the final disposal facility.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound, including contaminated items like weigh boats and filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 3: Container Management
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is in good condition and compatible with the chemical.
Step 4: Decontamination
-
Decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.
Step 5: Disposal Request
-
Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Operational Safety Guide: Personal Protective Equipment for Handling 6-(4-Methylpiperazin-1-yl)nicotinic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No. 132521-70-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.
A Note on Hazard Assessment: As of the date of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the safety recommendations herein are derived from a structural analysis of the molecule and the known hazards of its constituent moieties: the nicotinic acid backbone and the 4-methylpiperazine functional group. This assessment is benchmarked against the documented hazards of close structural isomers and related compounds.[1] The primary hazards associated with nicotinic acid itself are serious eye irritation (H319) and potential harm to aquatic life.[2] The piperazine functional group and its derivatives are frequently associated with skin irritation (H315) and respiratory irritation (H335).[1] Consequently, this guide adopts a conservative approach, treating the compound as a potential skin, eye, and respiratory irritant.
Inferred Hazard Profile and GHS Classification
Based on structural analogy, this compound should be handled as a substance with the following potential hazards, in accordance with the Globally Harmonized System (GHS).
| Hazard Statement | GHS Code | Hazard Class | Pictogram |
| Causes skin irritation. | H315 | Skin Irritation, Category 2 | |
| Causes serious eye irritation. | H319 | Eye Irritation, Category 2A | |
| May cause respiratory irritation. | H335 | STOT Single Exposure, Category 3 | |
| Harmful to aquatic life. | H402 / H413 | Aquatic Hazard, Acute/Chronic | (None) |
These classifications mandate specific precautionary measures, detailed in the following sections, to mitigate exposure risks.[1]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness depends on the implementation of higher-level controls that engineer safety directly into the workflow. Before any handling, a risk assessment should confirm that engineering and administrative controls are in place.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE) Protocols
The selection of PPE must be tailored to the specific laboratory procedure being performed. The following table summarizes the minimum required PPE for common tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Weighing Solid | Chemical splash goggles | Nitrile gloves | Lab coat | N95 respirator (if outside a fume hood or ventilated enclosure) |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not required (if performed in a certified chemical fume hood) |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile gloves | Lab coat | N95 respirator or higher |
Eye and Face Protection
The high likelihood of serious eye irritation (H319) makes robust eye protection non-negotiable.[1][3]
-
Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities.
-
High-Risk Tasks: When handling the solid powder outside of a fume hood or when there is a risk of splashing, chemical splash goggles are required. For significant spill cleanup, a face shield should be worn in addition to goggles to protect the entire face.[4]
Skin and Body Protection
Given the potential for skin irritation (H315), direct contact must be avoided.[1]
-
Gloves: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Contaminated gloves must be disposed of as chemical waste.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against accidental skin contact.
Respiratory Protection
Inhalation of the powdered compound is a primary exposure route that may cause respiratory irritation (H335).[1]
-
Engineering Controls First: All procedures that may generate dust, such as weighing or transferring the solid, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4][5]
-
When Respirators are Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 (or better) particulate respirator is mandatory. Always perform a user seal check before entering the work area.
Procedural Guidance for Safe Handling
Weighing and Transferring Solid Compound
-
Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent bench paper.
-
PPE: Don a lab coat, chemical splash goggles, and nitrile gloves.
-
Handling: Use a spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat. Avoid any actions that could create dust.
-
Closure: Tightly close the primary container immediately after use.[1][5]
-
Cleanup: Gently wipe the spatula and any affected surfaces with a damp cloth, treating the cloth as contaminated waste.
Spill Management Protocol
This protocol applies to small, solid spills within a controlled laboratory setting.
Caption: Step-by-step workflow for managing a small laboratory spill.
Decontamination and Waste Disposal
Proper disposal is critical to ensure laboratory and environmental safety.[6]
-
Chemical Waste: All solid waste, contaminated materials (gloves, bench paper, etc.), and solutions containing this compound must be collected in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Disposal: The sealed waste container must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][5] Do not pour any material down the drain.[1][5]
-
Decontamination: After handling, decontaminate all work surfaces and equipment with an appropriate solvent followed by soap and water.
By adhering to these protocols, researchers can safely handle this compound, minimizing personal exposure and ensuring environmental protection.
References
- Safety Data Sheet - Aaronchem. (2024). Aaron Chemicals LLC.
- NICOTINIC ACID EXTRA PURE - Loba Chemie. (2024). Loba Chemie.
- Safety Data Sheet: Nicotinic acid - Carl ROTH. (n.d.). Carl ROTH.
- This compound - Amerigo Scientific. (n.d.). Amerigo Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
